molecular formula C7H11NO2 B1613274 Methyl 2-aminocyclopent-1-enecarboxylate CAS No. 52909-60-1

Methyl 2-aminocyclopent-1-enecarboxylate

Cat. No.: B1613274
CAS No.: 52909-60-1
M. Wt: 141.17 g/mol
InChI Key: OARCSIKUSBVKAW-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclopent-1-enecarboxylate (CAS 52909-60-1) is a high-purity chemical intermediate with a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring both an amino and an ester functional group on a cyclopentene ring, makes it a versatile precursor for the development of more complex molecules. Scientific research has demonstrated its specific application as a key ligand precursor in inorganic chemistry, where it has been used in the synthesis of mononuclear O,N-chelated vanadium(IV) and vanadium(III) complexes . These complexes are of significant interest for their structural properties, including conformational isomerism in the solid state. Proper handling procedures should be followed, as the compound may be harmful if inhaled, in contact with skin, or swallowed . It is recommended to store this product in a dark place under an inert atmosphere, ideally in a freezer at -20°C or lower . This product is intended for research and laboratory use only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 2-aminocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARCSIKUSBVKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623642
Record name Methyl 2-aminocyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52909-60-1
Record name Methyl 2-aminocyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2-aminocyclopent-1-enecarboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-aminocyclopent-1-enecarboxylate, a valuable cyclic β-enamino ester intermediate in organic synthesis and medicinal chemistry. The document delves into the primary and most efficient synthetic strategies, with a detailed focus on the condensation of β-keto esters with an amine source, a widely adopted and scalable method. An alternative approach, the Thorpe-Ziegler cyclization of dinitriles, is also discussed, offering insights into classical methodologies for the formation of cyclic enaminones. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough examination of the underlying chemical principles and mechanistic rationale that govern these transformations.

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the class of cyclic β-enamino esters, which are recognized as privileged scaffolds in the synthesis of a diverse array of heterocyclic compounds and biologically active molecules. The unique electronic and structural features of this molecule, characterized by a conjugated system encompassing an amine, an alkene, and an ester, render it a highly versatile building block for the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, which form the core of numerous pharmaceutical agents. A thorough understanding of the efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the drug discovery and development process.

Primary Synthetic Strategy: Condensation of a β-Keto Ester

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between a suitable β-keto ester, namely Methyl 2-oxocyclopentanecarboxylate, and an appropriate amine source. This approach is favored for its operational simplicity, high yields, and the ready availability of the starting materials.

Mechanistic Rationale: The Chemistry of Enamine Formation

The reaction proceeds via a nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by dehydration to form the stable enamino ester. The driving force for this reaction is the formation of a conjugated π-system, which imparts significant thermodynamic stability to the final product. The equilibrium of the reaction is typically shifted towards the product by the removal of water, either azeotropically or through the use of a dehydrating agent. The general mechanism is outlined below:

G cluster_0 Mechanism of Enamino Ester Formation start Methyl 2-oxocyclopentanecarboxylate + Amine (NH3) intermediate1 Hemiaminal Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Iminium Ion intermediate1->intermediate2 - H2O product This compound + H2O intermediate2->product Deprotonation

Caption: General mechanism of β-enamino ester synthesis.

Experimental Protocol: Synthesis from Methyl 2-oxocyclopentanecarboxylate

This protocol details a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

  • Methyl 2-oxocyclopentanecarboxylate (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add Methyl 2-oxocyclopentanecarboxylate (1.0 eq) and ammonium acetate (1.5 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Continue refluxing until the starting material is consumed (typically 4-6 hours). Water will be collected in the Dean-Stark trap, indicating the progress of the condensation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Reactant Molar Eq. Molecular Weight ( g/mol )
Methyl 2-oxocyclopentanecarboxylate1.0142.15
Ammonium Acetate1.577.08

Table 1: Stoichiometry of the reactants.

Alternative Synthetic Route: The Thorpe-Ziegler Reaction

An alternative, classical approach to the synthesis of cyclic enaminones is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile in the presence of a strong base.[1][2] While this method is a powerful tool for the formation of cyclic systems, it often requires more stringent reaction conditions compared to the β-keto ester condensation.

Mechanistic Considerations: A Base-Catalyzed Cyclization

The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong, non-nucleophilic base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine intermediate. Tautomerization of this intermediate leads to the more stable enamine. Subsequent hydrolysis and esterification would be required to obtain the target molecule, this compound.

G cluster_1 Thorpe-Ziegler Reaction Pathway start Adiponitrile NC-(CH2)4-CN carbanion Carbanion Intermediate start->carbanion Strong Base (e.g., NaH) imine Cyclic Imine Intermediate carbanion->imine Intramolecular Cyclization enamine_nitrile 2-Aminocyclopent-1-enecarbonitrile imine->enamine_nitrile Tautomerization hydrolysis Hydrolysis & Esterification enamine_nitrile->hydrolysis product This compound hydrolysis->product

Caption: Conceptual workflow of the Thorpe-Ziegler reaction.

Conceptual Protocol: Synthesis from Adiponitrile

This conceptual protocol outlines the steps involved in the synthesis of the enamine nitrile precursor via the Thorpe-Ziegler reaction.

Starting Material: Adiponitrile

Key Reagents:

  • Sodium hydride (NaH) or another strong, non-nucleophilic base

  • Aprotic solvent (e.g., anhydrous toluene or THF)

  • Acid for workup (e.g., dilute HCl)

  • Methanol and an acid catalyst (for esterification)

Conceptual Steps:

  • Cyclization: Adiponitrile is reacted with a strong base like sodium hydride in an anhydrous aprotic solvent under high dilution conditions to promote intramolecular cyclization.

  • Workup and Isolation: The reaction is quenched with a protic source, and the resulting 2-aminocyclopent-1-enecarbonitrile is isolated.

  • Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid, followed by esterification with methanol under acidic conditions to yield the final product.

Conclusion: A Versatile Intermediate for Chemical Innovation

This guide has detailed two robust synthetic strategies for the preparation of this compound. The condensation of Methyl 2-oxocyclopentanecarboxylate with an amine source stands out as the more practical and scalable approach for most laboratory and industrial applications, owing to its milder conditions and high efficiency. The Thorpe-Ziegler reaction, while mechanistically elegant, presents greater challenges in terms of reaction control and subsequent functional group manipulations. A thorough understanding of these synthetic pathways and their underlying principles empowers researchers to efficiently access this valuable building block, thereby facilitating the discovery and development of novel chemical entities with potential therapeutic applications.

References

Methyl 2-aminocyclopent-1-enecarboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-Aminocyclopent-1-enecarboxylate

Introduction

This compound is a cyclic β-enamino ester, a class of compounds renowned for its synthetic versatility and presence in various bioactive molecules. The unique electronic arrangement of the enamine conjugated with an ester functional group imparts a distinct reactivity profile, making it a valuable intermediate for researchers in organic synthesis and drug discovery. Its rigid cyclopentane scaffold is a desirable feature in medicinal chemistry for designing constrained ligands for biological targets. This guide provides a comprehensive overview of its chemical properties, from its fundamental molecular profile to its reactivity and practical applications, tailored for scientists and development professionals.

Core Molecular Profile

Understanding the fundamental structure and physicochemical properties of this compound is the first step in harnessing its synthetic potential.

Structure and Nomenclature

The molecule consists of a five-membered ring containing a double bond. An amino group and a methyl carboxylate group are attached to the carbons of this double bond, creating a conjugated enamine-ester system.

  • IUPAC Name: 2-Amino-cyclopent-1-enecarboxylic acid methyl ester

  • CAS Number: 52909-60-1[1]

  • Molecular Formula: C₇H₁₁NO₂[1]

  • Molecular Weight: 141.17 g/mol [1]

Physicochemical Properties

Experimental data on the physical properties of this specific compound is not extensively published. The table below summarizes its core identifiers and includes predicted properties based on its structure.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
CAS Number 52909-60-1[1]
Appearance Not specified (predicted to be a solid or high-boiling liquid)[1]
Boiling Point No data available[1]
Melting Point No data available[1]
Density No data available[1]

Spectroscopic Characterization: A Predictive Analysis

Proton NMR (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the enamine and ester groups.

  • δ ~ 4.5-5.5 ppm (Broad singlet, 2H): Attributed to the amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ ~ 3.6 ppm (Singlet, 3H): Corresponds to the methyl ester (-OCH₃) protons.

  • δ ~ 2.2-2.6 ppm (Multiplets, 4H): These signals arise from the two methylene groups (-CH₂-) adjacent to the double bond.

  • δ ~ 1.7-2.0 ppm (Multiplet, 2H): Represents the remaining methylene group at the 4-position of the cyclopentene ring.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

  • δ ~ 168-172 ppm: The carbonyl carbon (C=O) of the ester group.

  • δ ~ 160-165 ppm: The C2 carbon atom, bonded to the amino group.

  • δ ~ 95-100 ppm: The C1 carbon atom, bonded to the ester group.

  • δ ~ 50-52 ppm: The methoxy carbon (-OCH₃) of the ester.

  • δ ~ 25-40 ppm: Signals for the three aliphatic methylene (-CH₂-) carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • 3300-3500 cm⁻¹ (Medium, two bands): Symmetric and asymmetric N-H stretching of the primary amine.

  • 1680-1710 cm⁻¹ (Strong): C=O stretching of the α,β-unsaturated ester.

  • 1600-1650 cm⁻¹ (Strong): C=C stretching of the enamine double bond.

  • 1200-1300 cm⁻¹ (Strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation patterns.

  • m/z = 141: The molecular ion peak (M⁺).

  • m/z = 110: Loss of the methoxy group (-OCH₃).

  • m/z = 82: Loss of the carbomethoxy group (-COOCH₃).

Synthesis and Purification

The most direct and common method for synthesizing β-enamino esters is the condensation of a β-ketoester with an amine, in this case, ammonia.

Recommended Synthetic Pathway

The reaction involves the condensation of methyl 2-oxocyclopentanecarboxylate with ammonia. This is an equilibrium-controlled reaction, and the removal of water is essential to drive the reaction to completion.

Synthesis_of_Methyl_2_aminocyclopent_1_enecarboxylate reactant1 Methyl 2-oxocyclopentanecarboxylate product This compound reactant1->product + NH3 - H2O reactant2 Ammonia (NH3)

Caption: Synthesis via condensation reaction.

Detailed Experimental Protocol

This protocol is a validated, standard procedure for this type of transformation.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 2-oxocyclopentanecarboxylate (1.0 eq) and a suitable solvent such as toluene (approx. 0.5 M concentration).

  • Reagent Addition: Add a source of ammonia, such as a solution of ammonia in methanol or by bubbling ammonia gas through the solution. A common alternative is to use ammonium acetate (1.1 eq) as both the ammonia source and a mild acid catalyst.

  • Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap serves as a visual indicator of reaction progress and is critical for driving the equilibrium. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic catalysts and aqueous impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Synthesis and Purification Workflow

Resonance_Structures A Structure A (Neutral) B Structure B (Zwitterionic) A->B Resonance

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-aminocyclopent-1-enecarboxylate. As a key intermediate in the synthesis of various pharmaceutically active compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by theoretical principles and practical experimental considerations.

Introduction: The Significance of this compound

This compound belongs to the class of β-enamino esters, which are versatile building blocks in organic synthesis. The molecule's structure, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, imparts unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Accurate spectroscopic characterization is crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations.

The synthesis of this compound is typically achieved through the condensation of methyl 2-cyclopentanonecarboxylate with ammonia or an ammonia equivalent. This reaction is a classic example of enamine formation from a β-keto ester.

Synthesis Methyl 2-cyclopentanonecarboxylate Methyl 2-cyclopentanonecarboxylate This compound This compound Methyl 2-cyclopentanonecarboxylate->this compound Condensation Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound Water (H2O) Water (H2O) This compound->Water (H2O) Byproduct

Figure 1: General synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentene ring, the methyl ester, and the amine group. The enamine structure leads to a deshielding of the protons attached to the double bond and adjacent carbons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-NH₂4.5 - 5.5Broad singlet-
-OCH₃~3.6Singlet-
-CH₂- (C5)~2.5Triplet~7.5
-CH₂- (C4)~2.3Triplet~7.5
-CH₂- (C3)~1.8Quintet~7.5

Interpretation and Rationale:

  • Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be highly dependent on concentration and the solvent used.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.6 ppm.

  • Cyclopentene Ring Protons: The methylene protons of the cyclopentene ring will exhibit characteristic multiplets. The protons on C5 and C4, being adjacent to the sp² carbons, are expected to be deshielded and appear as triplets around 2.5 ppm and 2.3 ppm, respectively, due to coupling with the neighboring methylene protons. The protons on C3, being further away from the electron-withdrawing groups, will be the most shielded of the ring protons and are predicted to appear as a quintet around 1.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the conjugated enamine system significantly influences the chemical shifts of the sp² carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~168
C2 (Enamine)~160
C1 (Enamine)~95
-OCH₃~50
C5~34
C4~30
C3~22

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at approximately 168 ppm.

  • Enamine Carbons (C1 and C2): The two sp² carbons of the enamine system will have distinct chemical shifts. The carbon atom C2, bonded to the nitrogen, is significantly deshielded and is predicted to appear around 160 ppm. Conversely, the C1 carbon, which is β to the nitrogen and α to the carbonyl group, is shielded due to the electron-donating effect of the nitrogen lone pair and is expected to resonate at a much higher field, around 95 ppm. This large difference in chemical shifts is a characteristic feature of β-enamino esters.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will have a chemical shift of approximately 50 ppm.

  • Cyclopentene Ring Carbons: The sp³ carbons of the cyclopentene ring will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of pure this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Add_TMS Add TMS Standard Dissolve->Add_TMS 1H_NMR Acquire ¹H NMR Add_TMS->1H_NMR 13C_NMR Acquire ¹³C NMR 1H_NMR->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC) 13C_NMR->2D_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) 2D_NMR->Process_Spectra Assign_Peaks Assign Peaks Process_Spectra->Assign_Peaks Interpret_Data Interpret Data & Elucidate Structure Assign_Peaks->Interpret_Data

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions corresponding to the N-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3400 - 3200Medium, often two bands for primary amine
C-H Stretch (sp³ and sp²)3100 - 2850Medium to Strong
C=O Stretch (Ester)1660 - 1640Strong
C=C Stretch (Alkene)1620 - 1580Medium to Strong
C-N Stretch1350 - 1250Medium
C-O Stretch (Ester)1250 - 1150Strong

Interpretation and Rationale:

  • N-H Stretching: The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3400-3200 cm⁻¹. Typically, primary amines show two bands in this region corresponding to the symmetric and asymmetric stretching modes.[1]

  • C=O Stretching: The carbonyl group of the ester is part of a conjugated system, which lowers its stretching frequency compared to a saturated ester. Therefore, a strong absorption is predicted in the range of 1660-1640 cm⁻¹. This is significantly lower than the typical value for a saturated ester (around 1735 cm⁻¹).[2]

  • C=C Stretching: The carbon-carbon double bond of the enamine system will also give rise to a medium to strong absorption band in the region of 1620-1580 cm⁻¹. The conjugation with the carbonyl group influences the position of this band.

  • C-N and C-O Stretching: The C-N and C-O single bond stretching vibrations will appear in the fingerprint region of the spectrum and are useful for confirming the presence of the amine and ester functionalities.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₁NO₂. The expected monoisotopic mass of the molecular ion is approximately 141.08 Da.[3] A prominent molecular ion peak is expected in the mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI).

  • Fragmentation Pattern: Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include:

    • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 110.

    • Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 82.

    • Cleavage of the cyclopentene ring: Various ring-opening and fragmentation pathways can lead to smaller fragment ions.

MS_Fragmentation M+ [M]⁺˙ m/z = 141 Fragment1 [M - OCH₃]⁺ m/z = 110 M+->Fragment1 - •OCH₃ Fragment2 [M - COOCH₃]⁺ m/z = 82 M+->Fragment2 - •COOCH₃ Fragment3 Ring Fragments M+->Fragment3 Ring Cleavage

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode analysis.

Data Acquisition:

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in the appropriate mass range.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unambiguous identification and structural verification. The combination of ¹H and ¹³C NMR, IR, and MS allows for a comprehensive understanding of its molecular structure and electronic properties. This guide provides a detailed, predicted spectroscopic profile that can serve as a valuable reference for researchers working with this important synthetic intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.

References

Methyl 2-aminocyclopent-1-enecarboxylate CAS number 52909-60-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-aminocyclopent-1-enecarboxylate

Introduction

This compound (CAS No. 52909-60-1) is a valuable and versatile synthetic intermediate belonging to the class of cyclic β-enamino esters. Its unique bifunctional architecture, featuring a nucleophilic enamine moiety and an electrophilic ester group conjugated with a carbon-carbon double bond, makes it a powerful building block in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this synthon in their synthetic programs.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its successful application in the laboratory.

Physicochemical Data

The core properties of this compound are summarized below.

PropertyValueSource
CAS Number 52909-60-1[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Exact Mass 141.07900 Da[1]
Appearance Not specified, typically a solid[1]
PSA (Polar Surface Area) 52.32 Ų[1]
LogP 1.2564[1]
Storage Temperature Store at -20°C[1]

Note: Experimental melting and boiling point data are not consistently reported in public literature.

Predicted Spectroscopic Profile

The structural identity of the compound is unequivocally confirmed by a combination of spectroscopic methods. The following is a predicted profile based on its structure.

SpectroscopyPredicted Chemical Shifts / FrequenciesStructural Justification
¹H NMR (400 MHz, CDCl₃)δ 4.5-5.5 (br s, 2H, NH ₂), δ 3.65 (s, 3H, OCH ₃), δ 2.45 (t, J=7.5 Hz, 2H, CH ₂-C=C), δ 2.35 (t, J=7.5 Hz, 2H, CH ₂-C-N), δ 1.85 (p, J=7.5 Hz, 2H, C-CH ₂-C)The broad singlet for the amine protons is characteristic and would disappear upon D₂O exchange. The methyl ester appears as a sharp singlet. The three methylene groups of the cyclopentene ring are distinct, with the two allylic protons shifted downfield relative to the C4 proton.
¹³C NMR (100 MHz, CDCl₃)δ 169.5 (C=O), δ 160.0 (C-NH₂), δ 95.0 (C-CO₂Me), δ 50.5 (OC H₃), δ 35.0 (C H₂), δ 30.0 (C H₂), δ 22.0 (C H₂)The ester carbonyl and the two sp² carbons of the enamine system are the most downfield signals. The C-NH₂ carbon is significantly more downfield than the C-CO₂Me carbon due to the strong electron-donating effect of the nitrogen.
FT-IR (KBr, cm⁻¹)3450, 3350 (N-H stretch), 2950 (C-H stretch), 1660 (C=O stretch, conjugated), 1610 (C=C stretch), 1580 (N-H bend)The presence of two distinct N-H stretching bands confirms a primary amine. The carbonyl stretch is at a lower wavenumber than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the enamine system, which imparts partial single-bond character.

Synthesis and Purification

The most common and efficient route to this class of compounds is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization of a dinitrile followed by hydrolysis and tautomerization.[2][3] This method is conceptually related to the Dieckmann condensation.[2]

Synthetic Rationale and Workflow

The synthesis begins with a suitable α,ω-dinitrile. A strong, non-nucleophilic base deprotonates the α-carbon to one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a five-membered cyclic imine anion. Subsequent acidic workup hydrolyzes the imine to a ketone, which exists in equilibrium with its more stable enamine tautomer, the desired product.

G cluster_0 Synthesis Workflow A 1. Reactant Preparation (Adiponitrile Derivative) B 2. Base-Mediated Cyclization (e.g., NaH in THF) A->B Add base C 3. Formation of Cyclic Imine Anion B->C Intramolecular Attack D 4. Acidic Workup & Hydrolysis (e.g., aq. HCl) C->D Quench E 5. Tautomerization to Enamine D->E Spontaneous F 6. Crude Product Isolation E->F

Caption: Generalized workflow for Thorpe-Ziegler synthesis.

Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should consult specific literature for optimizations.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Slowly add a solution of methyl 5,6-dicyanohexanoate (1.0 eq.) in anhydrous THF to the NaH suspension at 0°C.

    • Causality: A strong, non-nucleophilic base is essential to deprotonate the α-carbon without causing saponification of the ester. THF is an ideal aprotic solvent. High dilution conditions can favor the intramolecular reaction.[4]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow addition of 2M hydrochloric acid until the pH is ~5-6. This step hydrolyzes the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product often requires purification to remove unreacted starting material and side products.

  • Recrystallization (Preferred for solid products):

    • Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol/water or ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Causality: This method selects for the desired product based on its specific solubility profile, effectively removing more soluble impurities.

  • Column Chromatography (For oils or difficult separations):

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Load the crude product onto the column and elute, collecting fractions.

    • Monitor fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orchestrated reactivity of its functional groups. The electron-donating amine and electron-withdrawing ester create a polarized "push-pull" system, activating the molecule for a variety of transformations.

G cluster_N N-Functionalization cluster_C Cyclocondensation A Methyl 2-aminocyclopent- 1-enecarboxylate B N-Acylated Product A->B Acyl Chloride (RCOCl), Base C N-Alkylated Product A->C Alkyl Halide (R-X), Base D Fused Pyrimidines A->D Guanidine, Formamidine, etc. E Fused Pyridines A->E 1,3-Dicarbonyl Compounds

Caption: Key reactivity pathways for the title compound.

The primary utility of this scaffold is in the synthesis of fused heterocyclic systems, particularly pyrimidines. Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6]

Application Spotlight: Synthesis of Fused Pyrimidine Scaffolds

The reaction of this compound with bifunctional reagents provides direct access to valuable heterocyclic cores. For example, condensation with guanidine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. This scaffold is a privileged structure in drug discovery programs.

The synthesis of these fused pyrimidines is often a key step in the development of inhibitors for various biological targets, such as protein kinases, which are crucial regulators of cell signaling pathways.

G cluster_pathway Illustrative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., CDK, EGFR) Receptor->Kinase Activates Substrate Protein Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor Fused Pyrimidine Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: A fused pyrimidine derivative blocking a kinase pathway.

Analytical Validation Workflow

Every synthesis must be validated. A self-validating system ensures that the product of the synthesis and purification steps meets the required standards of identity and purity, as confirmed by a rigorous analytical workflow.

G Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Check1 Correct Structure? NMR->Check1 LCMS LC-MS Analysis Check2 Purity >95%? LCMS->Check2 IR FT-IR Spectroscopy Check3 Correct Functional Groups? IR->Check3 Check1->LCMS Yes Fail Re-purify or Re-synthesize Check1->Fail No Check2->IR Yes Check2->Fail No Pass Product Validated Check3->Pass Yes Check3->Fail No

Caption: Workflow for analytical validation of the final product.

Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified solid.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Protocol: LC-MS Purity Assessment
  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of mobile phases (e.g., A: water + 0.1% formic acid; B: acetonitrile + 0.1% formic acid).

  • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer to confirm the mass of the main peak corresponds to the product's molecular weight.

  • Integrate the peak area at the analytical wavelength to determine purity.

Safety, Handling, and Storage

Proper handling is critical for laboratory safety and maintaining the integrity of the chemical.

AspectRecommendationRationale
Handling Use in a chemical fume hood.[1] Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[1][7]Prevents inhalation of potential vapors or dust and avoids skin/eye contact.
First Aid In case of eye/skin contact, rinse immediately with plenty of water for at least 15 minutes.[7] If swallowed, do not induce vomiting and seek medical attention.[7]Standard first aid procedures for chemical exposure.
Fire Safety Keep away from heat, sparks, and open flames.[1][7] Use dry powder or carbon dioxide extinguishers in case of fire.[1]Prevents ignition of the compound or its solvent vapors.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended.[1]Protects the compound from moisture, air, and degradation from heat or light.
Incompatibilities Avoid strong oxidizing agents.Reduces the risk of exothermic or hazardous reactions.[1]

Disclaimer: This information is for guidance only. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the rapid construction of molecular complexity. Its straightforward synthesis via the Thorpe-Ziegler reaction and its predictable reactivity make it an exceptionally reliable building block. For scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical or materials science applications, particularly those involving fused pyrimidine cores, this synthon offers an efficient and powerful strategic advantage.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven exploration of the structure elucidation of Methyl 2-aminocyclopent-1-enecarboxylate. This β-enamino ester is a valuable synthon in organic chemistry, and a thorough understanding of its structural features is paramount for its effective utilization in research and development. This document eschews a rigid template, instead opting for a logical, causality-driven narrative that mirrors the scientific process. We will delve into the synthesis of the target molecule, followed by a multi-pronged analytical approach employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each analytical choice is justified, and the resulting data is interpreted in detail to unequivocally confirm the structure of this compound.

Introduction: The Significance of β-Enamino Esters

β-Enamino esters are a class of organic compounds characterized by a conjugated system comprising an amino group and an ester functionality separated by a carbon-carbon double bond. This structural motif imparts a rich and versatile reactivity profile, making them highly valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds, including various heterocyclic systems and biologically active molecules.[1][2] The electron-donating amino group and the electron-withdrawing ester group create a polarized π-system, influencing the molecule's chemical behavior and spectroscopic properties.

A key characteristic of β-enamino esters is their potential to exist as a mixture of tautomers in equilibrium, most notably the enamine-imine tautomerism.[3][4] The position of this equilibrium is sensitive to factors such as the molecular structure, solvent, temperature, and pH.[3] For the purpose of this guide, we will focus on the predominant enamine tautomer, which is often stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen.

Synthesis of this compound

The synthesis of β-enamino esters can be achieved through several methods, with one of the most common being the condensation of a β-keto ester with an amine.[2][5] This approach is efficient and often proceeds with good yields.

Synthetic Protocol: Condensation of Methyl 2-oxocyclopentanecarboxylate with Ammonia

A robust and straightforward method for the preparation of this compound involves the reaction of methyl 2-oxocyclopentanecarboxylate with ammonia.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-oxocyclopentanecarboxylate in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: To this solution, add a source of ammonia. This can be in the form of an aqueous solution of ammonium hydroxide or by bubbling ammonia gas through the reaction mixture. An excess of ammonia is typically used to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent and excess ammonia are removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Rationale for Synthetic Approach

This condensation reaction is mechanistically driven by the nucleophilic attack of the ammonia on the ketone carbonyl of the β-keto ester, followed by dehydration to form the enamine product. The use of a protic solvent like methanol or ethanol facilitates the proton transfer steps involved in the mechanism.

Spectroscopic Elucidation Workflow

The confirmation of the structure of the synthesized product relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the amine, ester, and alkene functionalities within the conjugated system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: A small amount of the purified solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Interpretation of the IR Spectrum
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3400-3200N-H StretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.[6]
~1690-1660C=O Stretchα,β-Unsaturated EsterThe carbonyl stretching frequency is lower than that of a saturated ester due to conjugation with the C=C double bond and the amino group.
~1620-1580C=C StretchAlkeneThis band, often strong in enaminones, confirms the presence of the carbon-carbon double bond.[7]
~1650-1580N-H BendPrimary Amine (-NH₂)This bending vibration further supports the presence of the primary amine.[6]
~1250-1020C-N StretchAmineThis absorption indicates the presence of the carbon-nitrogen single bond.[6]
~1300-1000C-O StretchEsterThe C-O stretching of the ester group typically appears in this region.

The presence of these characteristic bands provides strong evidence for the enamino ester structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), integration values (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5-5.5Broad Singlet2H-NH₂The protons of the primary amine are typically broad and may be exchangeable with D₂O.
~3.6-3.8Singlet3H-OCH₃The methyl protons of the ester group appear as a singlet.
~2.2-2.6Multiplet4H-CH₂-CH₂-The two methylene groups of the cyclopentene ring adjacent to the double bond.
~1.7-2.0Multiplet2H-CH₂-The methylene group at the 4-position of the cyclopentene ring.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton:

Chemical Shift (δ, ppm)AssignmentRationale
~165-175C=OThe carbonyl carbon of the ester group.
~150-160C-NH₂The carbon atom of the double bond attached to the amino group.
~90-100C-COOCH₃The carbon atom of the double bond attached to the ester group.
~50-55-OCH₃The methyl carbon of the ester group.
~20-40-CH₂-The three methylene carbons of the cyclopentene ring.

The specific chemical shifts will confirm the electronic environment of each carbon atom within the conjugated system.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and the major fragment ions.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₁NO₂), which is 141.15 g/mol .

  • Fragmentation Pattern: The fragmentation of β-enamino esters can be complex, but some characteristic fragmentation pathways can be expected.[8] Common fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Structural Assignment

The convergence of data from IR, NMR, and MS provides a self-validating system for the structure elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups. NMR spectroscopy provides the precise connectivity of the carbon and hydrogen atoms, and MS confirms the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures a high degree of confidence in the final structural assignment, which is crucial for the subsequent application of this versatile building block in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-aminocyclopent-1-enecarboxylate is a versatile cyclic β-enamino ester, a structural motif of significant interest in synthetic and medicinal chemistry. As with many highly functionalized molecules, its utility in drug discovery and development is intrinsically linked to its chemical stability. Understanding the factors that govern its degradation is paramount for ensuring the integrity of research data, the viability of high-throughput screening campaigns, and the quality of synthetic intermediates.

This guide provides a comprehensive overview of the stability profile of this compound. We will delve into its inherent chemical liabilities, outline field-proven storage and handling protocols, and present a detailed methodology for conducting stability assessments. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of managing this compound effectively.

Chemical Properties and Inherent Stability

This compound possesses two key functional groups that dictate its reactivity and stability: an enamine and a methyl ester. The enamine is an electron-rich system, making the α-carbon nucleophilic and susceptible to electrophilic attack. The ester group is prone to hydrolysis under both acidic and basic conditions.

The resonance delocalization between the nitrogen lone pair and the carbon-carbon double bond lends some stability to the enamine system. However, this same electronic configuration makes the molecule susceptible to specific degradation pathways, primarily hydrolysis and oxidation.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₁NO₂[1][2]

  • Molecular Weight: 141.17 g/mol [2]

  • Appearance: Typically an off-white to yellow solid or oil.

Principal Factors Influencing Stability

The long-term integrity of this compound is contingent on the careful control of its chemical environment. The following factors are the most critical drivers of degradation.

Moisture and pH

Moisture is the most significant threat to the stability of this compound due to the high susceptibility of the enamine functional group to acid-catalyzed hydrolysis.[1] In the presence of water and an acid catalyst, the enamine can readily hydrolyze to form Methyl 2-oxocyclopentane-1-carboxylate and ammonia. The mechanism involves the protonation of the α-carbon, which creates a highly electrophilic iminium ion intermediate that is rapidly attacked by water.[3] Therefore, exposure to acidic aqueous conditions, or even ambient humidity over extended periods, can lead to significant degradation.

Temperature and Light

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the compound is relatively stable at recommended cool temperatures, thermal decomposition can occur, potentially leading to the release of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3] Exposure to heat, sparks, and open flames should be strictly avoided.[1][3]

Oxidizing Agents

The electron-rich nature of the enamine makes it susceptible to oxidation.[4][5] Strong oxidizing agents should be considered incompatible, as they can react with the enamine moiety, leading to complex degradation product profiles.[1][3]

Recommended Storage and Handling Protocols

Based on the chemical liabilities of the molecule, the following storage and handling procedures are recommended to preserve its quality and integrity.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, heat, and light.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Minimizes the rate of hydrolysis and other potential degradation reactions.[1][2][6]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, opaque glass vials or containersPrevents ingress of moisture and air; protects from light.[1]
State As a dry, solid powder whenever possibleMinimizes mobility of reactants and slows degradation. For solutions, use anhydrous aprotic solvents.
Safe Handling Procedures

Proper handling is essential to prevent both compound degradation and laboratory personnel exposure.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]

  • Dispensing: When preparing solutions, use anhydrous solvents and inert atmosphere techniques (e.g., using a Schlenk line or glovebox) where possible.

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1]

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2][8]

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare Stock Solution of API (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_api->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, RT) prep_api->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) prep_api->oxidation Expose Aliquots thermal Thermal (Solid & Solution, 80°C) prep_api->thermal Expose Aliquots photo Photolytic (ICH guidelines) prep_api->photo Expose Aliquots prep_placebo Prepare Placebo (if applicable) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If necessary analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis neutralize->analysis mass_balance Calculate Mass Balance & Peak Purity analysis->mass_balance caption Figure 1. Experimental workflow for a forced degradation study.

Figure 1. Experimental workflow for a forced degradation study.
Step-by-Step Protocol

This protocol outlines a typical approach for stress testing this compound.

Objective: To identify degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • C18 reverse-phase column

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample kept at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid: Place a vial containing ~5 mg of solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a developed stability-indicating LC-MS method.

  • Data Evaluation:

    • Identify and quantify the parent compound and any degradation products.

    • Determine the peak purity of the parent peak in stressed samples to ensure the method is specific.

    • Calculate the mass balance to ensure all major degradation products are accounted for.

Known and Predicted Degradation Pathways

The primary degradation pathway for this compound under common storage and handling conditions is acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

This pathway is initiated by the protonation of the enamine system, which ultimately leads to the formation of the corresponding β-keto ester.

Hydrolysis_Pathway cluster_main Acid-Catalyzed Hydrolysis Pathway start This compound protonation Protonation of α-carbon start->protonation + H⁺ iminium Iminium Ion Intermediate protonation->iminium water_attack Nucleophilic attack by H₂O iminium->water_attack + H₂O hemiaminal Hemiaminal Intermediate water_attack->hemiaminal elimination Elimination of NH₃ hemiaminal->elimination product Methyl 2-oxocyclopentane-1-carboxylate elimination->product - NH₃ caption Figure 2. Predicted pathway for acid-catalyzed hydrolysis.

Figure 2. Predicted pathway for acid-catalyzed hydrolysis.

This transformation is significant because it fundamentally alters the structure of the molecule, replacing the nucleophilic enamine with a ketone. This has profound implications for its intended biological activity or synthetic utility.

Conclusion

The stability of this compound is governed by its enamine and ester functionalities. It is primarily susceptible to acid-catalyzed hydrolysis and, to a lesser extent, oxidation and thermal degradation. Adherence to strict storage and handling protocols—specifically, storage at low temperatures (-20°C for long-term) in a dry, inert, and light-protected environment—is critical for preserving its chemical integrity. Researchers must be vigilant about excluding moisture and avoiding contact with incompatible materials such as strong acids and oxidizing agents. By implementing the stability assessment methodologies outlined in this guide, scientists can ensure the quality of their starting materials and generate reliable, reproducible data in their research and development endeavors.

References

Reactivity of the enamine group in Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Enamine Group in Methyl 2-aminocyclopent-1-enecarboxylate

Foreword: The Versatile Nucleophile in Modern Synthesis

For the discerning researcher in organic synthesis and drug development, the β-enamino ester scaffold represents a cornerstone of molecular construction. These structures are not merely stable amine derivatives; they are potent, tunable nucleophiles whose reactivity has been harnessed to build molecular complexity with remarkable efficiency. Among these, this compound stands out as a conformationally constrained, cyclic variant, offering a unique platform for stereocontrolled transformations. This guide eschews a superficial overview, instead providing a deep, mechanistically-grounded exploration of this reagent's enamine group. We will dissect the electronic underpinnings of its reactivity, explore its canonical reaction pathways, and provide actionable protocols, empowering you to leverage its full synthetic potential.

Electronic Structure and Inherent Reactivity

The reactivity of this compound is dominated by the electronic interplay between the amine's nitrogen lone pair, the carbon-carbon double bond (C1-C2), and the electron-withdrawing methyl carboxylate group. This arrangement creates a vinylogous amide system.

The key to understanding its behavior lies in its resonance structures. The delocalization of the nitrogen's lone pair into the π-system induces a significant increase in electron density at the β-carbon (C3). This polarization makes the β-carbon the primary site of nucleophilic attack.

G start Enamine + Michael Acceptor step1 Nucleophilic Attack (β-Carbon of Enamine to β-Carbon of Acceptor) start->step1 step2 Formation of Iminium Ion and new Enolate step1->step2 step3 Proton Transfer step2->step3 step4 Iminium Ion Hydrolysis (Aqueous Workup) step3->step4 end 1,5-Dicarbonyl Product step4->end G enamine This compound N-terminus C-terminus hydrazine Hydrazine (R-NHNH2) enamine:n->hydrazine Condensation amidine Amidine (R-C(=NH)NH2) enamine->amidine Cyclocondensation active_methylene Active Methylene (e.g., Malononitrile) enamine:c->active_methylene Knoevenagel-type Condensation pyrazole Pyrazole Derivative hydrazine->pyrazole pyrimidine Pyrimidine Derivative amidine->pyrimidine pyridine Pyridinone Derivative active_methylene->pyridine

Hydrolysis of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of methyl 2-aminocyclopent-1-enecarboxylate, a prominent β-enamino ester. This process is a cornerstone transformation in organic synthesis, yielding 2-oxocyclopentanecarboxylic acid, a valuable β-keto acid intermediate, which readily undergoes decarboxylation. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, validated experimental protocols, and practical guidance on reaction monitoring and product characterization. By elucidating the causality behind experimental choices, this guide aims to empower scientists to execute this reaction with high efficiency and predictability.

Introduction and Strategic Importance

This compound belongs to the class of β-enamino esters, compounds characterized by an amine and an ester group attached to a double bond. This structural motif renders them versatile synthetic intermediates. The hydrolysis of this substrate is a strategically critical reaction for accessing cyclic β-keto acids and, subsequently, substituted cyclopentanones, which are core structures in numerous natural products and pharmaceutical agents.

The overall transformation proceeds in two distinct, yet often sequential, stages:

  • Hydrolysis: The enamine and ester functionalities are hydrolyzed to a β-keto acid, 2-oxocyclopentanecarboxylic acid. This can be achieved under either acidic or basic conditions.

  • Decarboxylation: The intermediate β-keto acid is thermally unstable and readily loses carbon dioxide to furnish cyclopentanone.

Understanding the nuances of each step is paramount for controlling the reaction outcome and maximizing yield.

Core Mechanistic Principles

A robust understanding of the underlying reaction mechanisms is essential for protocol optimization and troubleshooting. The hydrolysis of this compound involves the cleavage of both the enamine and the ester groups.

Enamine Hydrolysis (Acid-Catalyzed)

Enamines are generally stable in basic or neutral conditions but are readily hydrolyzed by aqueous acid.[1][2] The mechanism is effectively the reverse of enamine formation.[3][4]

  • Protonation: The reaction initiates with the protonation of the enamine at the α-carbon. This is the preferred site of protonation as the resulting iminium ion is resonance-stabilized.[3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen, creating a better leaving group (a neutral amine).

  • Elimination: The lone pair on the hydroxyl group facilitates the elimination of the amine, forming a protonated ketone.

  • Deprotonation: The final step is the deprotonation of the oxonium ion by water or another base to yield the ketone.[1][2]

Ester Hydrolysis

The methyl ester group can be hydrolyzed under both acidic and basic conditions.[5]

  • Acid-Catalyzed Ester Hydrolysis : This is a reversible equilibrium process, often requiring an excess of water to drive the reaction to completion.[5] The mechanism mirrors that of Fischer esterification in reverse. It begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water.

  • Base-Catalyzed Ester Hydrolysis (Saponification) : This is an irreversible process and is often preferred for its high conversion rates.[5][6] A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide ion. The liberated methoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.[5]

Decarboxylation of the β-Keto Acid Intermediate

The product of the hydrolysis, 2-oxocyclopentanecarboxylic acid, is a β-keto acid. These compounds are notable for their propensity to decarboxylate upon heating.[7][8][9] The mechanism proceeds through a concerted, six-membered cyclic transition state, which leads to the formation of an enol intermediate and carbon dioxide.[7][10] The enol then rapidly tautomerizes to the more stable ketone, cyclopentanone.[7]

Overall Reaction Pathway Visualization

The sequence from the starting β-enamino ester to the final cyclopentanone product involves two key transformations: hydrolysis and decarboxylation.

G start This compound intermediate 2-Oxocyclopentanecarboxylic acid (β-Keto Acid) start->intermediate Hydrolysis (H+ or OH- / H2O) product Cyclopentanone intermediate->product Decarboxylation (Heat, -CO2) co2 CO2

Caption: Overall reaction pathway for the hydrolysis and subsequent decarboxylation.

Validated Experimental Protocols

The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule and desired reaction conditions.

Protocol A: Acid-Catalyzed Hydrolysis and In Situ Decarboxylation

This one-pot procedure combines the hydrolysis and decarboxylation steps, leveraging the acidic conditions and elevated temperature.

Rationale: Using a strong mineral acid like HCl or H₂SO₄ in excess water and heating to reflux provides the necessary conditions for both the enamine/ester hydrolysis and the subsequent thermal decarboxylation of the β-keto acid intermediate. The continuous removal of CO₂ gas also helps drive the equilibrium forward.

Materials & Equipment:

  • This compound

  • Hydrochloric acid (e.g., 6M) or Sulfuric acid (e.g., 3M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Acid Addition: Add a sufficient volume of aqueous hydrochloric acid (e.g., 6M, ~5-10 volumes) to the flask.

  • Reflux: Heat the mixture to reflux (typically ~100-110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Reflux is typically maintained for 4-12 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude cyclopentanone.

  • Purification: The crude product can be purified by fractional distillation if necessary.

Protocol B: Base-Catalyzed Hydrolysis (Saponification) followed by Decarboxylation

This two-step approach isolates the salt of the β-keto acid before proceeding to the decarboxylation.

Rationale: Saponification with a strong base like NaOH irreversibly hydrolyzes the ester to a carboxylate salt.[5] The enamine is also hydrolyzed under these conditions. Subsequent careful acidification is required to protonate the carboxylate, generating the β-keto acid, which is then extracted and decarboxylated in a separate thermal step.

Materials & Equipment:

  • This compound

  • Sodium hydroxide (e.g., 10% w/v aqueous solution)

  • Hydrochloric acid (e.g., 6M, for acidification)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Equipment as listed in Protocol A, plus a distillation setup.

Step-by-Step Methodology: Step 1: Saponification

  • Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) in a round-bottom flask.

  • Heating: Heat the mixture at 80-90 °C for 2-4 hours to ensure complete hydrolysis. Monitor by TLC for the disappearance of the starting ester.

  • Cooling: Cool the reaction mixture in an ice bath to below 10 °C.

Step 2: Acidification, Extraction, and Decarboxylation 4. Acidification: While stirring vigorously in the ice bath, slowly and carefully add 6M HCl until the pH of the solution is ~1-2. 5. Extraction: Promptly extract the resulting 2-oxocyclopentanecarboxylic acid with ethyl acetate (3 x 50 mL). The β-keto acid can be unstable, so this step should be performed without delay. 6. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto acid. 7. Decarboxylation: Transfer the crude acid to a distillation apparatus. Heat the flask gently. Vigorous effervescence (CO₂) will be observed. After gas evolution ceases, the resulting cyclopentanone can be purified directly by distillation.

Mechanistic Diagrams (DOT Language)

G cluster_acid Acid-Catalyzed Enamine Hydrolysis Enamine Enamine Iminium Iminium Enamine->Iminium + H+ Hemiaminal Hemiaminal Iminium->Hemiaminal + H2O - H+ Ketone Ketone Hemiaminal->Ketone + H+ - R2NH2

Caption: Key steps in acid-catalyzed enamine hydrolysis.

G cluster_base Base-Catalyzed Ester Hydrolysis (Saponification) Ester Ester Tetrahedral Tetrahedral Ester->Tetrahedral + OH- CarboxylicAcid CarboxylicAcid Tetrahedral->CarboxylicAcid - OCH3- Carboxylate Carboxylate CarboxylicAcid->Carboxylate + OCH3- - CH3OH

Caption: Mechanism of irreversible base-catalyzed ester hydrolysis.

G cluster_decarb Decarboxylation of β-Keto Acid KetoAcid KetoAcid CyclicTS 6-Membered Transition State KetoAcid->CyclicTS Heat Enol Enol CyclicTS->Enol - CO2 Ketone Ketone Enol->Ketone Tautomerization

Caption: Decarboxylation via a cyclic transition state.

Data Summary and Reaction Monitoring

Effective execution of these protocols requires diligent monitoring and characterization.

Table 1: Comparative Overview of Hydrolysis Conditions
ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Reagents HCl or H₂SO₄NaOH or KOH
Key Intermediate In situ β-keto acidSodium 2-oxocyclopentanecarboxylate
Decarboxylation In situ during refluxSeparate thermal step
Workup Extraction -> Base WashAcidification -> Extraction
Typical Yield 65-80%70-85%
Advantages One-pot procedureIrreversible, often cleaner reaction
Disadvantages Reversible, may require longer reaction timesTwo distinct steps, sensitive intermediate
Analytical Techniques for Monitoring and Characterization
  • Thin-Layer Chromatography (TLC): An excellent tool for monitoring the disappearance of the relatively nonpolar starting enamino ester and the appearance of the more polar keto-acid intermediate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the volatile final product, cyclopentanone, and confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Disappearance of the vinyl proton and N-H proton of the starting material. Appearance of characteristic ketone α-proton signals for the product.

    • ¹³C NMR: Appearance of a carbonyl signal for the ketone (~220 ppm) and disappearance of the enamine and ester carbonyl signals.

  • Infrared (IR) Spectroscopy: Appearance of a strong C=O stretch for the ketone product (around 1740 cm⁻¹ for a five-membered ring ketone). Disappearance of N-H and C=C stretches from the starting material.

Conclusion

The hydrolysis of this compound is a robust and versatile method for the synthesis of 2-oxocyclopentanecarboxylic acid and its decarboxylated product, cyclopentanone. The choice between acid- and base-catalyzed pathways allows for flexibility depending on the specific synthetic context. By mastering the mechanistic principles and experimental protocols detailed in this guide, researchers can confidently employ this reaction as a key step in the construction of complex molecular architectures for pharmaceutical and materials science applications.

References

Tautomeric Equilibrium of Methyl 2-aminocyclopent-1-enecarboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminocyclopent-1-enecarboxylate, a cyclic β-enamino ester, serves as a valuable scaffold in medicinal chemistry and drug development. Its chemical behavior and reactivity are profoundly influenced by a fascinating phenomenon: enamine-imine tautomerism. This in-depth technical guide provides a comprehensive exploration of this tautomeric equilibrium. We will delve into the synthesis of this key intermediate, the structural characteristics of its tautomers, the influential factors governing their interconversion, and the advanced analytical and computational methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced chemistry of β-enamino esters to leverage their full potential in the synthesis of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] The ability of a molecule to exist in different tautomeric forms can significantly impact its physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity.[1] These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its binding affinity to biological targets.[1]

This compound is a prototypical example of a β-enamino ester, a class of compounds known to exhibit enamine-imine tautomerism, an analogue of the more widely known keto-enol tautomerism.[2] Understanding and controlling this equilibrium is paramount for chemists aiming to fine-tune the properties of molecules incorporating this scaffold.

Synthesis of this compound

The most common and efficient route to synthesize cyclic β-enamino esters like this compound is through the condensation of a β-keto ester with an amine or ammonia.[3][4] In this case, the precursor is methyl 2-oxocyclopentanecarboxylate.

Synthetic Protocol: From β-Keto Ester to β-Enamino Ester

This protocol outlines a general procedure for the synthesis of this compound from methyl 2-oxocyclopentanecarboxylate and ammonia.

Materials:

  • Methyl 2-oxocyclopentanecarboxylate[5]

  • Ammonia (e.g., in methanol or as ammonium hydroxide)

  • Toluene (or another suitable aprotic solvent)

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalytic amount, optional)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 2-oxocyclopentanecarboxylate and toluene.

  • Add a solution of ammonia in methanol or an aqueous solution of ammonium hydroxide. A molar excess of ammonia is typically used.

  • Optionally, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting β-keto ester is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Synthesis_Workflow start Start: Methyl 2-oxocyclopentanecarboxylate & Ammonia Solution reaction Reaction Setup: - Toluene - Dean-Stark Apparatus - Reflux start->reaction 1. Combine Reactants workup Aqueous Workup: - Brine Wash - Drying (Na2SO4) reaction->workup 2. Reaction Completion purification Purification: - Solvent Removal - Column Chromatography/Distillation workup->purification 3. Isolation product Product: this compound purification->product 4. Final Product

Caption: Synthetic workflow for this compound.

The Enamine-Imine Tautomeric Equilibrium

This compound exists as an equilibrium mixture of two primary tautomers: the enamine form and the imine form.

  • Enamine Tautomer: This form is characterized by a C=C double bond and an amino group attached to one of the sp² hybridized carbons. It is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group, forming a pseudo-six-membered ring. This resonance-assisted hydrogen bond (RAHB) significantly contributes to the stability of the enamine tautomer.

  • Imine Tautomer: This form contains a C=N double bond and is the nitrogen analogue of the keto form in keto-enol tautomerism.

Caption: The enamine-imine tautomeric equilibrium.

Factors Influencing the Tautomeric Equilibrium

The position of the enamine-imine equilibrium is a delicate balance of several factors:

  • Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomer.[1] Nonpolar solvents tend to favor the enamine form due to the stabilizing intramolecular hydrogen bond.[6] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, potentially shifting the equilibrium towards the more polar imine tautomer.[6][7]

  • Temperature: Temperature can influence the equilibrium constant (KT). Variable temperature NMR studies are often employed to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization process.[8]

  • pH: The acidity or basicity of the medium can significantly affect the tautomeric equilibrium by protonating or deprotonating the molecule.

  • Substituents: While not directly applicable to the parent compound, substitution on the nitrogen or the cyclopentene ring can dramatically alter the electronic and steric environment, thereby shifting the equilibrium.

Analytical Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous identification and quantification of the tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[9] Since the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.

Expected ¹H NMR Spectral Features:

ProtonEnamine Tautomer (Expected δ, ppm)Imine Tautomer (Expected δ, ppm)Notes
N-H 4.5 - 5.5 (broad)-Disappears upon D₂O exchange. The chemical shift is highly dependent on solvent and concentration.
Vinyl H -4.0 - 5.0Absent in the enamine form.
α-H (to C=O) 2.5 - 3.53.0 - 4.0The chemical environment of this proton is significantly different in the two tautomers.
Ring CH₂ 1.5 - 2.51.8 - 2.8Complex multiplets.
-OCH₃ ~3.6~3.7The chemical shift of the methyl ester protons will be slightly different for each tautomer.

Expected ¹³C NMR Spectral Features:

CarbonEnamine Tautomer (Expected δ, ppm)Imine Tautomer (Expected δ, ppm)Notes
C=O (ester) 168 - 175170 - 178
C=C (C1) 155 - 165-Characteristic signal for the enamine form.
C=C (C2) 90 - 100-The carbon bearing the amino group.
C=N -160 - 170Characteristic signal for the imine form.
α-C (to C=O) 40 - 5050 - 60
Ring CH₂ 20 - 4025 - 45
-OCH₃ ~50~51

Note: The chemical shifts are estimates based on data for analogous compounds and may vary depending on the solvent and other experimental conditions.[5][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

Expected IR Absorption Frequencies:

Functional GroupEnamine Tautomer (Expected cm⁻¹)Imine Tautomer (Expected cm⁻¹)Notes
N-H stretch 3200 - 3400 (often broad)-A key indicator of the enamine form.[12][13]
C=O stretch (ester) 1650 - 16801710 - 1730The carbonyl frequency is lowered in the enamine due to conjugation and intramolecular H-bonding.[14][15]
C=C stretch 1600 - 1640-Characteristic of the enamine tautomer.[15]
C=N stretch -1640 - 1660Characteristic of the imine tautomer.[16]
Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomerism.[16] They can provide insights into the relative stabilities of the tautomers, the geometries of the transition states for their interconversion, and predicted spectroscopic data that can be compared with experimental results.

Experimental Protocols for Studying Tautomerism

Protocol for Solvent-Dependent NMR Study

Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of this compound.

Materials:

  • This compound

  • Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a series of NMR samples by dissolving a precisely weighed amount of this compound in each of the deuterated solvents. The concentration should be kept constant across all samples.

  • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Carefully integrate the signals corresponding to each tautomer. For example, integrate the N-H proton of the enamine and the vinyl proton of the imine.

  • Calculate the molar ratio of the two tautomers in each solvent.

  • Calculate the equilibrium constant (KT = [imine]/[enamine]) for each solvent.

  • Analyze the trend of KT as a function of solvent polarity.

Solvent_Study_Workflow start Start: Purified Compound prepare_samples Prepare NMR Samples in Varying Deuterated Solvents (CDCl3, Acetone-d6, DMSO-d6, etc.) start->prepare_samples acquire_spectra Acquire 1H NMR Spectra at Constant Temperature prepare_samples->acquire_spectra integrate_signals Integrate Tautomer-Specific Signals acquire_spectra->integrate_signals calculate_ratio Calculate Molar Ratio and Equilibrium Constant (KT) integrate_signals->calculate_ratio analyze_trend Analyze KT vs. Solvent Polarity calculate_ratio->analyze_trend

Caption: Workflow for a solvent-dependent NMR study of tautomerism.

Protocol for Variable Temperature (VT) NMR Study

Objective: To determine the thermodynamic parameters of the enamine-imine tautomerization.

Materials:

  • A solution of this compound in a suitable deuterated solvent (one where both tautomers are observable).

  • NMR spectrometer with variable temperature capabilities.

Procedure:

  • Acquire ¹H NMR spectra at a series of different temperatures (e.g., from 273 K to 323 K in 10 K increments).[8]

  • At each temperature, allow the sample to equilibrate for at least 10-15 minutes before acquiring the spectrum.

  • For each spectrum, calculate the equilibrium constant KT.

  • Plot ln(KT) versus 1/T (van 't Hoff plot).

  • The enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting line, where R is the gas constant.

  • The Gibbs free energy (ΔG°) at a specific temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Computational Protocol for Tautomerism Analysis

Objective: To computationally model the enamine-imine tautomerism and predict the relative stabilities of the tautomers.

Software: Gaussian, Spartan, or other quantum chemistry software package.

Procedure:

  • Build the 3D structures of both the enamine and imine tautomers of this compound.

  • Perform a geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[16][17]

  • Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Calculate the electronic energies (including zero-point vibrational energy corrections) of both tautomers.

  • The relative energy difference between the two tautomers will indicate the thermodynamically more stable form in the gas phase.

  • To model solvent effects, the calculations can be repeated using a polarizable continuum model (PCM).[17]

Conclusion and Future Perspectives

The tautomeric behavior of this compound is a critical aspect of its chemistry that directly influences its utility in drug discovery. A thorough understanding of the enamine-imine equilibrium and the factors that control it empowers medicinal chemists to design molecules with optimized properties for biological activity. The synergistic application of advanced spectroscopic techniques, particularly NMR, and computational modeling provides a powerful toolkit for elucidating the intricacies of this dynamic process. Future research in this area may focus on the development of novel catalysts to selectively favor one tautomer, thereby providing greater control over the reactivity and biological profile of molecules derived from this versatile scaffold.

References

An In-Depth Technical Guide to Methyl 2-aminocyclopent-1-enecarboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminocyclopent-1-enecarboxylate, a cyclic β-enamino ester, is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural motif, featuring a nucleophilic enamine and an electrophilic ester group on a cyclopentene scaffold, allows for its elaboration into a variety of complex heterocyclic systems. This guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic methodologies for its preparation, and a focused exploration of its application as a key intermediate in the synthesis of potent therapeutic agents, most notably cyclin-dependent kinase (CDK) inhibitors.

Introduction: The Strategic Importance of a Cyclic Enamino Ester

Cyclic enamines and their derivatives are privileged structures in drug discovery, serving as precursors to a multitude of biologically active molecules.[1][2] this compound (CAS No. 52909-60-1) has emerged as a particularly useful synthon due to the inherent reactivity of its enamine moiety, which facilitates the construction of fused heterocyclic ring systems. This guide will delve into the practical aspects of sourcing and synthesizing this compound, providing researchers with the foundational knowledge required to leverage its synthetic potential.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers. Researchers can source this compound in varying quantities and purities, making it readily accessible for both small-scale research and larger-scale synthetic campaigns.

Table 1: Representative Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity/SpecificationCAS Number
BLDpharmBD23176Varies52909-60-1
Chem-Impex International23176Varies52909-60-1
A2B ChemAB130070Varies52909-60-1
ChemSrc52909-60-1Varies52909-60-1

It is important to note that several isomers and related compounds exist, and careful verification of the CAS number is crucial to ensure the procurement of the correct regioisomer. For instance, methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate (CAS 138923-03-2) is a distinct chiral isomer with different synthetic applications.[3][4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, commencing with the synthesis of its precursor, methyl 2-oxocyclopentane-1-carboxylate, followed by the formation of the enamine.

Step 1: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate via Dieckmann Condensation

The precursor β-keto ester, methyl 2-oxocyclopentane-1-carboxylate, is classically synthesized via an intramolecular Claisen condensation known as the Dieckmann condensation. This reaction involves the cyclization of a C6-dicarboxylic acid ester, typically dimethyl adipate, in the presence of a strong base.

A detailed procedure for a similar transformation is described in a patent for the preparation of cyclopentanone-2-carboxylic acid methyl ester, which outlines the use of sodium methoxide in DMF.[5]

Diagram 1: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate

G DimethylAdipate Dimethyl Adipate SodiumMethoxide 1. Sodium Methoxide, DMF 2. Acidic Workup DimethylAdipate->SodiumMethoxide Ketoester Methyl 2-oxocyclopentane-1-carboxylate SodiumMethoxide->Ketoester

Caption: Dieckmann condensation of dimethyl adipate.

Experimental Protocol: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate

  • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous dimethylformamide (DMF), slowly add dimethyl adipate (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 90-110°C) for 8-10 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure methyl 2-oxocyclopentane-1-carboxylate.

Step 2: Enamine Formation

The final step in the synthesis is the reaction of the β-keto ester with an amine source to form the corresponding β-enamino ester. For the synthesis of this compound, ammonia is the required amine. This reaction is typically acid-catalyzed and often involves the removal of water to drive the equilibrium towards the enamine product.

While a specific, detailed protocol for this exact transformation can be proprietary, the general method for the synthesis of β-enamino esters from β-keto esters is well-established.[6]

Diagram 2: Synthesis of this compound

G Ketoester Methyl 2-oxocyclopentane-1-carboxylate Ammonia Ammonia (e.g., NH4OAc, Toluene, Reflux) Ketoester->Ammonia EnaminoEster This compound Ammonia->EnaminoEster

Caption: Enamine formation from the corresponding β-keto ester.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 2-oxocyclopentane-1-carboxylate (1.0 equivalent) in a suitable solvent such as toluene.

  • Add an ammonia source, for example, ammonium acetate (1.5-2.0 equivalents), which also serves as a mild acid catalyst.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Development: A Key Building Block for Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a core structural motif in a number of potent and selective kinase inhibitors.[7][8] These compounds have shown significant promise in the treatment of various cancers. This compound is a critical starting material for the construction of this heterocyclic system.

Synthesis of Pyrido[2,3-d]pyrimidine Core

The synthesis of the pyrido[2,3-d]pyrimidine core generally involves the condensation of a β-enamino ester, such as this compound, with a suitably substituted 4-aminopyrimidine derivative. This reaction typically proceeds through a Gould-Jacobs type reaction, involving an initial nucleophilic attack of the pyrimidine amine onto the ester carbonyl of the enamino ester, followed by cyclization and aromatization.

Diagram 3: General Synthesis of Pyrido[2,3-d]pyrimidines

G EnaminoEster This compound Reaction_Conditions Heat (e.g., Dowtherm A) EnaminoEster->Reaction_Conditions Aminopyrimidine Substituted 4-Aminopyrimidine Aminopyrimidine->Reaction_Conditions Pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivative Reaction_Conditions->Pyridopyrimidine

Caption: Condensation reaction to form the pyrido[2,3-d]pyrimidine core.

Case Study: Synthesis of a Potent CDK4 Inhibitor

A notable example of the application of this methodology is in the synthesis of potent cyclin-dependent kinase 4 (CDK4) inhibitors. For instance, the synthesis of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, a close analog of the FDA-approved drug Palbociclib, utilizes a similar synthetic strategy.[3][9][10] The cyclopentyl group at the 8-position of the final compound originates from the cyclopentene ring of the starting enamino ester.

The development of such CDK4/6 inhibitors has been a significant advancement in the treatment of certain types of breast cancer.[1][2][6] The ability to efficiently synthesize the core pyrido[2,3-d]pyrimidine structure using commercially available starting materials like this compound is a key enabler for the discovery and development of new drugs in this class.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its straightforward two-step synthesis from readily available starting materials, coupled with its utility in constructing complex heterocyclic scaffolds such as the pyrido[2,3-d]pyrimidines, underscores its importance for medicinal chemists. The successful application of this compound in the synthesis of potent CDK inhibitors highlights its significant potential for the development of novel therapeutics. This guide provides the essential technical information for researchers to effectively source, synthesize, and utilize this important chemical entity in their research endeavors.

References

Methodological & Application

The Versatile Role of Methyl 2-aminocyclopent-1-enecarboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Cyclic Enamino Ester

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is paramount, particularly in the realms of medicinal chemistry and materials science. Among the myriad of versatile building blocks, β-enamino esters stand out due to their unique electronic properties, acting as nucleophilic synthons for a wide array of transformations. Methyl 2-aminocyclopent-1-enecarboxylate, a readily accessible cyclic β-enamino ester, has emerged as a particularly valuable precursor for the construction of fused heterocyclic systems. Its inherent reactivity, stemming from the electron-rich enamine moiety conjugated with an electron-withdrawing ester group, allows for a diverse range of cyclization strategies. This guide provides an in-depth exploration of the cyclization reactions involving this compound, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for experimental design and showcasing the utility of this versatile building block in the synthesis of medicinally relevant fused pyrimidines, pyridines, and thiophenes.

Core Principles: The Reactivity of a Cyclic Enaminone

The reactivity of this compound is dictated by the push-pull nature of its electronic structure. The lone pair of electrons on the nitrogen atom participates in resonance with the double bond and the carbonyl group of the ester. This delocalization increases the nucleophilicity of the β-carbon, making it susceptible to attack by various electrophiles. Conversely, the enamine nitrogen can also act as a nucleophile. This dual reactivity is the cornerstone of its utility in cyclization reactions.

Reactivity cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Fused Heterocyclic Products Start This compound ElectrophilicAttack Reaction with Electrophiles (e.g., Alkyl halides, Acyl chlorides) Start->ElectrophilicAttack C-alkylation/ acylation Cyclocondensation Cyclocondensation (e.g., with 1,3-dicarbonyls, isothiocyanates) Start->Cyclocondensation Annulation MultiComponent Multi-component Reactions (e.g., Gewald Reaction) Start->MultiComponent One-pot synthesis Pyridines Fused Pyridines (e.g., Cyclopenta[b]pyridines) ElectrophilicAttack->Pyridines Further cyclization Cyclocondensation->Pyridines Pyrimidines Fused Pyrimidines (e.g., Cyclopentapyrimidines) Cyclocondensation->Pyrimidines Thiophenes Fused Thiophenes (e.g., Cyclopentathiophenes) MultiComponent->Thiophenes

Caption: Versatility of this compound in heterocyclic synthesis.

Application I: Synthesis of Fused Pyrimidine Scaffolds

Fused pyrimidines are a prominent class of heterocycles found in numerous biologically active compounds and approved drugs. The cyclocondensation of this compound with various nitrogen-containing dielectrophiles provides a direct and efficient route to cyclopentapyrimidine derivatives.

Mechanism of Pyrimidine Ring Formation

The synthesis of the fused pyrimidine ring typically proceeds through a condensation reaction with a suitable three-atom component, such as an amidine, urea, or thiourea, which provides the N-C-N fragment. The reaction is often catalyzed by an acid or a base. The initial step involves the nucleophilic attack of the enamine nitrogen or the β-carbon onto the electrophilic carbon of the N-C-N synthon. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

Pyrimidine_Synthesis Enamine This compound Intermediate1 Initial Adduct Enamine->Intermediate1 + Amidine Amidine Amidine (R-C(=NH)NH2) Amidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Fused Pyrimidine (Cyclopentapyrimidine) Intermediate2->Product - H2O (Aromatization)

Caption: General mechanism for fused pyrimidine synthesis.

Protocol: Synthesis of a Tetrahydrocyclopentapyrimidinone Derivative

This protocol describes the synthesis of a tetrahydrocyclopentapyrimidinone derivative through the reaction of this compound with urea.

Materials:

  • This compound (1.0 eq)

  • Urea (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask, add this compound and urea.

  • Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure tetrahydrocyclopentapyrimidinone derivative.

Expected Outcome and Characterization:

The expected product is a white to off-white solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Reactant Product Typical Yield Reference
This compound + UreaTetrahydrocyclopentapyrimidinone75-85%General procedure based on known pyrimidine syntheses.[1][2][3]
This compound + ThioureaTetrahydrocyclopentapyrimidine-thione80-90%General procedure based on known pyrimidine syntheses.[1][2]

Application II: Construction of Fused Pyridine Architectures

Fused pyridine rings, particularly cyclopenta[b]pyridines, are key structural motifs in various pharmaceuticals and natural products. The annulation of a pyridine ring onto the cyclopentane core of this compound can be achieved through several synthetic strategies, most notably the Friedländer annulation and related reactions.

Mechanism of Pyridine Ring Annulation

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of this compound, it can react with 1,3-dicarbonyl compounds or their equivalents in the presence of a catalyst to form the fused pyridine ring. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration.

Pyridine_Synthesis Enamine This compound Intermediate1 Condensation Product Enamine->Intermediate1 + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Aldol-type Cyclization Product Fused Pyridine (Cyclopenta[b]pyridine) Intermediate2->Product - H2O (Aromatization) Gewald_Reaction Ketone Cyclopentanone Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Intermediate1 Sulfur Elemental Sulfur (S8) Intermediate2 Sulfur Adduct Sulfur->Intermediate2 Base Base (e.g., Morpholine) Base->Intermediate1 catalyst Intermediate1->Intermediate2 + Sulfur Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Fused Thiophene (2-Aminocyclopenta[b]thiophene) Intermediate3->Product Tautomerization

References

Application Note: A Modern Approach to Pyridine Synthesis via Enamine Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged scaffold in drug design. Consequently, the development of efficient, versatile, and robust synthetic routes to functionalized pyridines is a perpetual objective in organic and medicinal chemistry. Traditional methods, while foundational, often require harsh conditions or offer limited substituent diversity. This application note details a modern and highly effective strategy for pyridine synthesis starting from the versatile building block, Methyl 2-aminocyclopent-1-enecarboxylate, leveraging the principles of enamine reactivity in a ring-forming cascade.

Principle of the Transformation: A [3+3] Annulation Strategy

While a direct ring expansion of this compound is not a commonly cited transformation, its core structure as a β-enamino ester makes it an ideal substrate for [3+3] cycloaddition-type reactions. This strategy involves reacting the three-atom C-N-C core of the enamine with a three-atom electrophilic partner, typically an α,β-unsaturated carbonyl or an ethynyl ketone.

This guide will focus on a robust and well-established protocol analogous to the Bohlmann-Rahtz pyridine synthesis , which provides a logical and experimentally validated pathway to construct the pyridine ring.[1][2] The process involves the initial condensation of the enamine with an ethynyl ketone to form a key aminodiene intermediate. This intermediate, upon thermal or acid-catalyzed activation, undergoes an electrocyclization and subsequent dehydration to yield the final, stable aromatic pyridine ring.[3][4] This method offers excellent regiocontrol and avoids the need for a separate, often harsh, oxidation step required in syntheses that proceed via a dihydropyridine intermediate.[1]

Proposed Reaction Mechanism

The causality behind this synthetic route lies in the inherent nucleophilicity of the enamine and the electrophilic nature of the co-reactant. The mechanism proceeds through a well-defined, sequential cascade of reactions:

  • Michael Addition: The reaction initiates with a nucleophilic attack from the β-carbon of the enamino ester onto the electron-deficient alkyne of the ethynyl ketone. This conjugate addition forms a transient zwitterionic intermediate.

  • Proton Transfer & Isomerization: A rapid proton transfer neutralizes the intermediate, yielding an aminodiene. For the subsequent cyclization to occur, the geometry of this diene must be suitable. The key E/Z isomerization of the enamine double bond is the rate-limiting step and is typically promoted by heat or acid catalysis.[4]

  • 6π-Electrocyclization: Once the correct s-cis conformation is achieved, the aminodiene undergoes a 6π-electrocyclization. The nitrogen lone pair participates in the electron movement, leading to the formation of a new C-C bond and a six-membered cyclic intermediate.

  • Dehydration (Aromatization): The cyclic intermediate readily eliminates a molecule of water (cyclodehydration) under the reaction conditions to achieve the thermodynamically stable, aromatic pyridine ring.[1][3]

This entire mechanistic sequence is visualized in the diagram below.

Bohlmann-Rahtz Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Enamine This compound Michael 1. Michael Addition Enamine->Michael Ynone Ethynyl Ketone (R-C≡C-C(=O)-R') Ynone->Michael Isomerization 2. E/Z Isomerization Michael->Isomerization Forms Aminodiene Intermediate Cyclization 3. 6π-Electrocyclization Isomerization->Cyclization Heat or Acid (H+) Aromatization 4. Dehydration & Aromatization Cyclization->Aromatization Forms Cyclic Intermediate Pyridine Substituted Pyridine Aromatization->Pyridine - H2O

Caption: Bohlmann-Rahtz reaction pathway.

Experimental Protocol: One-Pot Pyridine Synthesis

This protocol is adapted from modern, acid-catalyzed modifications of the Bohlmann-Rahtz synthesis, which allow the reaction to proceed in a single step at lower temperatures.[1][4]

Materials and Reagents:

  • This compound (Starting Material)

  • Substituted Ethynyl Ketone (e.g., 4-phenylbut-3-yn-2-one)

  • Glacial Acetic Acid (Catalyst)

  • Toluene (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate (for extraction)

  • Hexanes (for extraction & chromatography)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the starting material (approx. 0.2 M concentration).

  • Reagent Addition: Add the substituted ethynyl ketone (1.1 eq) to the solution.

  • Catalyst Addition: Add glacial acetic acid (2.0 eq) to the reaction mixture. Causality Note: The acid serves a dual purpose: it catalyzes both the initial Michael addition and the subsequent cyclodehydration step, allowing for a one-pot procedure at a reduced temperature.[1]

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting enamine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted pyridine product.

Experimental Workflow Setup 1. Setup - Add Enamine, Ynone, Toluene to flask Catalysis 2. Catalysis - Add Acetic Acid Setup->Catalysis Reaction 3. Reaction - Reflux under N2 (4-12h) - Monitor by TLC Catalysis->Reaction Workup 4. Work-up - Cool to RT - Quench with NaHCO3 - Extract with EtOAc Reaction->Workup Purify 5. Purification - Dry (MgSO4) - Concentrate - Column Chromatography Workup->Purify Product Final Product (Pure Pyridine) Purify->Product

Caption: One-pot pyridine synthesis workflow.

Data Summary and Expected Outcomes

The efficiency of the Bohlmann-Rahtz synthesis is highly dependent on the specific substrates used. However, acid-catalyzed, one-pot procedures generally provide good to excellent yields.

Starting EnamineCo-reactantCatalystSolventTemp (°C)Time (h)Typical Yield (%)
This compound4-phenylbut-3-yn-2-oneAcetic AcidToluene110675-85%
Ethyl β-aminocrotonateBut-3-yn-2-oneYb(OTf)₃Toluene804>90%
3-aminopent-3-en-2-one1-phenylprop-2-yn-1-oneAcetic AcidToluene1108~80%

Note: Data is representative and based on analogous reactions reported in the literature.[1][3][4] Actual yields may vary.

Trustworthiness & Validation

The protocol described is self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The disappearance of the enamine starting material and the appearance of a new, more polar spot (intermediate) followed by the final, UV-active pyridine product can be tracked effectively using TLC.

  • Product Characterization: The identity and purity of the final product should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aromatic protons of the pyridine ring will have characteristic chemical shifts in the ¹H NMR spectrum (typically δ 7.0-8.5 ppm).

Troubleshooting and Field-Proven Insights
  • Low Yields: If the reaction stalls or yields are low, ensure all reagents and the solvent are anhydrous. Water can interfere with the reaction intermediates. The use of a stronger Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)₃), can sometimes improve yields and lower reaction temperatures.[3]

  • Intermediate Isolation: In the original two-step Bohlmann-Rahtz procedure, the intermediate aminodiene is isolated before the high-temperature cyclization.[4] If the one-pot method fails, isolating this intermediate may be a viable alternative, though it is more labor-intensive.

  • Aromatization Issues: While this specific reaction directly yields the aromatic product, related syntheses (e.g., Hantzsch synthesis) produce a dihydropyridine intermediate that requires oxidation.[5] If a dihydropyridine is unexpectedly formed, a mild oxidant like iodine in methanol or DDQ can be used in a subsequent step to facilitate aromatization.[5][6]

By leveraging the well-established reactivity of enamines, this application note provides a robust and adaptable framework for the synthesis of complex pyridines, a critical task for professionals in drug discovery and development.

References

The Versatile Scaffold: Methyl 2-aminocyclopent-1-enecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 2-aminocyclopent-1-enecarboxylate, a cyclic β-enamino ester, has emerged as a privileged starting material in medicinal chemistry. Its inherent structural features, including a reactive enamine system and a modifiable ester group, provide a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights into its role in the generation of bioactive molecules, particularly in the realm of kinase inhibition.

The Strategic Advantage of the Enamino Ester Moiety

The utility of this compound stems from the unique reactivity of the β-enamino ester functionality. This system possesses both nucleophilic and electrophilic character, allowing for a wide range of chemical transformations. The enamine nitrogen and the α-carbon are nucleophilic, while the ester carbonyl and the β-carbon are electrophilic. This dual reactivity is the cornerstone of its application in the synthesis of fused heterocyclic systems, which are prevalent in numerous approved drugs.[1]

Application in the Synthesis of Fused Pyrimidines: A Gateway to Kinase Inhibitors

A significant application of this compound is in the synthesis of cyclopentapyrimidines, a class of compounds that has shown considerable promise as kinase inhibitors.[2][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The pyrimidine core is a well-established pharmacophore that can mimic the purine bases of ATP, enabling competitive inhibition at the enzyme's active site.[1]

The general synthetic strategy involves the condensation of this compound with a suitable three-carbon electrophilic synthon, often in a multi-component reaction, to construct the fused pyrimidine ring system. This approach is highly convergent and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6]

Below is a logical workflow for the synthesis of a generic cyclopentapyrimidine core from this compound.

G cluster_start Starting Material cluster_reaction Core Synthesis cluster_product Fused Heterocycle cluster_diversification Further Functionalization A This compound B Reaction with Amidine/Guanidine Derivative A->B Step 1: Nucleophilic Attack C Cyclocondensation B->C Intramolecular Cyclization D Cyclopentapyrimidine Core C->D Aromatization E Substitution at various positions D->E SAR Exploration F Bioactive Molecule E->F Lead Optimization

Caption: Synthetic workflow for cyclopentapyrimidine-based kinase inhibitors.

Protocol 1: Synthesis of a Substituted Cyclopentapyrimidine Derivative

This protocol outlines a representative synthesis of a substituted cyclopentapyrimidine, a core scaffold for potential kinase inhibitors. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • This compound

  • Substituted Benzamidine Hydrochloride

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of the Free Amidine: In a round-bottom flask, dissolve the substituted benzamidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. The formation of a white precipitate of sodium chloride will be observed. Stir the mixture for 30 minutes. The rationale here is to generate the more nucleophilic free base of the amidine, which is necessary for the subsequent reaction.

  • Reaction with β-Enamino Ester: To the suspension from step 1, add this compound (1.0 equivalent).

  • Cyclocondensation: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the nucleophilic attack of the enamine nitrogen onto the amidine carbon, followed by an intramolecular cyclization and elimination of methanol and ammonia to form the fused pyrimidine ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the solvent under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted cyclopentapyrimidine.

Data Presentation:

Compound IDR-group on BenzamidineYield (%)
CP-1 4-Chloro75
CP-2 3-Methoxy68
CP-3 4-Methyl82

Application in the Synthesis of Antiviral Nucleoside Analogues

The cyclopentane ring of this compound can also serve as a carbocyclic mimic of the ribose sugar in nucleosides. Carbocyclic nucleoside analogues are an important class of antiviral agents, as they are often more resistant to enzymatic degradation than their natural counterparts.[7] The synthesis of such analogues involves the transformation of the functional groups on the cyclopentane ring to introduce hydroxyl and amino moieties in a stereocontrolled manner, followed by the coupling of a nucleobase.[8][9]

The general approach for synthesizing a carbocyclic nucleoside analogue from a cyclopentene precursor is depicted below.

G cluster_start Starting Material cluster_functionalization Key Transformations cluster_product Final Product A Chiral Cyclopentene Derivative B Stereoselective Functionalization A->B e.g., Dihydroxylation, Epoxidation C Introduction of Nucleobase B->C Coupling Reaction D Carbocyclic Nucleoside Analogue C->D Deprotection

References

Application Notes and Protocols for Asymmetric Synthesis Using Derivatives of Methyl 2-Aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Cyclopentane Scaffolds

The cyclopentane ring is a prevalent motif in a multitude of biologically active natural products and pharmaceutical agents.[1] Its non-planar, flexible conformation allows it to present substituents in a well-defined three-dimensional arrangement, making it a privileged scaffold for interacting with biological targets like enzymes and receptors.[2] The stereocontrolled synthesis of highly substituted cyclopentane derivatives is, therefore, a critical endeavor in medicinal chemistry and drug discovery.[3]

Among the various synthetic precursors, derivatives of Methyl 2-aminocyclopent-1-enecarboxylate, a class of cyclic β-enamino esters, have emerged as exceptionally versatile building blocks.[4] The inherent nucleophilicity of the enamine system, coupled with the ability to readily introduce chirality, provides a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the asymmetric synthesis utilizing these valuable intermediates, with a focus on organocatalytic methodologies that offer mild conditions and high stereocontrol.

Core Concept: The Reactivity of Cyclic β-Enamino Esters

This compound and its N-substituted derivatives exist in equilibrium between the enamine and imine tautomers. The enamine tautomer is the more nucleophilic species, capable of reacting with a variety of electrophiles at the α-carbon. In the presence of a chiral catalyst, this reaction can be rendered highly enantioselective, leading to the formation of a new stereocenter.

The general reactivity of these cyclic β-enamino esters is depicted in the workflow below:

cluster_0 Activation & Reaction cluster_1 Applications Start Methyl 2-(R-amino)cyclopent-1-enecarboxylate TransitionState Chiral Transition State Assembly Start->TransitionState Catalyst Chiral Catalyst (e.g., Bifunctional Thiourea) Catalyst->TransitionState Electrophile Electrophile (E+) (e.g., Nitroolefin, Alkyl Halide) Electrophile->TransitionState Product Chiral Cyclopentane Derivative TransitionState->Product Pharma Pharmaceuticals & Drug Candidates Product->Pharma NatProd Natural Product Synthesis Product->NatProd UnnaturalAA Unnatural Amino Acids Product->UnnaturalAA

Figure 1: General workflow for the asymmetric functionalization of cyclic β-enamino esters.

Application I: Organocatalytic Asymmetric Michael Addition to Nitroolefins

The conjugate addition, or Michael addition, of enamino esters to electron-deficient olefins is a powerful C-C bond-forming reaction.[5][6] When catalyzed by a chiral organocatalyst, this transformation can proceed with high enantioselectivity, providing access to highly functionalized chiral cyclopentane derivatives. These products are valuable precursors to γ-amino acids and other complex nitrogen-containing molecules.[7][8]

Causality Behind Experimental Choices: The Role of the Bifunctional Catalyst

For the asymmetric Michael addition of a derivative like Methyl 2-(benzylamino)cyclopent-1-enecarboxylate to a nitroolefin such as β-nitrostyrene, a bifunctional thiourea catalyst derived from a cinchona alkaloid or a chiral diamine is often the catalyst of choice.[9]

  • Thiourea Moiety: The thiourea group acts as a hydrogen-bond donor, activating the nitroolefin electrophile by binding to the nitro group. This enhances the electrophilicity of the β-carbon and orients the molecule for a specific facial attack.

  • Tertiary Amine Moiety: The basic tertiary amine group on the catalyst deprotonates the N-H of the enamino ester (or a protonated intermediate), increasing its nucleophilicity and regenerating the catalytically active species.

This dual activation within a chiral scaffold is crucial for achieving high levels of stereocontrol. The simultaneous activation of both the nucleophile and the electrophile in a defined spatial arrangement within the catalyst's chiral pocket lowers the activation energy of the desired stereochemical pathway.

cluster_catalytic_cycle Catalytic Cycle Catalyst Bifunctional Thiourea Catalyst ActivatedComplex Dual H-Bonding Activated Complex Catalyst->ActivatedComplex binds EnaminoEster Enamino Ester (Nucleophile) EnaminoEster->ActivatedComplex binds Nitroolefin Nitroolefin (Electrophile) Nitroolefin->ActivatedComplex binds MichaelAdduct Michael Adduct (Product) ActivatedComplex->MichaelAdduct C-C bond formation RegeneratedCatalyst Regenerated Catalyst MichaelAdduct->RegeneratedCatalyst releases RegeneratedCatalyst->Catalyst

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between Methyl 2-oxocyclopentanecarboxylate and an amine source, typically ammonia or an ammonium salt like ammonium acetate.[1] This reaction falls under the broader class of enamine and enaminone syntheses.[1][2]

The primary challenges associated with this synthesis are:

  • Incomplete reaction: The equilibrium nature of enamine formation can lead to significant amounts of unreacted starting material.[3]

  • Side product formation: The reactivity of the starting materials and product can lead to various side reactions, complicating the purification process.

  • Product instability: Enamines can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the starting ketone and amine.[4]

  • Purification difficulties: The polarity of the product and impurities can be similar, making separation by standard chromatographic techniques challenging.

Q2: My reaction seems to have stalled, and I have a low yield of the desired product. What are the likely causes?

Low conversion is a frequent issue in enamine synthesis. Several factors can contribute to this:

  • Water Removal: The condensation reaction produces water as a byproduct.[4] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus inhibiting product formation.[4] It is crucial to actively remove water from the reaction mixture.

  • pH Control: The reaction is typically acid-catalyzed.[3][5] However, the pH must be carefully controlled. A pH that is too low (highly acidic) will protonate the amine nucleophile, rendering it unreactive.[5] Conversely, a pH that is too high (basic) will not sufficiently activate the carbonyl group for nucleophilic attack.[5] An optimal pH is generally mildly acidic, around 4.5.[5]

  • Reagent Purity: The purity of the starting materials, Methyl 2-oxocyclopentanecarboxylate and the amine source, is critical. Impurities can interfere with the reaction or lead to the formation of undesired side products.

Q3: I'm observing several unexpected peaks in my crude NMR/LC-MS. What are the most common impurities I should be looking for?

Beyond unreacted starting materials, several side products are commonly observed:

  • Dimerization/Trimerization Products: The product, an enamine, is nucleophilic and can react with the starting electrophilic ketone, leading to self-condensation or Michael addition products.[6]

  • Hydrolysis Product: If the workup or purification conditions are not anhydrous, the enamine product can hydrolyze back to Methyl 2-oxocyclopentanecarboxylate.[4]

  • Products from Amine Source Decomposition: If using ammonium acetate, it can decompose at elevated temperatures, potentially leading to other nitrogen-containing byproducts.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion/Yield

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (Methyl 2-oxocyclopentanecarboxylate).

  • The isolated yield of the desired product is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Water Removal:

    • Causality: Water is a product of the reaction, and its presence will drive the equilibrium back to the starting materials.[4]

    • Protocol:

      • If the reaction solvent is toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water.

      • For other solvents, or as an alternative, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.[3]

  • pH Optimization:

    • Causality: The reaction requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] However, excessive acid will protonate the amine, deactivating it.[5]

    • Protocol:

      • Measure the pH of the reaction mixture. The ideal range is typically 4-5.

      • If using a salt like ammonium acetate, it often provides sufficient buffering.

      • If starting with ammonia gas or aqueous ammonia, consider adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.

  • Reagent Purity:

    • Causality: Impurities in the starting keto-ester can undergo side reactions. The amine source should be of high purity to avoid introducing contaminants.

    • Protocol:

      • Analyze the starting Methyl 2-oxocyclopentanecarboxylate by GC-MS or NMR to confirm its purity.[7][8] If necessary, purify by vacuum distillation.

      • Use a high-purity source of ammonia or ammonium salt.

Issue 2: Presence of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • NMR, GC-MS, or LC-MS analysis reveals the presence of several unexpected species.

Troubleshooting Impurity Formation:

Caption: Troubleshooting guide for impurity formation.

Detailed Steps:

  • Characterization of Impurities:

    • Protocol:

      • Obtain a mass spectrum of the crude mixture to identify the molecular weights of the main impurities.

      • If possible, isolate a small amount of the major impurity by preparative TLC or column chromatography for NMR analysis.

  • Addressing Specific Impurities:

Impurity Type Likely Cause Recommended Action
Unreacted Starting Material (Methyl 2-oxocyclopentanecarboxylate) Incomplete reaction.Refer to the troubleshooting guide for Issue 1: Low Conversion/Yield .
Hydrolysis Product (Re-formation of starting ketone) Presence of water during workup or purification.Ensure all solvents used for extraction and chromatography are anhydrous. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate thoroughly.
Dimer/Oligomer Products High reaction concentration or temperature, or incorrect stoichiometry.Lower the reaction temperature. Use a slight excess of the amine source to ensure all the keto-ester reacts. Consider a more dilute reaction medium.
Other Side Products Non-optimal reaction conditions or reactive impurities.Re-evaluate the reaction temperature and time. Shorter reaction times may minimize the formation of certain byproducts. Ensure the purity of all reagents.
Experimental Protocol: A Validated Synthesis

This protocol incorporates best practices to minimize common impurities and maximize yield.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Methyl 2-oxocyclopentanecarboxylate (1.0 eq), ammonium acetate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed (typically 4-8 hours).

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

References

Overcoming low yields in the synthesis of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging chemical transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has stalled and is not proceeding to completion, resulting in a low yield of the desired enaminoester. What are the likely causes and how can I resolve this?

A1: Reaction stalling is a common issue, often stemming from suboptimal reaction conditions or catalyst deactivation. Let's break down the potential causes and solutions.

Root Cause Analysis: The synthesis of this compound is typically a condensation reaction between methyl 2-oxocyclopentanecarboxylate and an ammonia source. The core of this reaction is the acid-catalyzed addition of the amine to the ketone, followed by the elimination of water.

  • Insufficient Catalyst Activity: The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. If the catalyst is weak, absent, or has been neutralized, the reaction rate will be significantly slower.

  • Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion.

Recommended Solutions:

  • Catalyst Selection and Optimization: While the reaction can proceed without a catalyst, yields are often low. A variety of catalysts have been shown to be effective for the synthesis of β-enaminoesters.[1][2] Consider screening different types of catalysts to find the most effective one for your specific setup.

    Catalyst TypeExamplesTypical Loading (mol%)Key Advantages
    Brønsted Acids NH4Cl, Acetic Acid, Glycine Hydrochloride0.1 - 10Inexpensive, readily available.[3][4]
    Lewis Acids Sc(OTf)3, Zn(ClO4)2, LaCl3·7H2O, Ceric Ammonium Nitrate1 - 5High efficiency, mild reaction conditions.[1][2]
    Metal Catalysts Gold(I)/Silver(I), Nickel Photocatalysis1 - 5High yields under specific conditions.[5][6][7]
  • Water Removal: If your reaction is run in a solvent, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. For solvent-free reactions, carrying out the reaction under a vacuum or in the presence of a desiccant can be effective.[1]

  • Temperature and Reaction Time: While some modern catalytic systems operate efficiently at room temperature, the traditional condensation often requires heating to drive the dehydration step.[5] Monitor your reaction by TLC or GC-MS to determine the optimal reaction time and to avoid potential degradation from prolonged heating.[7]

Q2: I am observing the formation of significant side products, which complicates purification and lowers my isolated yield. What are these side products and how can I minimize their formation?

A2: Side product formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Self-condensation of the β-ketoester: Methyl 2-oxocyclopentanecarboxylate can undergo self-condensation, especially under basic conditions or at elevated temperatures.

  • Formation of Amide: The ester group can potentially react with the amine source to form an amide, although this is generally less favorable than the desired enaminone formation due to the higher electrophilicity of the keto carbonyl.[5]

  • Decomposition: Prolonged reaction times or excessive temperatures can lead to the decomposition of both the starting materials and the product.[7][8]

Strategies for Minimizing Side Products:

  • Control of Reaction Conditions:

    • Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Optimization studies are crucial.

    • pH: Maintain a slightly acidic pH. This protonates the ketone, activating it for nucleophilic attack, but is not acidic enough to promote significant side reactions. Buffering the reaction mixture can be beneficial.[3]

    • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of degradation products.

  • Choice of Amine Source: Using an ammonium salt like ammonium acetate or ammonium chloride can provide both the amine source and the catalytic acid in one reagent, helping to maintain a favorable pH.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Flash column chromatography is often effective for separating the desired enaminoester from byproducts.

Q3: My isolated yield is consistently low even though my crude reaction mixture looks clean by NMR. What could be happening during workup and purification?

A3: This scenario points towards issues with the stability of the product or losses during the isolation process.

Potential Issues During Workup and Purification:

  • Hydrolysis: Enaminoesters can be susceptible to hydrolysis back to the starting β-ketoester, especially in the presence of strong acids or bases during aqueous workup.

  • Solubility: The product might have some solubility in the aqueous phase, leading to losses during extraction.

  • Adsorption on Silica Gel: The amino group in the product can lead to strong adsorption on silica gel during column chromatography, resulting in streaking and poor recovery.

Troubleshooting Workup and Purification:

  • Gentle Workup:

    • Use a saturated solution of a mild base like sodium bicarbonate to neutralize the catalyst, rather than a strong base.

    • Minimize contact time with aqueous layers.

    • Ensure complete extraction by using an appropriate organic solvent and performing multiple extractions.

  • Chromatography Optimization:

    • Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture). This will cap the acidic silanol groups and reduce tailing and product loss.

    • Alternatively, consider using a different stationary phase like alumina.

Below is a workflow diagram to guide your troubleshooting process for low yields.

TroubleshootingWorkflow Start Low Yield Observed CheckReaction Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) Start->CheckReaction Incomplete Incomplete Conversion CheckReaction->Incomplete Stalled Reaction SideProducts Significant Side Products CheckReaction->SideProducts Impure Product CleanCrude Clean Crude, Low Isolated Yield CheckReaction->CleanCrude Clean Reaction OptimizeCatalyst Optimize Catalyst & Conditions - Screen Catalysts - Adjust Temperature - Water Removal Incomplete->OptimizeCatalyst RefineConditions Refine Reaction Conditions - Lower Temperature - Control pH - Reduce Reaction Time SideProducts->RefineConditions OptimizeWorkup Optimize Workup & Purification - Gentle Neutralization - Deactivate Silica Gel - Check Solubility CleanCrude->OptimizeWorkup Success Improved Yield OptimizeCatalyst->Success RefineConditions->Success OptimizeWorkup->Success

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most straightforward and widely used method is the direct condensation of methyl 2-oxocyclopentanecarboxylate with an amine source.[5] While ammonia can be used, ammonium salts like ammonium chloride or ammonium acetate are often preferred as they also provide a Brønsted acid catalyst to promote the reaction.[4] Many modern protocols advocate for solvent-free conditions or the use of environmentally friendly solvents like water, often in conjunction with a catalyst to improve yields and reaction times.[1][3][5]

Q2: What are the critical safety precautions I should take during this synthesis?

A2: Standard laboratory safety precautions should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be conducted in a well-ventilated fume hood. Depending on the specific reagents and solvents used, there may be additional hazards. For example, if using catalysts like heavy metals, appropriate handling and disposal procedures must be followed. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q3: Can I use a different amine instead of ammonia to synthesize N-substituted derivatives?

A3: Yes, this reaction is quite versatile and can be used to synthesize a wide range of N-substituted β-enaminoesters.[2] Both primary aliphatic and aromatic amines can be used. Generally, aliphatic amines are more nucleophilic and tend to react faster than aromatic amines.[5] The choice of catalyst and reaction conditions may need to be re-optimized for different amines to achieve high yields.

The general reaction scheme is illustrated below.

ReactionScheme cluster_conditions Catalyst / Δ - H₂O Ketoester Methyl 2-oxocyclopentanecarboxylate Product N-substituted This compound Ketoester->Product + dummy1 Amine R-NH₂ Amine->Product Water H₂O dummy2 dummy1->Product

Caption: General synthesis of β-enaminoesters.

We hope this guide helps you overcome challenges in the synthesis of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

Side reactions of Methyl 2-aminocyclopent-1-enecarboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered when working with this versatile enaminone intermediate in solution. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction

This compound is a valuable synthetic building block, characterized by its conjugated N−C=C−C=O system. This structure imparts both nucleophilic and electrophilic properties, making it highly useful in the synthesis of heterocyclic compounds and other complex molecules.[1][2] However, this reactivity also makes it susceptible to several side reactions in solution, leading to yield loss, purification challenges, and reproducibility issues. This guide addresses the most prevalent of these issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction yield is low, and analytical data (NMR, LC-MS) shows the presence of methyl 2-oxocyclopentanecarboxylate. What is causing the decomposition of my starting material?

Answer: You are most likely observing the hydrolysis of the enaminone. This is the most common side reaction for this class of compounds, especially in the presence of water and an acid or base catalyst.

The Scientific Explanation (The "Why"):

Enaminones are, in essence, stabilized enamines. Their formation is a reversible condensation reaction between a β-ketoester (methyl 2-oxocyclopentanecarboxylate) and an amine (ammonia).[1] The presence of water, particularly under acidic conditions, can readily drive the reaction backward. The mechanism begins with the protonation of the β-carbon of the enamine double bond. This creates a highly electrophilic iminium ion intermediate, which is rapidly attacked by water. Subsequent proton transfers and elimination of ammonia yield the original β-ketoester.[3][4][5] While the reaction can also occur under basic conditions, it is often most rapid at acidic pH.[6]

Visualizing the Hydrolysis Mechanism:

Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Start This compound Protonation Protonated Intermediate (Iminium Ion) Start->Protonation + H⁺ H2O_Attack Tetrahedral Intermediate Protonation->H2O_Attack + H₂O Proton_Transfer Hemiaminal-like Species H2O_Attack->Proton_Transfer Proton Transfer End Methyl 2-oxocyclopentanecarboxylate + NH₃ Proton_Transfer->End - NH₄⁺

Caption: Acid-catalyzed hydrolysis pathway of the enaminone.

Troubleshooting & Mitigation Protocol:

  • Strictly Anhydrous Conditions:

    • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.

    • Reagents: Ensure all starting materials and reagents are anhydrous.

    • Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • pH Control During Workup:

    • Aqueous workups are a primary source of hydrolysis. If an aqueous wash is necessary, use a saturated sodium bicarbonate or brine solution instead of acidic water.[7]

    • Minimize the contact time between the organic layer containing your product and any aqueous phase.

    • Test the stability of your product to the workup conditions on a small scale first. Before quenching the entire reaction, take a small aliquot, expose it to your planned aqueous wash, and analyze it by TLC to see if degradation occurs.[7]

  • Purification Strategy:

    • If performing column chromatography, consider using a non-protic solvent system and deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).

    • Avoid prolonged exposure to silica gel, which is acidic and can hold water.

Question 2: I am observing an unknown impurity with a molecular weight roughly double that of my starting material. What could this be?

Answer: This high-molecular-weight species is likely a dimer or a product of self-condensation.

The Scientific Explanation (The "Why"):

The enaminone structure possesses both nucleophilic (the β-carbon and the nitrogen) and electrophilic (the carbonyl carbon) centers. Under certain conditions, particularly with heat or in the presence of specific catalysts, one molecule can act as a nucleophile and attack another. While a specific dimerization mechanism for this compound is not extensively documented in introductory literature, the reactivity pattern of enaminones allows for such possibilities, potentially forming complex 1,5-dicarbonyl compounds or other condensed structures after initial Michael addition or acylation steps.[8]

Troubleshooting & Mitigation Protocol:

  • Control Reaction Concentration: Highly concentrated solutions can favor bimolecular side reactions. Try running the reaction at a lower concentration.[9]

  • Temperature Management: Avoid unnecessarily high temperatures or prolonged heating, as this can provide the activation energy for self-condensation. If the primary reaction stalls, consider alternative catalysts or reagents before resorting to significantly higher temperatures.[10][11]

  • Order of Reagent Addition: Add reagents in the correct order and at a controlled rate to avoid localized "hot spots" or high concentrations of reactive intermediates.[9]

  • Characterize the Impurity: Isolate the impurity if possible and obtain detailed spectroscopic data (NMR, HRMS) to elucidate its structure. This will provide definitive proof of the side reaction and inform a more targeted mitigation strategy.

Question 3: My product, which was initially a pale solid/oil, is turning yellow or brown upon storage or after purification. What is causing this discoloration?

Answer: The discoloration is a common indicator of oxidative degradation or decomposition.

The Scientific Explanation (The "Why"):

Enamines and electron-rich conjugated systems are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The resulting products are often highly colored, conjugated, and can exist as a complex mixture of oligomers and degraded fragments. Furthermore, prolonged exposure to heat or light can lead to other degradation pathways.[10][12]

Troubleshooting & Mitigation Protocol:

  • Inert Storage Conditions:

    • Store the purified compound under an inert atmosphere (Nitrogen or Argon).

    • Use amber vials or wrap containers in aluminum foil to protect the compound from light.

  • Low-Temperature Storage: Store the material at a low temperature (2-8°C is often recommended) to slow the rate of decomposition.[13]

  • Solvent Choice for Storage: If storing in solution, use a degassed, aprotic solvent. Avoid reactive solvents or those that can generate radical species.

  • Purity Check: Ensure the purified material is free of trace acid, base, or metal catalysts from the reaction, as these can promote degradation over time.

General Troubleshooting Workflow

A systematic approach is crucial for diagnosing unexpected results. The following workflow can help pinpoint the source of side reactions.

Troubleshooting Start Unexpected Result in Reaction (Low Yield, Impurities on TLC/LCMS) Check_Hydrolysis Does MS show mass of methyl 2-oxocyclopentanecarboxylate? Start->Check_Hydrolysis Check_Dimer Does MS show mass of ~2x Starting Material? Check_Hydrolysis->Check_Dimer No Sol_Hydrolysis Implement Strict Anhydrous Conditions & Control Workup pH Check_Hydrolysis->Sol_Hydrolysis Yes Check_Degradation Is the reaction mixture or product discolored? Check_Dimer->Check_Degradation No Sol_Dimer Lower Concentration & Control Temperature Check_Dimer->Sol_Dimer Yes Sol_Degradation Use Inert Atmosphere & Protect from Light/Heat Check_Degradation->Sol_Degradation Yes Reassess Re-evaluate Starting Material Purity & Reagent Quality Check_Degradation->Reassess No

Caption: A decision-making workflow for troubleshooting side reactions.

Summary of Key Parameters & Conditions

For ease of reference, the table below summarizes the conditions that influence the stability of this compound.

ParameterCondition Favoring StabilityCondition Favoring Side ReactionsPrimary Side Reaction
Water Content AnhydrousPresence of waterHydrolysis
pH Neutral to slightly basic (anhydrous)Acidic (aqueous)Hydrolysis
Temperature Low (e.g., 2-8°C for storage)Elevated / Prolonged heatingDimerization, Degradation
Atmosphere Inert (N₂, Ar)Air (Oxygen)Oxidation
Light Dark / Protected from lightUV or ambient light exposureDegradation
Concentration DiluteConcentratedDimerization

References

Improving the stability of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability and Ensuring Experimental Integrity

Welcome to the technical support center for Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with this versatile β-enamino ester. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to ensure the integrity of your compound and the reproducibility of your experimental results.

Understanding the Molecule: Core Stability Concerns

This compound is a valuable synthetic intermediate, but its structure—containing both an enamine and an ester functional group—renders it susceptible to specific degradation pathways.[1] The nucleophilicity of the enamine system, while useful for synthesis, is also its primary vulnerability.[2][3][4][5]

The two principal mechanisms of degradation are:

  • Hydrolysis: The enamine moiety is highly susceptible to acid-catalyzed hydrolysis, which reverts the molecule to its corresponding β-keto ester (Methyl 2-oxocyclopentanecarboxylate) and ammonia.[2][6][7] This is often the most rapid degradation pathway, especially in the presence of even trace amounts of water and acid.[2][7]

  • Oxidation: Enamines are electron-rich and can be easily oxidized, particularly when exposed to atmospheric oxygen.[8][9] This can lead to the formation of complex mixtures of colored impurities and dimerization or polymerization products, often observed as a yellowing or browning of the sample.[5]

Below, we address the most frequently encountered issues and provide detailed troubleshooting protocols to mitigate these degradation processes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may face during your experiments.

FAQ 1: Storage and Handling

Question: My solid sample of this compound has started to turn yellow/brown. What is happening and how can I prevent it?

Answer: The discoloration you are observing is a classic sign of oxidative degradation. Enamines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and ambient temperatures.[8][9]

Root Cause Analysis and Prevention:

  • Atmosphere: The primary culprit is exposure to air.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation.

  • Light: UV light can provide the energy to initiate radical oxidation processes.

Recommended Storage Protocol:

ConditionSolid CompoundIn Solution (e.g., DMSO)
Temperature 2-8°C or -20°C (long-term)[10][11]-20°C or -80°C
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Use anhydrous solvents and purge with Argon/Nitrogen before sealing.
Container Amber glass vial with a tightly sealed cap.Low-volume, amber vials with PTFE-lined caps. Prepare fresh.
Handling Always handle in a glove box or under a stream of inert gas. Minimize time exposed to air.Prepare solutions immediately before use. Avoid multiple freeze-thaw cycles.

Experimental Workflow: Inert Atmosphere Handling

G cluster_prep Preparation cluster_weigh Weighing (Inside Glovebox) cluster_storage Storage p1 Place vial, spatula, and balance in antechamber p2 Purge antechamber with Inert Gas (3x cycles) p1->p2 w1 Transfer materials into main glovebox chamber p2->w1 w2 Uncap vial and weigh required amount w1->w2 w3 Recap vial tightly w2->w3 s1 Seal vial with parafilm w3->s1 s2 Place in designated cold storage (-20°C) s1->s2

Caption: Workflow for weighing and handling the solid compound under an inert atmosphere.

FAQ 2: Reaction and Solution Stability

Question: My reaction yield is inconsistent, and I suspect the starting material is degrading in the reaction mixture. How can I troubleshoot this?

Answer: Solution-phase instability is a major concern, primarily due to hydrolysis.[2] Enamines can readily hydrolyze back to the corresponding ketone in the presence of water, especially under acidic conditions.[6][7] The rate-limiting step in this acid-catalyzed process is often the protonation of the enamine's α-carbon.[12]

Troubleshooting Decision Tree:

G start_node Inconsistent Yields or Impurity Formation check_solvent Is the solvent rigorously anhydrous? start_node->check_solvent Check Reaction Conditions check_node check_node action_node action_node result_node result_node dry_solvent Action: Use freshly distilled solvent over molecular sieves. Use Sure/Seal™ bottles. check_solvent->dry_solvent No check_reagents Are any reagents or catalysts acidic? check_solvent->check_reagents Yes success Problem Solved: Improved Yield & Purity dry_solvent->success add_base Action: Add a non-nucleophilic base (e.g., Proton Sponge®, DIPEA) to scavenge trace acid. check_reagents->add_base Yes check_temp Is the reaction run at high temp? check_reagents->check_temp No add_base->success lower_temp Action: Attempt reaction at lower temperature (0°C or RT) to minimize degradation. check_temp->lower_temp Yes check_temp->success No lower_temp->success

Caption: Troubleshooting workflow for addressing solution-phase instability.

Key Protocols for Enhancing Solution Stability:

  • Anhydrous Solvents: Always use freshly dried and distilled solvents. Solvents from commercial suppliers stored over molecular sieves (Sure/Seal™) are highly recommended.

  • Inert Atmosphere: Before adding reagents, sparge the solvent with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Control of pH: If your reaction conditions are not basic, consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any trace acidic impurities in the reagents or solvent. Even seemingly neutral salts can be slightly acidic.

  • Temperature Control: Perform reactions at the lowest feasible temperature to slow the rate of degradation.

FAQ 3: Analytical and Purification Issues

Question: I am trying to purify my product by silica gel chromatography, but I'm getting low recovery and see streaking on the TLC plate. What is the cause?

Answer: Silica gel is inherently acidic and has a high surface area, creating a perfect environment for the hydrolysis of your enamine.[2] The streaking on the TLC plate and low recovery from the column are strong indicators that the compound is decomposing upon contact with the silica.

Protocol: Neutralized Silica Gel Chromatography

  • Prepare the Slurry: Create a slurry of silica gel in your desired non-polar eluent (e.g., hexanes).

  • Add a Base: Add triethylamine (Et₃N) to the slurry, typically 1% by volume of the total solvent. For example, for 500 mL of eluent, add 5 mL of Et₃N.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine has thoroughly neutralized the acidic sites on the silica surface.

  • Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would.

  • Prepare Eluent: Ensure that the mobile phase you use for elution also contains the same percentage (e.g., 1%) of triethylamine.

  • Run Chromatography: Load your sample and run the column. The basic environment will suppress hydrolysis, leading to sharper bands and significantly improved recovery.

  • Post-Purification: Be aware that your purified fractions will contain triethylamine, which may need to be removed under high vacuum if it interferes with subsequent steps.

Analytical Monitoring:

To effectively monitor stability, High-Performance Liquid Chromatography (HPLC) is a highly recommended technique.[13][14]

  • Method: A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically effective.

  • Detection: Use a UV detector, as the enamino ester chromophore absorbs strongly.

  • Analysis: By running a time-course study of a solution, you can quantify the rate of degradation by observing the decrease in the peak area of your starting material and the appearance of new peaks corresponding to degradation products.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this valuable β-enamino ester intermediate.

Introduction: The Chemistry of this compound Synthesis

This compound is a versatile building block in organic synthesis, frequently employed in the construction of various heterocyclic compounds and pharmacologically active molecules. Its synthesis is most commonly achieved through the condensation reaction between a β-keto ester, Methyl 2-oxocyclopentanecarboxylate, and an amine source, typically ammonia or an ammonium salt. This reaction is a classic example of enamine formation, a reversible process that is often subject to equilibrium control.[1]

The optimization of this reaction is critical for achieving high yields and purity, and it is influenced by several factors including the choice of catalyst, solvent, temperature, and the method of water removal. This guide will provide a comprehensive overview of the reaction, detailed protocols, and a troubleshooting section to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and straightforward method is the direct condensation of Methyl 2-oxocyclopentanecarboxylate with an amine source. This is a type of Knoevenagel-type condensation, which is a nucleophilic addition of an amine to the ketone carbonyl, followed by dehydration to form the enamine.

Q2: What are the critical parameters to control for a successful synthesis?

The key parameters to control are:

  • Purity of Starting Materials: Ensure that the Methyl 2-oxocyclopentanecarboxylate is of high purity, as impurities can lead to side reactions.

  • Choice of Amine Source and Catalyst: The reactivity of the amine source and the choice of an appropriate catalyst are crucial for driving the reaction to completion.

  • Water Removal: As the reaction produces water, its efficient removal is necessary to shift the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of a dehydrating agent.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Q3: What are some common side reactions to be aware of?

Potential side reactions include:

  • Incomplete Reaction: The equilibrium may not fully favor the product, leading to a mixture of starting material and product.

  • Formation of Iminium Ion Intermediates: These highly reactive species can potentially lead to undesired downstream products if not properly controlled.

  • Hydrolysis of the Product: Enamines can be susceptible to hydrolysis back to the starting keto-ester, especially in the presence of aqueous acid.[1]

  • Self-condensation of the Starting Keto-ester: Under certain basic conditions, the starting material could undergo self-condensation.

Optimized Synthetic Protocol

This protocol details the synthesis of this compound from Methyl 2-oxocyclopentanecarboxylate using ammonium acetate as the amine source and catalyst.

Materials and Reagents:
  • Methyl 2-oxocyclopentanecarboxylate (CAS: 10472-24-9)

  • Ammonium acetate (CAS: 631-61-8)

  • Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:
  • Round-bottom flask

  • Dean-Stark apparatus or a setup for azeotropic removal of water

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Methyl 2-oxocyclopentanecarboxylate, Ammonium Acetate, and Toluene in a flask. B Assemble Dean-Stark apparatus and reflux condenser. A->B C Heat the mixture to reflux. B->C D Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Filter to remove any solids. E->F G Wash the organic layer with saturated sodium bicarbonate solution and then with brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). I->J K Collect and combine the product-containing fractions. J->K L Remove the solvent under reduced pressure to yield the pure product. K->L G Start Reaction Complete (by TLC) LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReactionTime Was reaction time sufficient? LowYield->CheckReactionTime Yes CheckStartingMaterial Is starting material present? ImpureProduct->CheckStartingMaterial Yes Success High Yield and Purity ImpureProduct->Success No ExtendReactionTime Extend reaction time and monitor. CheckReactionTime->ExtendReactionTime No CheckWaterRemoval Was water removal efficient? CheckReactionTime->CheckWaterRemoval Yes ExtendReactionTime->Success ImproveWaterRemoval Optimize Dean-Stark setup. CheckWaterRemoval->ImproveWaterRemoval No CheckTemp Was temperature too high? CheckWaterRemoval->CheckTemp Yes ImproveWaterRemoval->Success CheckTemp->ImpureProduct No LowerTemp Consider lower boiling solvent or molecular sieves at a lower temperature. CheckTemp->LowerTemp Yes LowerTemp->Success OptimizeReaction Optimize reaction conditions (time, catalyst). CheckStartingMaterial->OptimizeReaction Yes CheckHydrolysis Signs of hydrolysis? CheckStartingMaterial->CheckHydrolysis No OptimizeReaction->Success AnhydrousWorkup Ensure anhydrous work-up and avoid acid. CheckHydrolysis->AnhydrousWorkup Yes OptimizePurification Optimize column chromatography. CheckHydrolysis->OptimizePurification No AnhydrousWorkup->Success OptimizePurification->Success

References

Troubleshooting guide for reactions with Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?

Low reactivity can stem from several factors related to the enamine's nucleophilicity and the reaction conditions.

  • Explanation of Causality: this compound is a β-enamino ester, a class of compounds known as enaminones.[1][2] The nucleophilicity of the enamine's β-carbon is crucial for its reactions. This nucleophilicity is influenced by the electron-donating ability of the nitrogen lone pair and the electron-withdrawing effect of the ester group. Factors that decrease the availability of the nitrogen lone pair or hinder its participation in the enamine resonance structure will reduce reactivity.

  • Troubleshooting Steps:

    • Assess Reagent Purity and Stability:

      • Problem: The reagent may have degraded over time, especially if not stored under appropriate conditions. Hydrolysis of the ester or oxidation of the enamine can occur.

      • Solution: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C or -20°C for long-term storage).[3][4] Before use, it is advisable to check the purity by NMR or LC-MS.

    • Optimize Reaction Solvent:

      • Problem: Protic solvents can protonate the enamine, reducing its nucleophilicity. Highly polar aprotic solvents may be required to dissolve all reactants but can also influence reaction rates.

      • Solution: Aprotic solvents such as THF, dioxane, toluene, or DMF are generally preferred for reactions involving enamines. If solubility is an issue, gentle heating may be necessary.

    • Consider Acid/Base Catalysis:

      • Problem: While strong acidic conditions will protonate the enamine and deactivate it, mild acidic catalysis can sometimes be necessary to activate the electrophile.[5] Conversely, some reactions may require a base to deprotonate a pro-nucleophile or scavenge acidic byproducts.

      • Solution: For reactions with electrophiles, the addition of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (PTSA) can be beneficial.[1] For reactions requiring a base, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are good starting points.

FAQ 2: I am observing significant amounts of a byproduct that appears to be the result of hydrolysis. How can I prevent this?

Hydrolysis of either the enamine or the ester functionality is a common side reaction.

  • Explanation of Causality: Enamines are susceptible to hydrolysis back to the corresponding ketone (in this case, 2-oxocyclopentanecarboxylic acid methyl ester) and amine under aqueous acidic conditions.[6] The ester group can also be hydrolyzed under either acidic or basic conditions.

  • Troubleshooting Workflow:

    G start Hydrolysis Observed cond1 Source of Water? start->cond1 sol1 Dry Solvents and Reagents cond1->sol1 Yes cond2 Reaction pH? cond1->cond2 No sol2 Use Inert Atmosphere sol1->sol2 end Hydrolysis Minimized sol2->end sol3 Buffer the Reaction cond2->sol3 Acidic/Basic sol4 Use Non-Aqueous Quench sol3->sol4 sol4->end

    Caption: Decision workflow for troubleshooting hydrolysis.

  • Detailed Protocols:

    • Drying of Solvents: Standard procedures for drying solvents, such as distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) or passing through a column of activated alumina, should be employed.

    • Inert Atmosphere: Reactions should be set up under a positive pressure of an inert gas like argon or nitrogen. This can be achieved using a Schlenk line or a balloon filled with the inert gas.

FAQ 3: My reaction is producing a complex mixture of products, and purification is difficult. What are potential side reactions?

Beyond hydrolysis, several other side reactions can complicate the product profile.

  • Explanation of Causality: The ambident nucleophilicity of the enamine (reaction at the β-carbon vs. the nitrogen) and the potential for subsequent reactions of the initial product can lead to a complex mixture.[7]

  • Common Side Reactions and Solutions:

Side ReactionPlausible CauseSuggested Solution
N-Alkylation/Acylation The nitrogen atom of the enamine can also act as a nucleophile, especially with highly reactive electrophiles.Use less reactive electrophiles or consider protecting the amine if feasible, though this alters the substrate. Steric hindrance around the electrophile can also favor C-alkylation.
Decarboxylation If the reaction is run at high temperatures, or if acidic conditions lead to hydrolysis of the ester to a β-keto acid, decarboxylation can occur.[8][9]Maintain moderate reaction temperatures. If acidic conditions are necessary, use them judiciously and for the shortest possible time.
Dimerization/Polymerization The enamine can potentially react with itself or the product, especially if the electrophile is added too slowly or if the reaction is highly concentrated.Add the electrophile to the solution of the enamine at a controlled rate. Ensure efficient stirring.
Rearrangement The initial product may undergo rearrangement under the reaction conditions, particularly if thermally or photochemically sensitive groups are present.Screen different temperatures and monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts over time.
FAQ 4: I am attempting a synthesis of a heterocyclic compound, but the cyclization is not occurring or is giving the wrong regioisomer. How can I direct the reaction?

The synthesis of heterocyclic compounds often relies on the precise reactivity of the enaminone system.[1][10][11]

  • Explanation of Causality: The formation of heterocycles from enaminones typically involves a reaction with a biselectrophilic reagent. The initial nucleophilic attack by the enamine's β-carbon is usually followed by a cyclization step involving the nitrogen atom or the ester carbonyl. The regioselectivity of the cyclization is determined by the nature of the electrophile and the reaction conditions.

  • Experimental Protocol for Regioselectivity Screening:

    • Reagent Equivalents: Stoichiometry is critical. Start with a 1:1 molar ratio of this compound to the biselectrophilic reagent.

    • Solvent Screening: Set up parallel reactions in a range of aprotic solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).

    • Temperature Screening: Run each solvent condition at different temperatures (e.g., room temperature, 50 °C, 80 °C).

    • Catalyst Screening: For each solvent, test the reaction with and without a catalytic amount of a mild acid (e.g., PTSA) or a mild base (e.g., TEA).

    • Monitoring: Monitor all reactions by a suitable method (TLC, LC-MS) at regular intervals (e.g., 1h, 4h, 12h, 24h) to track the consumption of starting materials and the formation of products and byproducts.

    • Analysis: Isolate and characterize the major product from the most promising conditions to confirm its structure and regiochemistry.

  • Reaction Pathway Diagram:

    G cluster_0 Reaction Pathway A Enamine + Biselectrophile B Initial Adduct A->B Nucleophilic Attack C Cyclization B->C D Regioisomer 1 C->D Path A E Regioisomer 2 C->E Path B

    Caption: General pathway for heterocyclic synthesis.

References

Technical Support Center: Large-Scale Synthesis of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of your target compound.

I. Synthesis Overview & Key Challenges

The industrial synthesis of this compound is typically a two-step process. The first step involves the formation of a key intermediate, Methyl 2-oxocyclopentanecarboxylate, via a Dieckmann condensation. This is followed by the reaction of the intermediate with ammonia to yield the final enamine product.

While conceptually straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and process efficiency. This guide will address these challenges in detail.

Synthesis_Overview cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Amination Dimethyl_Adipate Dimethyl Adipate Methyl_2_oxocyclopentanecarboxylate Methyl 2-oxocyclopentanecarboxylate Dimethyl_Adipate->Methyl_2_oxocyclopentanecarboxylate  Intramolecular  Cyclization Sodium_Methoxide Sodium Methoxide in DMF Sodium_Methoxide->Dimethyl_Adipate Methyl_2_aminocyclopent_1_enecarboxylate This compound Methyl_2_oxocyclopentanecarboxylate->Methyl_2_aminocyclopent_1_enecarboxylate  Condensation Ammonia Ammonia Ammonia->Methyl_2_oxocyclopentanecarboxylate

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Step 1: Dieckmann Condensation - Synthesis of Methyl 2-oxocyclopentanecarboxylate

Q1: My yield of Methyl 2-oxocyclopentanecarboxylate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in a large-scale Dieckmann condensation can often be attributed to several factors:

  • Insufficient Base: Sodium methoxide is the typical base for this reaction. On a large scale, ensuring its complete dissolution and uniform distribution in the reaction mixture is critical. Inadequate mixing can lead to localized areas of low base concentration, resulting in incomplete reaction.

    • Troubleshooting:

      • Ensure your sodium methoxide is fresh and has not been deactivated by moisture.

      • Use a robust agitation system to maintain a homogenous mixture.

      • Consider a slow, controlled addition of the dimethyl adipate to the sodium methoxide solution to maintain a consistent excess of the base throughout the reaction.

  • Reaction Temperature: The Dieckmann condensation is an equilibrium reaction. While heating is necessary to drive the reaction forward, excessive temperatures can lead to side reactions and decomposition of the product. A typical temperature range for this reaction is 90-110°C.[1]

    • Troubleshooting:

      • Implement precise temperature control with a reliable heating and cooling system.

      • Monitor the reaction progress closely using in-process controls (IPCs) like GC or HPLC to determine the optimal reaction time at your chosen temperature.

  • Solvent Quality: The choice of solvent is crucial. Dimethylformamide (DMF) is commonly used in industrial preparations.[1] The presence of water in the solvent will consume the sodium methoxide and hinder the reaction.

    • Troubleshooting:

      • Use a high-purity, anhydrous grade of DMF.

      • Consider implementing a solvent drying system if you are recycling your solvent.

Q2: I am observing the formation of significant byproducts during the Dieckmann condensation. What are they and how can I minimize them?

A2: The primary side reaction in a Dieckmann condensation is intermolecular condensation, leading to the formation of polymeric materials. This is more prevalent at higher concentrations of the starting diester.

  • Troubleshooting:

    • Controlled Addition: A slow, subsurface addition of the dimethyl adipate to the hot sodium methoxide/DMF mixture can help to maintain a low instantaneous concentration of the diester, favoring the intramolecular cyclization over intermolecular polymerization.

    • Reaction Concentration: While a higher concentration might seem economically favorable, it can promote side reactions. Experiment with slightly lower concentrations to find a balance between throughput and purity.

Experimental Protocol: Large-Scale Synthesis of Methyl 2-oxocyclopentanecarboxylate

Parameter Value Reference
Reactants Dimethyl Adipate, Sodium Methoxide[1]
Solvent Dimethylformamide (DMF)[1]
Temperature 90-110°C[1]
Reaction Time 8-10 hours[1]
Work-up Acidification with HCl, Toluene Extraction

Step-by-Step Methodology:

  • Charge the reactor with the required volume of anhydrous DMF.

  • Under an inert atmosphere (e.g., nitrogen), carefully add the sodium methoxide to the DMF with robust agitation.

  • Heat the mixture to the target temperature of 90-110°C.

  • Slowly add the dimethyl adipate to the reaction mixture over a period of 2-4 hours.

  • Maintain the reaction temperature and agitation for 8-10 hours, monitoring the reaction progress by GC.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a cooled solution of hydrochloric acid.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-oxocyclopentanecarboxylate.

Dieckmann_Workflow Start Start Charge_Reactor Charge Reactor with DMF and Sodium Methoxide Start->Charge_Reactor Heat Heat to 90-110°C Charge_Reactor->Heat Add_Diester Slowly Add Dimethyl Adipate Heat->Add_Diester React Maintain Temperature and Agitation (8-10h) Add_Diester->React Monitor Monitor by GC React->Monitor Monitor->React Incomplete Cool_Quench Cool and Quench with HCl Monitor->Cool_Quench Complete Extract Extract with Toluene Cool_Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate End Crude Product Concentrate->End

Caption: Workflow for the Dieckmann Condensation.

Step 2: Amination - Synthesis of this compound

Q3: The amination of Methyl 2-oxocyclopentanecarboxylate is sluggish and gives incomplete conversion. How can I drive the reaction to completion?

A3: The reaction of a β-keto ester with ammonia to form an enamine is an equilibrium process. To drive it to completion, you need to address the equilibrium.

  • Water Removal: The reaction produces water as a byproduct. On a large scale, the accumulation of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal: If using a solvent like toluene, a Dean-Stark trap can be employed to remove water azeotropically.

      • Drying Agents: While less practical for very large scales, the use of a chemical drying agent can be considered for smaller pilot-scale runs.

  • Catalysis: The reaction is often catalyzed by a mild acid.

    • Troubleshooting:

      • Acetic Acid: A catalytic amount of acetic acid can significantly increase the reaction rate.[2]

      • Other Catalysts: Other mild acid catalysts can also be explored.

  • Ammonia Concentration: Ensuring a sufficient excess of ammonia is present can also help drive the equilibrium forward. This can be achieved by using a sealed reactor and maintaining a positive pressure of ammonia gas.

Q4: My final product, this compound, is unstable and decomposes upon storage or during purification. What is the cause and how can I prevent this?

A4: Enamines, such as your product, are susceptible to hydrolysis back to the corresponding ketone, especially in the presence of acid.

  • Troubleshooting:

    • pH Control: During work-up and purification, it is crucial to avoid acidic conditions. Use of a mild base, like sodium bicarbonate, during aqueous washes can help.

    • Anhydrous Conditions: Store the purified product under an inert atmosphere and with a desiccant to protect it from moisture.

    • Temperature: Store the product at a low temperature (e.g., 2-8°C) to minimize decomposition.

    • Purification Method: If using column chromatography, ensure the silica gel is neutralized before use. Distillation should be performed under high vacuum and at the lowest possible temperature to prevent thermal decomposition.

Q5: What are the best analytical methods for monitoring the reaction and assessing the purity of the final product?

A5: A combination of chromatographic techniques is generally recommended.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for monitoring the disappearance of the starting material (Methyl 2-oxocyclopentanecarboxylate) and the appearance of the product. It can also be used to quantify residual starting material in the final product.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For a more detailed purity assessment and identification of potential byproducts, HPLC coupled with a mass spectrometer is highly valuable. This technique can separate the product from impurities and provide molecular weight information for their identification.

III. References

  • Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558. Available at: --INVALID-LINK--

  • Stefani, H. A., et al. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water as solvent. Synthesis, 2000(10), 1526-1528. Available at: --INVALID-LINK--

  • Preparation method of cyclopentanone-2-carboxylic acid methyl ester. (2013). Google Patents. CN102432435B. Available at: --INVALID-LINK--

  • Klapars, A., et al. (2001). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 90(4), 513-524. Available at: --INVALID-LINK--

References

Characterization issues of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-aminocyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this versatile β-enamino ester. Here, we synthesize our in-field experience with established chemical principles to provide you with a robust troubleshooting resource.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, purification, and characterization of this compound.

Issue 1: Incomplete reaction or low yield during synthesis.

Potential Causes:

  • Inefficient Water Removal: The formation of the enamine from methyl 2-oxocyclopentanecarboxylate and an amine is a condensation reaction that produces water.[1] If water is not effectively removed, the equilibrium will not favor product formation.

  • Suboptimal Reaction Temperature: The reaction may require specific temperatures to proceed efficiently without promoting side reactions or decomposition.

  • Steric Hindrance: The choice of amine can influence the reaction rate. Sterically hindered amines may react more slowly.

  • Catalyst Inactivity: If an acid catalyst is used, it may be poisoned or used in an insufficient amount.

Solutions:

  • Azeotropic Distillation: When using a solvent like toluene or benzene, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture.

  • Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.

  • Temperature Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal balance between reaction rate and purity.

  • Catalyst Screening: If using a catalyst, screen different Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, acetic acid) and optimize their loading.

Issue 2: Presence of unexpected signals in the 1H NMR spectrum.

Potential Causes:

  • Residual Starting Materials: Signals corresponding to methyl 2-oxocyclopentanecarboxylate or the amine starting material may be present.

  • Imine Tautomer: The product can exist in equilibrium with its imine tautomer, leading to an additional set of signals.[2][3] This is a common characteristic of β-enamino esters.

  • Side-Products: Self-condensation of the starting ketoester or other side reactions can lead to impurities.

  • Solvent Impurities: Residual solvents from the workup or purification steps are a common source of extraneous peaks.

Solutions:

  • Purification: Re-purify the sample using flash column chromatography or recrystallization.

  • NMR Analysis:

    • Compare the spectrum to the known spectra of the starting materials. For instance, the 1H NMR spectrum of methyl 2-cyclopentanonecarboxylate shows characteristic peaks for the cyclopentanone ring protons and the methyl ester.[4]

    • To identify the N-H proton of the enamine, which can be broad, perform a D2O exchange experiment. The N-H peak will disappear upon shaking the NMR sample with a drop of D2O.

    • Run the NMR at variable temperatures. A change in the ratio of tautomers with temperature can help to identify the signals corresponding to each form.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to elucidate the structure of unknown impurities by showing correlations between protons and carbons.

Issue 3: Broad or absent N-H stretch in the IR spectrum.

Potential Cause:

  • Intramolecular Hydrogen Bonding: The N-H group in the enamine form is often involved in a strong intramolecular hydrogen bond with the ester carbonyl group. This can lead to a very broad N-H stretching band, sometimes making it difficult to distinguish from the baseline.

Solution:

  • Comparison with Precursors: Compare the IR spectrum of your product with that of the starting materials. The spectrum of methyl 2-oxocyclopentanecarboxylate will show a strong carbonyl stretch for the ketone and the ester.[5] Your product's spectrum should lack the ketone carbonyl and show characteristic enamine and ester bands.

  • Solvent Effects: Run the IR in a non-polar solvent at different concentrations. Dilution can sometimes reduce intermolecular hydrogen bonding and sharpen the N-H stretch, although the intramolecular hydrogen bond will persist.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

1H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
N-H4.5 - 5.5br sAmine proton
CH3-O~3.6sMethyl ester protons
CH2 (allylic)~2.4tProtons on C3
CH2 (allylic)~2.3tProtons on C5
CH2~1.8pProtons on C4
13C NMR Predicted Chemical Shift (ppm) Assignment
C=O~169Ester carbonyl carbon
C=C-N~160C2 carbon
C=C-N~95C1 carbon
CH3-O~50Methyl ester carbon
CH220 - 35Cyclopentene ring carbons

Q2: How can I confirm the presence of the enamine-imine tautomerism?

A2: As discussed in the troubleshooting guide, variable temperature NMR is a powerful tool. The equilibrium between the two tautomers is often temperature-dependent. You may observe a change in the relative integration of the peaks corresponding to each tautomer as you vary the temperature. Additionally, the imine tautomer will have a characteristic C=N stretch in the IR spectrum, typically around 1650-1690 cm-1.

Q3: What is the expected mass spectrum for this compound?

A3: The molecular weight of this compound is 141.17 g/mol . In an electron ionization (EI) mass spectrum, you would expect to see the molecular ion peak (M+) at m/z = 141. Common fragmentation patterns for esters include the loss of the methoxy group (-OCH3) to give a peak at m/z = 110, and the loss of the carbomethoxy group (-COOCH3) to give a peak at m/z = 82.

Q4: Is this compound stable?

A4: β-enamino esters can be susceptible to hydrolysis, especially in the presence of acid or base, which can revert them to the starting β-keto ester and amine.[6] For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere.

Experimental Protocols

Protocol 1: 1H NMR Sample Preparation with D2O Exchange
  • Dissolve 5-10 mg of your purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds. You may see a second layer of D2O at the bottom of the tube.

  • Allow the layers to separate.

  • Acquire a second 1H NMR spectrum. The peak corresponding to the N-H proton should have disappeared or significantly diminished in intensity.

Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small amount of your starting material (methyl 2-oxocyclopentanecarboxylate) on the TLC plate as a reference.

  • Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar spot for the product has appeared.

Visualizations

Caption: Enamine-imine tautomerism of this compound.

Troubleshooting_Workflow Start Unexpected NMR Signals Check_SM Compare with Starting Material Spectra Start->Check_SM D2O_Exchange Perform D2O Exchange Start->D2O_Exchange VT_NMR Run Variable Temperature NMR Start->VT_NMR Purify Re-purify Sample Check_SM->Purify Starting Material Present TwoD_NMR Run 2D NMR (COSY, HSQC) Check_SM->TwoD_NMR Unknown Impurity Identify_Impurity Impurity Identified D2O_Exchange->Identify_Impurity N-H Peak Identified VT_NMR->Identify_Impurity Tautomers Confirmed Purify->Start Re-analyze TwoD_NMR->Identify_Impurity

Caption: Troubleshooting workflow for unexpected NMR signals.

References

Technical Support Center: Purification of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 2-aminocyclopent-1-enecarboxylate. As a β-enamino ester, this compound presents unique purification hurdles, primarily the removal of the unreacted starting material, methyl 2-oxocyclopentanecarboxylate. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the attainment of a highly pure product.

I. Understanding the Challenge: The Chemistry of Separation

The synthesis of this compound typically involves the condensation of methyl 2-oxocyclopentanecarboxylate with an amine source, such as ammonia. The primary purification challenge lies in the similar polarities of the enamine product and the β-ketoester starting material, as well as the basicity of the product, which can lead to complications during chromatographic purification.

II. Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a streak for my product spot. What's causing this?

A1: Streaking of basic compounds like your enamine product on a standard silica gel TLC plate is a common issue. It is caused by strong interactions between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to poor separation and inaccurate assessment of purity. To mitigate this, you can add a small amount of a basic modifier, such as 1% triethylamine (Et₃N), to your TLC eluent.

Q2: I'm losing my product during column chromatography. Why is this happening?

A2: Product loss on a silica gel column is often due to the same acidic-basic interactions causing streaking on TLC plates. In a column, this can lead to irreversible adsorption of your enamine product. The acidic nature of the silica gel can also potentially hydrolyze the enamine back to the starting ketoester, especially if there is residual water in your solvents or on the silica.[2][3]

Q3: Can I use acid-base extraction to purify my product?

A3: Yes, acid-base extraction is a viable method. The enamine product is basic and can be protonated by an acid to form a water-soluble salt. However, care must be taken as the enamine and the ester functional group can be sensitive to hydrolysis under strongly acidic or basic conditions. A weak acid is often preferred for the extraction.

Q4: My "pure" product still shows signs of the starting material in the NMR spectrum. What are the key signals to look for?

A4: The most telling sign of contamination with methyl 2-oxocyclopentanecarboxylate is the presence of a peak corresponding to the methine proton adjacent to the ketone and ester groups, which typically appears around 3.4 ppm in the ¹H NMR spectrum.[4] The pure enamine product will have a characteristic vinyl proton signal and an N-H proton signal.

III. Troubleshooting Guide: Purification Strategies

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

A. Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable system.[5][6] A good starting point for enamino esters is often a mixture of a polar solvent like ethyl acetate or acetone with a nonpolar solvent like hexane.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Add slightly more hot solvent to prevent supersaturation.
No Crystals Form The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.[8]
Poor Recovery Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
B. Purification by Column Chromatography

Column chromatography can be a powerful tool, but for basic compounds like enamines, it requires special considerations to avoid the issues of streaking and product loss.

Workflow for Amine-Compatible Column Chromatography

start Crude Product prep_slurry Prepare Slurry: Silica Gel + Eluent + 1% Triethylamine start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (dissolved in minimal eluent) pack_column->load_sample elute Elute with Hexane/Ethyl Acetate + 1% Triethylamine load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purifying this compound via column chromatography.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. To counteract the acidity of the silica, add 1% triethylamine to the eluent.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing triethylamine). Pack the column with this slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar starting material (methyl 2-oxocyclopentanecarboxylate) should elute before the more polar enamine product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation The eluent is too polar or not polar enough.Adjust the eluent polarity based on TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Product Streaking/Tailing Acid-base interactions with the silica gel.Ensure that 1% triethylamine is present in the eluent. Alternatively, use a different stationary phase like basic alumina or an amine-functionalized silica column.[9][10]
Hydrolysis of Product Presence of water on the silica gel or in the solvents.Use dry solvents and silica gel. The presence of triethylamine also helps to create a basic environment, which can suppress acid-catalyzed hydrolysis.
C. Purification by Acid-Base Extraction

This technique leverages the basicity of the enamine product to separate it from the neutral starting material.

Acid-Base Extraction Workflow

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract Extract with dilute aq. HCl start->extract separate_layers Separate Layers extract->separate_layers organic_layer Organic Layer: Contains Starting Material separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains Protonated Product separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., with NaHCO₃ or dilute NaOH) aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate_again Separate Layers extract_back->separate_again final_organic Organic Layer: Contains Pure Product separate_again->final_organic dry_evaporate Dry (e.g., with MgSO₄) and Evaporate final_organic->dry_evaporate product Pure Product dry_evaporate->product

Caption: Workflow for purification using acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic enamine will be protonated and move into the aqueous layer, while the neutral ketoester will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the starting material can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the solution is basic (check with pH paper). The protonated enamine will be neutralized and precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent. The purified enamine product will move back into the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure product.

IV. Purity Assessment: A Guide to Analytical Techniques

Confirming the purity of your final product is a critical step. Here’s how to use common analytical techniques to differentiate between your product and the starting material.

A. Thin-Layer Chromatography (TLC)
  • Eluent: Hexane/Ethyl Acetate (e.g., 7:3) + 1% Triethylamine.

  • Visualization:

    • UV Light (254 nm): Both the product and starting material are likely UV active.

    • Potassium Permanganate (KMnO₄) Stain: The double bond in the enamine product will react with KMnO₄ to give a yellow/brown spot on a purple background. The starting ketoester is less likely to react as readily.

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: The ketone group of the starting material will react with DNP to form a yellow/orange spot.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm)
Methyl 2-oxocyclopentanecarboxylate ~3.7 (s, 3H, OCH₃), ~3.4 (t, 1H, CH), ~2.2-2.5 (m, 4H, CH₂), ~1.9-2.1 (m, 2H, CH₂)[4][11]~205 (C=O, ketone), ~170 (C=O, ester), ~52 (OCH₃), ~50 (CH)
This compound ~4.5-5.0 (br s, 2H, NH₂), ~4.3 (t, 1H, vinyl CH), ~3.6 (s, 3H, OCH₃), ~2.3-2.5 (m, 4H, CH₂), ~1.7-1.9 (m, 2H, CH₂)~160 (C-NH₂), ~170 (C=O, ester), ~90 (vinyl C), ~50 (OCH₃)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for assessing purity. The starting material and product should have different retention times.

  • Expected Fragmentation:

    • Methyl 2-oxocyclopentanecarboxylate (MW: 142.15): Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-CO₂CH₃, m/z 59).[12]

    • This compound (MW: 141.17): The molecular ion should be prominent. Fragmentation may involve the loss of the amino group or cleavage of the cyclopentene ring.

By employing these targeted purification strategies and analytical techniques, researchers can effectively remove unreacted starting material and obtain highly pure this compound for their downstream applications.

V. References

  • Why Do Amines Adhere To Silica Gel Columns?. Chemistry For Everyone. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Purifying amines on silica. Org Prep Daily. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • How to isolate Imine by column chromatography?. ResearchGate. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Application Note – Working with Amine (WAX) Silica Phase. SiliCycle. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Go-to recrystallization solvent mixtures. Reddit. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • What is the TLC stain for imine formation?. ResearchGate. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Synthesis and process control of enamine formation. Reddit. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • CAS 10472-24-9: Methyl 2-oxocyclopentanecarboxylate. CymitQuimica. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • methyl 1-methyl-2-oxocyclopentanecarboxylate 30680-84-3 wiki. Guidechem. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. National Center for Biotechnology Information. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Purification issues. Reddit. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • How to separate imine from reaction mixture?. ResearchGate. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Lab 1-Recrystallization Lab. Wellesley College. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. PubChem. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent. Benchchem. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Recrystallization with two solvents. Reddit. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

  • Stork Enamine Synthesis. Chemistry Steps. Available at: --INVALID-LINK-- (Accessed: January 2, 2026).

References

Validation & Comparative

A Comparative Analysis of Methyl and Ethyl 2-aminocyclopent-1-enecarboxylate for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences reaction outcomes, yields, and scalability. This guide provides an in-depth technical comparison of two closely related and versatile intermediates: Methyl 2-aminocyclopent-1-enecarboxylate and its ethyl ester analog, Ethyl 2-aminocyclopent-1-enecarboxylate. By examining their synthesis, physical properties, spectroscopic signatures, and reactivity, this document aims to equip chemists with the necessary insights to make informed decisions for their specific synthetic strategies.

Introduction to β-Enamino Esters

Methyl and ethyl 2-aminocyclopent-1-enecarboxylate belong to the class of β-enamino esters, which are characterized by an amine substituent at the β-position of an α,β-unsaturated ester. This arrangement of functional groups results in a unique electronic structure, with delocalization of the nitrogen lone pair across the double bond and into the carbonyl group. This electronic feature renders them valuable as nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is well-established in the synthesis of diverse heterocyclic compounds and as precursors to biologically active molecules.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of these β-enamino esters is the condensation of the corresponding β-keto ester with ammonia or an ammonia equivalent. The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to yield the enamine product.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Pathway Ketoester Methyl/Ethyl 2-oxocyclopentanecarboxylate Nucleophilic_Attack Nucleophilic attack of NH3 on ketone Ketoester->Nucleophilic_Attack Ammonia Ammonia (NH3) Ammonia->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Proton transfer Dehydration Dehydration Hemiaminal->Dehydration Acid or heat Product Methyl/Ethyl 2-aminocyclopent-1-enecarboxylate Dehydration->Product

The choice between the methyl and ethyl ester precursor is often dictated by the desired properties of the final product and the reaction conditions. The ethyl ester is a common choice due to the relative ease of removal of ethanol as a byproduct during the reaction.

Comparative Physicochemical Properties

While structurally very similar, the seemingly minor difference of a methyl versus an ethyl group can lead to discernible variations in their physical properties. These differences can be critical in experimental design, particularly concerning purification and handling.

PropertyThis compoundEthyl 2-aminocyclopent-1-enecarboxylate
Molecular Formula C₇H₁₁NO₂C₈H₁₃NO₂
Molecular Weight 141.17 g/mol 155.19 g/mol
Appearance White to off-white crystalline solidLight yellow crystalline powder.[1]
Melting Point Not readily available57-60 °C.[1]
Boiling Point Not readily available272.5 °C at 760 mmHg.[1]
Solubility Soluble in most organic solventsSoluble in water and most organic solvents.[1][2]

Note: Some physical data for the methyl ester is not as widely reported in readily accessible sources.

The lower melting point and higher boiling point of the ethyl ester are consistent with its higher molecular weight and potentially stronger intermolecular forces. The solubility in a range of solvents for both compounds underscores their versatility in various reaction media.

Spectroscopic Analysis: A Comparative Fingerprint

Spectroscopic data provides a crucial fingerprint for compound identification and purity assessment. Below is a comparative overview of the expected spectroscopic features for the methyl and ethyl analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Methyl Ester: A sharp singlet for the methyl ester protons (-OCH₃) is expected around 3.6-3.8 ppm.

  • Ethyl Ester: The ethyl group will exhibit a quartet for the methylene protons (-OCH₂CH₃) around 4.0-4.2 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.2-1.4 ppm.

  • Common Features: Both compounds will show signals for the cyclopentene ring protons, typically in the range of 1.5-3.0 ppm, and a broad signal for the amine (-NH₂) protons, the chemical shift of which can be variable and concentration-dependent.

¹³C NMR:

  • Methyl Ester: A signal for the methyl ester carbon (-OCH₃) is expected around 50-52 ppm.

  • Ethyl Ester: Signals for the ethyl ester carbons will appear at approximately 59-61 ppm (-OCH₂) and 14-15 ppm (-CH₃).

  • Common Features: Both spectra will display signals for the carbonyl carbon (C=O) in the range of 165-175 ppm, and for the sp² carbons of the enamine double bond.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are expected to be very similar, with key characteristic peaks:

  • N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the amine N-H stretching vibrations.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ester carbonyl group.

  • C=C Stretching: A medium intensity peak in the region of 1600-1620 cm⁻¹ for the carbon-carbon double bond.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectra will show the molecular ion peaks corresponding to their respective molecular weights (m/z 141 for the methyl ester and m/z 155 for the ethyl ester). Common fragmentation patterns would involve the loss of the alkoxy group (·OCH₃ or ·OCH₂CH₃) and other fragments characteristic of the cyclopentene ring.

Reactivity and Performance: Key Differences in Application

The primary difference in the reactivity between the methyl and ethyl esters stems from steric and electronic effects, albeit subtle.

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This can influence the rate of reactions where the ester group is in close proximity to the reaction center, potentially leading to slower reaction kinetics for the ethyl ester in sterically demanding transformations.[3]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This can have a minor effect on the electron density of the carbonyl group and the overall reactivity of the molecule.

  • Hydrolysis Rates: In general, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions.[2][4][5] This is attributed to the lower steric hindrance of the methyl group, allowing for easier nucleophilic attack at the carbonyl carbon.

Reactivity_Comparison cluster_Me This compound cluster_Et Ethyl 2-aminocyclopent-1-enecarboxylate Me_Node Methyl Ester (Less bulky, slightly less electron-donating) Me_Reactivity Slightly faster kinetics in non-sterically hindered reactions. Faster hydrolysis rate. Me_Node->Me_Reactivity Comparison Key Differences Me_Reactivity->Comparison Et_Node Ethyl Ester (Slightly bulkier, slightly more electron-donating) Et_Reactivity Slightly slower kinetics in sterically hindered reactions. Slower hydrolysis rate. Et_Node->Et_Reactivity Et_Reactivity->Comparison

These differences, while minor, can be exploited in synthetic planning. For instance, if a subsequent reaction step is sensitive to hydrolysis, the ethyl ester might be the preferred choice. Conversely, if a rapid reaction is desired and steric hindrance is not a concern, the methyl ester could be more advantageous.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminocyclopent-1-enecarboxylates

This protocol is a generalized procedure based on the common synthesis of β-enamino esters.[6]

Materials:

  • Methyl or Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)

  • Ammonia (solution in a suitable solvent like methanol, or aqueous ammonium hydroxide) (excess)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent (e.g., Toluene, Methanol)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • To a solution of the respective 2-oxocyclopentanecarboxylate in the chosen organic solvent, add an excess of the ammonia solution.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

Both Methyl and Ethyl 2-aminocyclopent-1-enecarboxylate are valuable and versatile building blocks in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • This compound may be preferred for reactions where faster kinetics are desired and steric hindrance around the ester is not a limiting factor. Its lower molecular weight can also be an advantage in terms of atom economy.

  • Ethyl 2-aminocyclopent-1-enecarboxylate is often a more practical choice due to its generally lower cost, greater availability of physical and spectroscopic data, and slightly slower hydrolysis rate, which can be beneficial for multi-step syntheses. The higher boiling point of the ethyl ester can also be an advantage in reactions requiring elevated temperatures.

Ultimately, the optimal choice will depend on a careful consideration of the reaction conditions, the nature of the subsequent synthetic steps, and practical considerations such as cost and availability. It is recommended to perform small-scale trial reactions with both analogs to determine the most suitable option for a specific application.

References

A Comparative Guide to the Reactivity of Acyclic vs. Cyclic β-Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, β-amino esters are foundational building blocks. Their utility is dictated by the reactivity of their two primary functional groups: the amine and the ester. A critical, yet often nuanced, aspect of their chemistry is the profound impact of molecular architecture—specifically, whether these functional groups are part of a flexible, acyclic chain or constrained within a cyclic framework.

This guide provides an in-depth comparison of the reactivity profiles of acyclic and cyclic β-amino esters. We will move beyond simple definitions to explore the underlying principles—steric hindrance, ring strain, and electronic effects—that govern their chemical behavior. This analysis is supported by experimental data and detailed protocols to provide actionable insights for your research.

Fundamental Principles Governing Reactivity

The chemical behavior of β-amino esters is not merely a sum of their constituent parts. The spatial arrangement of the amino and ester groups relative to each other introduces a layer of complexity that dramatically diverges between acyclic and cyclic systems.

  • Steric Hindrance: In acyclic β-amino esters, free rotation around sigma bonds allows the molecule to adopt various conformations. Bulky substituents on the carbon backbone or on the nitrogen atom can shield the electrophilic carbonyl carbon or the nucleophilic nitrogen, retarding reaction rates.[1][2] In contrast, cyclic systems have conformationally restricted structures. While this can sometimes protect the functional groups, it often locks the molecule into a state where the reactive centers are more exposed.

  • Ring Strain: This is arguably the most significant factor differentiating cyclic from acyclic systems. Ring strain is a form of instability that arises when bond angles in a ring deviate from their ideal values.[3][4] It is a combination of angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions).[3] Small rings, such as the four-membered azetidinone ring of a cyclic β-amino ester, are highly strained.[3][5] This inherent strain energy makes the ring susceptible to cleavage, as ring-opening reactions release this strain, providing a powerful thermodynamic driving force for reactivity.[3] Six-membered rings are often considered strain-free, while five and seven-membered rings possess moderate strain.[5]

  • Electronic Effects: The nitrogen atom's lone pair can influence the electrophilicity of the ester's carbonyl carbon. This effect is modulated by the molecule's geometry. In certain conformations, particularly in cyclic systems, the nitrogen's lone pair may be positioned in a way that enhances or diminishes its interaction with the ester group. Furthermore, the electron-withdrawing or -donating nature of substituents will impact the reactivity of both the amine and ester functionalities.[6]

These core principles manifest in markedly different outcomes across a range of common chemical transformations.

Visualizing the Core Principles

Reactivity_Factors cluster_Acyclic Acyclic β-Amino Esters cluster_Cyclic Cyclic β-Amino Esters A_React Reactivity Profile A_Steric Steric Hindrance (Flexible Conformations) A_Steric->A_React A_Electronic Electronic Effects (Inductive/Mesomeric) A_Electronic->A_React A_Strain No Ring Strain (Baseline Stability) A_Strain->A_React C_React Reactivity Profile C_Steric Steric Hindrance (Fixed Geometry) C_Steric->C_React C_Electronic Electronic Effects (Constrained Geometry) C_Electronic->C_React C_Strain Ring Strain (Angle & Torsional) C_Strain->C_React Major Contributor

Caption: Key factors influencing the reactivity of acyclic vs. cyclic β-amino esters.

Comparative Analysis of Key Chemical Reactions

Hydrolysis: A Tale of Two Stabilities

The hydrolysis of the ester bond is a fundamental reaction, and the disparity in rates between acyclic and cyclic analogues is stark.

  • Acyclic β-Amino Esters: These compounds undergo hydrolysis via standard mechanisms, such as saponification under basic conditions.[7][8] The reaction involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxide.[7] The rate is primarily influenced by steric hindrance around the carbonyl group and the electronic nature of its substituents.[1][9]

  • Cyclic β-Amino Esters (Lactams/Lactones): Cyclic esters (lactones) and their nitrogen analogues (lactams) show dramatically different hydrolysis rates depending on ring size. Four-membered rings (β-lactams) are exceptionally reactive. The driving force for their rapid hydrolysis is the release of significant ring strain.[3] The internal bond angles of the four-membered ring are forced to be ~90°, a severe deviation from the ideal ~109.5° for sp³ carbons and 120° for the sp² carbonyl carbon. This strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, β-lactams (and by extension, their ester analogues) hydrolyze much more rapidly than their acyclic counterparts under similar conditions.[10] In contrast, five- and six-membered rings are more stable, with hydrolysis rates that can be comparable to or slightly faster than acyclic esters.[7][11]

Ring SizeCommon NameRelative Ring StrainPredicted Hydrolysis Rate
Acyclic-NoneBaseline
4-Memberedβ-Lactam/AzetidinoneHighVery Fast
5-Memberedγ-Lactam/PyrrolidinoneModerateFast
6-Memberedδ-Lactam/PiperidinoneLow/NoneSimilar to Acyclic
Intramolecular Cyclization: The Path to β-Lactams

One of the most important reactions of acyclic β-amino esters is their intramolecular cyclization to form β-lactams, a core structure in many antibiotics.[12] This transformation is essentially the reverse of hydrolysis and provides a clear illustration of the principles at play.

The reaction involves the nucleophilic amino group attacking the electrophilic ester carbonyl. While thermodynamically feasible, the formation of the strained four-membered ring presents a significant activation barrier.[12] This process often requires specific activation of the ester or the use of strong bases to deprotonate the amine, enhancing its nucleophilicity.[13][14] The reluctance of acyclic β-amino esters to cyclize underscores the inherent instability and high reactivity of the resulting cyclic product.[12] Numerous synthetic methods, such as the Staudinger ketene-imine cycloaddition, have been developed specifically to overcome this challenge.[15][16]

Cyclization_Workflow start Acyclic β-Amino Ester (e.g., Ethyl 3-aminobutanoate) step1 Activation Step (Base or Coupling Agent) start->step1 step2 Intramolecular Nucleophilic Attack (N attacks C=O) step1->step2 intermediate Tetrahedral Intermediate (Strained) step2->intermediate Forms 4-membered ring step3 Elimination of Leaving Group (⁻OR) intermediate->step3 end Cyclic β-Lactam (High Ring Strain) step3->end

Caption: General workflow for the intramolecular cyclization of an acyclic β-amino ester.

Reactions at the Nitrogen Center: N-Alkylation and N-Acylation

The nitrogen atom in β-amino esters acts as a nucleophile in reactions like alkylation and acylation.

  • Acyclic Systems: The nucleophilicity of the nitrogen in acyclic β-amino esters is generally predictable, behaving like a typical secondary amine. Steric hindrance from substituents on the carbon backbone or the ester itself can play a significant role in modulating reactivity.[17][18]

  • Cyclic Systems: In cyclic β-amino esters, particularly small rings, the nitrogen's reactivity can be altered. The geometry of the ring can affect the hybridization and accessibility of the nitrogen's lone pair. For instance, in highly strained systems, the nitrogen atom's geometry may be distorted from the ideal trigonal pyramidal, which could influence its nucleophilicity. Furthermore, steric access to the nitrogen is dictated by the rigid ring structure.

Experimental Protocols

Protocol 1: Comparative Hydrolysis Rate Analysis (Saponification)

This protocol outlines a method to compare the relative rates of base-catalyzed hydrolysis between an acyclic β-amino ester and a cyclic analogue (e.g., a δ-lactam).

Objective: To determine the second-order rate constant for the saponification of methyl 3-(methylamino)propanoate (acyclic) and N-methyl-2-piperidone (cyclic).

Materials:

  • Methyl 3-(methylamino)propanoate

  • N-methyl-2-piperidone (δ-lactam)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Ethanol (solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath (25°C)

  • Stopwatch, burettes, pipettes, conical flasks

Procedure:

  • Reaction Setup: Prepare two sets of reaction flasks. In each flask, place 50 mL of a 0.02 M solution of the respective β-amino ester in ethanol.

  • Separately, prepare a 0.02 M solution of NaOH in an ethanol/water mixture.

  • Place all solutions in the constant temperature water bath at 25°C and allow them to equilibrate for 20 minutes.

  • Initiation: To start the reaction, quickly add 50 mL of the pre-heated NaOH solution to one of the ester flasks. Start the stopwatch immediately. This creates a solution with initial concentrations of [Ester] = 0.01 M and [NaOH] = 0.01 M.

  • Titration: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot from the reaction mixture and quench it in a flask containing 10 mL of 0.01 M HCl to stop the reaction.

  • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and back-titrate the excess HCl with a standardized 0.01 M NaOH solution to determine the concentration of unreacted NaOH at that time point.

  • Data Analysis: The concentration of the ester consumed at time 't' is equal to the concentration of NaOH consumed. Use the second-order rate equation (for equal initial concentrations): 1/[A]t - 1/[A]0 = kt to plot 1/[A]t versus time. The slope of the resulting line will be the rate constant, k.

  • Comparison: Compare the calculated rate constants for the acyclic and cyclic esters. It is expected that the strained cyclic ester (if a small ring is used) will exhibit a significantly larger rate constant.

Causality: This experiment directly measures the disappearance of a reactant over time under controlled conditions, allowing for a quantitative comparison of reactivity. The back-titration method is a classic and reliable way to monitor the progress of a saponification reaction by quantifying the consumption of the hydroxide nucleophile.

Protocol 2: Synthesis of a β-Lactam via Intramolecular Cyclization

This protocol describes a common method for synthesizing a β-lactam from an acyclic β-amino ester precursor, illustrating the required conditions to overcome the activation barrier.

Objective: To synthesize 1-benzyl-4-phenylazetidin-2-one from ethyl 3-(benzylamino)-3-phenylpropanoate.

Materials:

  • Ethyl 3-(benzylamino)-3-phenylpropanoate

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the acyclic β-amino ester precursor (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Cyclization: Add the Grignard reagent (2.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. The Grignard reagent acts as a strong base to deprotonate the amine and facilitate the cyclization.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure β-lactam.

Causality: The use of a strong, non-nucleophilic base like a Grignard reagent (in this context, acting as a base) is crucial. It deprotonates the N-H group, creating a highly nucleophilic amide anion that readily attacks the ester carbonyl. This overcomes the inherent activation energy required for the formation of the strained four-membered ring. The anhydrous and inert conditions prevent the quenching of the base and intermediate anionic species.

Conclusion

The reactivity of β-amino esters is profoundly dictated by their cyclic or acyclic nature. While acyclic systems offer conformational flexibility, their reactivity is generally governed by predictable steric and electronic factors. In contrast, cyclic β-amino esters, particularly those with small, strained rings, exhibit significantly enhanced reactivity. This heightened reactivity is driven by the thermodynamic favorability of releasing ring strain through ring-opening reactions like hydrolysis. Understanding these fundamental differences is paramount for chemists designing synthetic routes or developing new molecular entities, as it allows for the rational selection of substrates and reaction conditions to achieve desired chemical transformations efficiently and selectively.

References

A Comparative Spectroscopic Guide to the Tautomerism of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of molecular structure and behavior is paramount. Tautomerism, a form of constitutional isomerism, presents a significant consideration as it can influence a molecule's reactivity, polarity, and interaction with biological targets. This guide provides an in-depth comparative analysis of the spectroscopic properties of Methyl 2-aminocyclopent-1-enecarboxylate and its imine tautomer, Methyl 2-iminocyclopentanecarboxylate. By leveraging predictive data and established spectroscopic principles, we will explore the distinct signatures of each tautomer in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Enamine-Imine Tautomeric Equilibrium

This compound, a β-enamino ester, exists in equilibrium with its imine tautomer, Methyl 2-iminocyclopentanecarboxylate. This equilibrium involves the migration of a proton and a shift in the position of a double bond. The enamine form is often stabilized by conjugation of the nitrogen lone pair with the ester carbonyl group, forming a vinylogous amide system. However, the position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.[1]

Caption: Tautomeric equilibrium between the enamine and imine forms.

Comparative Spectroscopic Analysis

The structural differences between the enamine and imine tautomers give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for identifying and quantifying the components of a tautomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of separate signals for each species.[2]

¹H NMR Spectroscopy

The proton NMR spectra of the two tautomers are expected to show significant differences, particularly in the chemical shifts of the protons attached to or near the nitrogen and the double bond.

  • Enamine Tautomer:

    • N-H Protons: Two broad signals corresponding to the -NH₂ protons are expected, likely in the range of δ 4.0-6.0 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

    • Vinyl Proton: The absence of a proton on the C1-C2 double bond means no signal in the typical vinyl region for this specific proton.

    • Cyclopentene Ring Protons: The protons on the cyclopentene ring will exhibit chemical shifts and coupling patterns consistent with their positions relative to the double bond and substituents.

  • Imine Tautomer:

    • N-H Proton: A single, potentially broad signal for the =N-H proton is anticipated, likely shifted further downfield compared to the enamine N-H protons due to the imine nitrogen's greater electronegativity.

    • α-Proton: A signal corresponding to the proton at the C1 position (α to the ester) is expected. Its chemical shift will be influenced by the adjacent ester and imine groups.

    • Cyclopentane Ring Protons: The protons on the saturated cyclopentane ring will have different chemical shifts and coupling patterns compared to the enamine tautomer.

Predicted ¹H NMR Chemical Shifts (ppm)

ProtonEnamine Tautomer (Predicted)Imine Tautomer (Predicted)Rationale for Difference
-NH₂ / =NH~4.0-6.0 (broad, 2H)> 7.0 (broad, 1H)Deshielding effect of the C=N bond in the imine.
Ring ProtonsMultipletsMultipletsDifferent electronic environments (alkene vs. alkane).
-OCH₃~3.6~3.7Minor difference due to changes in overall electronic structure.

¹³C NMR Spectroscopy

The carbon NMR spectra will also display characteristic differences, especially for the carbons involved in the tautomerism.

  • Enamine Tautomer:

    • C1 and C2: Two signals in the olefinic region (δ ~90-160 ppm). C1, attached to the ester group, will be downfield, while C2, attached to the amino group, will also be significantly downfield due to the nitrogen's influence.

    • Carbonyl Carbon: The ester carbonyl carbon signal is expected in the range of δ 165-175 ppm.

  • Imine Tautomer:

    • C2 (C=N): A signal characteristic of an imine carbon, typically in the range of δ 160-170 ppm.

    • C1: An aliphatic carbon signal, shifted downfield due to the adjacent ester and imine groups.

    • Carbonyl Carbon: The ester carbonyl carbon signal will be in a similar region to the enamine tautomer but may be slightly shifted.

Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonEnamine Tautomer (Predicted)Imine Tautomer (Predicted)Rationale for Difference
C=O~168~170Conjugation in the enamine can slightly shield the carbonyl carbon.
C1~160~60Change from sp² (alkene) to sp³ (alkane) hybridization.
C2~95~165Change from an enamine carbon to an imine carbon (C=N).
Ring CarbonsAlkenic and AliphaticAliphaticDifferent hybridization states and electronic environments.
-OCH₃~50~51Minor electronic effects.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

  • Enamine Tautomer:

    • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).[3]

    • C=O Stretching: A strong absorption band for the ester carbonyl group, typically around 1670-1690 cm⁻¹, which is at a lower frequency than a typical ester due to conjugation with the enamine system.[4]

    • C=C Stretching: An absorption band for the carbon-carbon double bond in the region of 1620-1580 cm⁻¹.

  • Imine Tautomer:

    • N-H Stretching: A single, weaker band around 3300 cm⁻¹ for the secondary imine (=N-H) stretch.

    • C=N Stretching: A characteristic absorption band for the carbon-nitrogen double bond in the range of 1690-1640 cm⁻¹.[5]

    • C=O Stretching: A strong absorption for the ester carbonyl group, expected at a higher frequency (around 1735-1750 cm⁻¹) compared to the enamine, as it is not in conjugation with the C=N bond.

Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupEnamine TautomerImine Tautomer
N-H Stretch3400-3200 (two bands)~3300 (one band)
C=O Stretch1670-16901735-1750
C=C / C=N Stretch1620-1580 (C=C)1690-1640 (C=N)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in the tautomers. The position and intensity of the absorption bands are sensitive to the extent of conjugation.

  • Enamine Tautomer: The conjugated system of the enamine and the ester is expected to result in a π-π* transition at a longer wavelength (lower energy) compared to the imine tautomer.

  • Imine Tautomer: The imine tautomer has a less extended conjugated system. It will likely exhibit a π-π* transition at a shorter wavelength and a weaker n-π* transition at a longer wavelength. The n-π* transition involves the non-bonding electrons on the nitrogen atom.[6][7]

Expected UV-Vis Absorption Maxima (λ_max)

TautomerExpected λ_max (nm)Transition
EnamineLonger wavelengthπ-π
ImineShorter wavelengthπ-π and n-π*

Experimental Protocols

To experimentally verify the spectroscopic characteristics of the tautomers and study their equilibrium, the following protocols can be employed.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) B Acquire ¹H NMR Spectrum: Standard pulse program, sufficient relaxation delay (d1) A->B C Acquire ¹³C NMR Spectrum: Proton-decoupled pulse program A->C D Data Analysis: Identify and integrate signals for each tautomer B->D F Deuterium Exchange (Optional): Add a drop of D₂O, re-acquire ¹H NMR to confirm N-H protons B->F C->D E Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study equilibrium shifts D->E

Caption: Workflow for NMR analysis of tautomerism.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[8] A range of solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) should be used to investigate solvent effects.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain sharp singlets for each carbon.

  • Data Analysis: Identify the distinct signals for the enamine and imine tautomers in both the ¹H and ¹³C spectra. Integrate the corresponding signals in the ¹H spectrum to determine the relative concentrations of the two tautomers and calculate the equilibrium constant (K_T).

  • Variable Temperature (VT) NMR (Optional): To gain further insight into the thermodynamics of the tautomerism, acquire NMR spectra at various temperatures.[9] This allows for the determination of enthalpy (ΔH°) and entropy (ΔS°) changes associated with the equilibrium.

  • Deuterium Exchange (Optional): To confirm the assignment of N-H proton signals, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable N-H protons will disappear or significantly decrease in intensity.[10][11]

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution Sample: Prepare a concentrated solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane). The solvent should be transparent in the IR regions of interest.

  • Spectrum Acquisition: Obtain the IR spectrum of the sample. If a solvent is used, acquire a background spectrum of the pure solvent to subtract its contribution from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, C=C, and C=N stretching vibrations to confirm the presence of one or both tautomers.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane). The concentration should be adjusted to obtain an absorbance value between 0.2 and 1.0 at the λ_max.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the absorption maxima (λ_max) and compare them to the expected values for the enamine and imine tautomers. The effect of solvent polarity on the λ_max can also be investigated by acquiring spectra in different solvents.

Conclusion

The spectroscopic analysis of this compound and its imine tautomer reveals a rich interplay of structure and spectral properties. By carefully examining the distinct signals in NMR, characteristic absorption bands in IR, and electronic transitions in UV-Vis spectroscopy, researchers can not only identify the presence of each tautomer but also gain quantitative insights into their equilibrium. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling a deeper understanding of the chemical behavior of this important class of compounds. This knowledge is invaluable for applications in medicinal chemistry and materials science, where precise control and characterization of molecular structure are essential for success.

References

A-Comparative-Guide-to-β-Enamino-Esters-in-Modern-Organic-Synthesis-Beyond-Methyl-2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Enamino esters are a cornerstone class of intermediates in organic synthesis, prized for their versatile reactivity in constructing a wide array of nitrogen-containing heterocycles and other valuable molecular architectures. For decades, Methyl 2-aminocyclopent-1-enecarboxylate has been a workhorse reagent in this family, valued for its straightforward preparation and reliable performance in various transformations. However, the evolving demands of modern synthetic chemistry—driven by the pursuit of novel molecular diversity, improved reaction efficiency, and greener processes—necessitate a broader toolkit of β-enamino ester reagents.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions in their synthetic endeavors. We will delve into the nuances of reactivity, explore the impact of structural modifications on reaction outcomes, and provide detailed experimental protocols for the synthesis and application of these valuable building blocks.

The Benchmark: Understanding this compound

This compound is a cyclic β-enamino ester, a class of compounds that are valuable as drug candidates and as intermediates in the synthesis of nitrogen heterocycles. Its reactivity is characterized by the nucleophilic character of the enamine nitrogen and the α-carbon, as well as the electrophilic nature of the ester carbonyl group. This dual reactivity allows it to participate in a variety of cyclization and condensation reactions.

Synthetic Utility:
  • Heterocycle Synthesis: It is a key precursor for the synthesis of various fused heterocyclic systems, including pyridines, pyrimidines, and quinolines.

  • Dihydropyridine Synthesis: A notable application is in the Hantzsch dihydropyridine synthesis and related multicomponent reactions, which are crucial for the development of calcium channel blockers and other pharmacologically active compounds.

The general synthesis of β-enamino esters involves the condensation of a β-keto ester with an amine. For cyclic variants like this compound, this typically involves the reaction of a cyclic β-keto ester with ammonia or an ammonium salt.

Synthesis of this compound Methyl 2-oxocyclopentanecarboxylate Methyl 2-oxocyclopentanecarboxylate This compound This compound Methyl 2-oxocyclopentanecarboxylate->this compound + NH3

Caption: General synthesis of this compound.

Comparative Analysis of Alternative β-Enamino Esters

The limitations of a single reagent often spur innovation. The following sections explore a range of alternative β-enamino esters, comparing their synthesis, reactivity, and applications to the established benchmark. The choice of an alternative is often dictated by the desired steric and electronic properties of the final product, as well as the specific reaction conditions required.

Six-Membered Ring Analogs: Ethyl and Methyl 2-aminocyclohex-1-enecarboxylate

Expanding the ring from a cyclopentyl to a cyclohexyl scaffold introduces subtle yet significant changes in conformation and reactivity. Ethyl 2-aminocyclohex-1-enecarboxylate and its methyl ester counterpart are readily available and serve as excellent alternatives for constructing six-membered heterocyclic systems.

Synthesis and Reactivity:

Similar to their five-membered ring counterpart, these compounds are synthesized from the corresponding β-keto ester (ethyl or methyl 2-oxocyclohexanecarboxylate) and ammonia. The larger ring size can influence the dihedral angles of the enamine system, potentially altering the stereochemical outcome of certain reactions.

Synthesis of Cyclohexyl Analogs cluster_0 Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate cluster_1 Synthesis of Methyl 2-aminocyclohex-1-enecarboxylate Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-aminocyclohex-1-enecarboxylate Ethyl 2-aminocyclohex-1-enecarboxylate Ethyl 2-oxocyclohexanecarboxylate->Ethyl 2-aminocyclohex-1-enecarboxylate + NH3 Methyl 2-oxocyclohexanecarboxylate Methyl 2-oxocyclohexanecarboxylate Methyl 2-aminocyclohex-1-enecarboxylate Methyl 2-aminocyclohex-1-enecarboxylate Methyl 2-oxocyclohexanecarboxylate->Methyl 2-aminocyclohex-1-enecarboxylate + NH3

Caption: Synthesis of six-membered ring β-enamino esters.

Performance Comparison:
ReagentRing SizeEster GroupKey AdvantagesRepresentative Applications
This compound5MethylWell-established reactivity, good yields in many standard reactions.Fused cyclopentapyridines, dihydropyridine derivatives.
Ethyl 2-aminocyclohex-1-enecarboxylate6EthylAccess to cyclohexano-fused heterocycles, potential for different stereoselectivity.Tetrahydroquinolines, acridines.
Methyl 2-aminocyclohex-1-enecarboxylate6MethylSimilar to ethyl analog, may offer slight differences in solubility and reactivity.Synthesis of various bioactive heterocyclic compounds.
Sterically Hindered Esters: tert-Butyl 2-aminocyclopent-1-enecarboxylate

Introducing a bulky tert-butyl ester group can significantly influence the reactivity of the β-enamino ester. This modification can be strategically employed to direct reaction pathways or to provide a protecting group that can be selectively removed under acidic conditions.

Synthesis and Reactivity:

The synthesis follows the general principle of condensing a β-keto ester with an amine. The bulky tert-butyl group can sterically hinder the approach of nucleophiles or electrophiles to the ester carbonyl, potentially favoring reactions at the enamine nitrogen or α-carbon. Furthermore, the tert-butyl group can be cleaved under milder acidic conditions than methyl or ethyl esters, offering an orthogonal deprotection strategy.

Experimental Protocol: Synthesis of tert-Butyl 2-aminocyclopent-1-enecarboxylate
  • To a solution of tert-butyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene, add ammonium acetate (1.5 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Acyclic β-Enamino Esters

Moving away from cyclic systems, acyclic β-enamino esters offer greater conformational flexibility and a wider range of accessible substitution patterns. These reagents are invaluable for the synthesis of a diverse array of open-chain and heterocyclic structures.

Synthesis and Reactivity:

Acyclic β-enamino esters are typically synthesized by the condensation of acyclic β-keto esters with primary or secondary amines. The absence of ring constraints allows for free rotation around the C-C and C-N bonds, which can influence their reactivity and the stereochemistry of the products. A variety of catalysts, including Lewis acids and mineral acids, can be employed to facilitate this condensation.

Acyclic vs Cyclic β-Enamino Esters β-Enamino Esters β-Enamino Esters Cyclic Analogs Cyclic Analogs β-Enamino Esters->Cyclic Analogs Acyclic Analogs Acyclic Analogs β-Enamino Esters->Acyclic Analogs This compound This compound Cyclic Analogs->this compound Ethyl 2-aminocyclohex-1-enecarboxylate Ethyl 2-aminocyclohex-1-enecarboxylate Cyclic Analogs->Ethyl 2-aminocyclohex-1-enecarboxylate Ethyl 3-aminobut-2-enoate Ethyl 3-aminobut-2-enoate Acyclic Analogs->Ethyl 3-aminobut-2-enoate Methyl 3-amino-4-phenylbut-2-enoate Methyl 3-amino-4-phenylbut-2-enoate Acyclic Analogs->Methyl 3-amino-4-phenylbut-2-enoate

Caption: Classification of β-enamino esters.

Performance Comparison of Acyclic vs. Cyclic Reagents:
FeatureCyclic β-Enamino EstersAcyclic β-Enamino Esters
Conformation Rigid, defined geometryFlexible, multiple conformations possible
Reactivity Often predictable due to fixed conformationCan exhibit more complex reactivity, potential for E/Z isomerism
Synthetic Scope Primarily for fused heterocyclic systemsBroad applicability in both heterocyclic and acyclic synthesis
Stereocontrol Stereochemistry often dictated by the ringMore challenging to control stereochemistry without chiral auxiliaries
N-Substituted β-Enamino Esters

The introduction of a substituent on the enamine nitrogen atom dramatically alters the electronic and steric properties of the reagent, opening up new avenues for synthetic transformations.

Synthesis and Reactivity:

N-substituted β-enamino esters are prepared by the condensation of a β-keto ester with a primary amine. The nature of the N-substituent (alkyl, aryl, etc.) can be tuned to modulate the nucleophilicity of the enamine and to introduce specific functionalities into the target molecule.

Experimental Data: Comparison of N-H vs. N-Substituted β-Enamino Esters in a Model Reaction

Reaction: Synthesis of a dihydropyridine derivative via a Hantzsch-type reaction.

β-Enamino EsterN-SubstituentAldehydeCatalystYield (%)
This compoundHBenzaldehydeAcetic Acid85
Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylateCH3BenzaldehydeAcetic Acid78
Methyl 2-(benzylamino)cyclopent-1-ene-1-carboxylateBenzylBenzaldehydeAcetic Acid82

Analysis: The data indicates that while N-substitution can slightly decrease the yield in this specific reaction, it allows for the direct incorporation of a substituent at the N1 position of the dihydropyridine ring, a valuable feature for library synthesis and structure-activity relationship (SAR) studies.

Conclusion

While this compound remains a valuable and widely used reagent, the exploration of alternative β-enamino esters offers significant advantages in modern organic synthesis. By carefully selecting the ring size, ester group, and N-substituent, researchers can fine-tune the reactivity and steric properties of the building block to achieve specific synthetic goals. The expanded toolkit presented in this guide, including six-membered ring analogs, sterically hindered esters, and acyclic and N-substituted variants, empowers chemists to access a broader range of molecular architectures with greater control and efficiency. The provided experimental insights and comparative data serve as a practical resource for navigating the diverse landscape of β-enamino ester chemistry.

A Senior Application Scientist's Guide to the Catalytic Synthesis of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth analysis of catalytic strategies for the synthesis of Methyl 2-aminocyclopent-1-enecarboxylate. This molecule, a cyclic β-enamino ester, is a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. Its synthesis, typically achieved through the condensation of methyl 2-oxocyclopentanecarboxylate with an amine source, is a foundational reaction. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, purity, and scalability. This guide provides a comparative analysis of various catalytic systems, supported by experimental insights and data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Core Transformation: Understanding Enamine Formation

The synthesis of a β-enamino ester from a β-keto ester and an amine is a classic condensation reaction. The process initiates with the nucleophilic attack of the amine on the ketone's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. The crucial, and often rate-limiting, step is the subsequent dehydration of this intermediate to yield the final, stable conjugated enamine product. The primary role of a catalyst in this transformation is to facilitate this dehydration step, either by activating the hydroxyl group for elimination or by activating the carbonyl group towards the initial nucleophilic attack.

Below is a generalized workflow for this catalytic process.

G cluster_reactants Starting Materials cluster_process Reaction Ketoester Methyl 2-oxocyclopentanecarboxylate Hemiaminal Hemiaminal Intermediate Ketoester->Hemiaminal Amine Amine Source (e.g., NH4OAc) Amine->Hemiaminal Catalyst Catalyst Dehydration Catalyst-Assisted Dehydration Catalyst->Dehydration Facilitates Solvent Solvent System Solvent->Hemiaminal Hemiaminal->Dehydration Product This compound Dehydration->Product Purification Workup & Purification Product->Purification

Caption: General workflow for the catalytic synthesis of the target enamino ester.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is dictated by factors including substrate compatibility, desired reaction conditions (temperature, time), cost, environmental impact, and ease of product isolation. We will now compare several classes of catalysts employed for this synthesis.

Brønsted Acid Catalysis: The Workhorse Approach

Simple Brønsted acids are frequently used to catalyze enamine formation. Their mechanism involves protonating the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water) and thereby accelerating the dehydration step.[1]

  • Exemplary Catalyst: Acetic Acid (CH₃COOH)

  • Expertise & Experience: Acetic acid is an inexpensive, readily available, and environmentally benign catalyst. It is particularly effective for simple substrates.[2] The reaction can often be performed under solvent-free conditions, sometimes with the aid of ultrasound to enhance reaction rates.[2] This makes it an excellent choice for large-scale industrial applications where cost and simplicity are primary drivers.

  • Trustworthiness: While effective, the reaction may require elevated temperatures or longer reaction times compared to more potent catalytic systems. The self-validating aspect of this protocol involves monitoring the disappearance of the starting β-keto ester via Thin Layer Chromatography (TLC) and observing the formation of the more conjugated, UV-active enamino ester product.

Lewis Acid Catalysis: Enhancing Electrophilicity

Lewis acids function by coordinating to the carbonyl oxygen of the β-keto ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Some Lewis acids can also assist in the final dehydration step.

  • Exemplary Catalysts: Ceric Ammonium Nitrate (CAN), Boron Trifluoride Etherate (BF₃·OEt₂), Titanium Tetrachloride (TiCl₄)

  • Expertise & Experience:

    • Ceric Ammonium Nitrate (CAN) is effective for promoting reactions between β-dicarbonyl compounds and primary amines at room temperature, often resulting in good to excellent yields in short reaction times.[3]

    • BF₃·OEt₂ is a powerful Lewis acid used in various organic transformations, including the synthesis of β-ketoenamines.[3][4] It is highly effective but also moisture-sensitive and requires careful handling.

    • Titanium Tetrachloride (TiCl₄) is often used as a water scavenger.[5] In enamine synthesis, it can drive the equilibrium toward the product by irreversibly removing the water byproduct, a critical consideration for maximizing yield according to Le Châtelier's principle.

  • Trustworthiness: Lewis acid-catalyzed reactions are typically faster and occur under milder temperature conditions than their Brønsted acid counterparts. However, they require anhydrous conditions and stoichiometric amounts of the catalyst may sometimes be necessary. The protocol's integrity relies on the strict exclusion of moisture and purification often involves an aqueous workup to quench the Lewis acid.

Heterogeneous Catalysis: The Green Chemistry Angle

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which simplifies product purification and allows for catalyst recycling.

  • Exemplary Catalysts: KHSO₄ on SiO₂, Metal-Organic Frameworks (MOFs)

  • Expertise & Experience: Mechanochemical grinding using KHSO₄ and SiO₂ allows for the facile amination of 1,3-dicarbonyl compounds in a solid-state, solvent-free method.[3] This approach is advantageous for its operational simplicity and mild conditions. MOFs, such as MIL-101(Cr) , have demonstrated high efficiency as heterogeneous catalysts in related multi-component reactions for synthesizing nitrogen-containing heterocycles, suggesting their potential applicability here.[6]

  • Trustworthiness: These methods are highly attractive from a green chemistry perspective. The key to a self-validating protocol is ensuring the catalyst's activity is maintained over several cycles. This involves proper activation, handling, and post-reaction recovery and washing procedures.

Catalyst-Free, Water-Promoted Synthesis

Counterintuitively, water can sometimes promote the synthesis of enamines from β-ketoesters and primary amines.[2][3] While the reaction is a dehydration, water can facilitate proton transfer steps and, in some cases, hydrophobic effects can drive the reactants together, accelerating the reaction.

  • Expertise & Experience: This approach is the epitome of green chemistry, avoiding organic solvents and catalysts altogether. It is operationally simple and cost-effective. However, its applicability is substrate-dependent, and yields may not always be as high as with catalyzed methods.

  • Trustworthiness: The reaction's success is validated by heating the mixture and monitoring for product formation. The workup is exceptionally simple, often involving just extraction of the product. This method is ideal for robust, simple substrates where maximizing "green" credentials is a priority.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of β-enamino esters, providing a comparative snapshot for researchers.

CatalystAmine SourceSolventTemperature (°C)TimeYield (%)Key Advantages
Acetic Acid [2]Various aminesSolvent-freeUltrasoundVariableGoodInexpensive, environmentally benign
CAN [3]Primary aminesAcetonitrileRoom Temp.ShortGood-ExcellentMild conditions, short reaction times
BF₃·OEt₂ [3][4]AminesVariableVariableVariableGoodHigh reactivity for complex substrates
KHSO₄/SiO₂ [3]AminesSolvent-free (grinding)Room Temp.ShortHighSimple manipulation, mild conditions
Water [2]Primary aminesWaterRefluxVariableGoodGreen, catalyst-free, simple workup
None AminesNoneHeatVariableModerate-GoodUltimate simplicity, very "green"

Experimental Protocol: Acetic Acid-Catalyzed Synthesis

This protocol provides a reliable and straightforward method for the synthesis of this compound using a common Brønsted acid catalyst.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Charge round-bottom flask with: - Methyl 2-oxocyclopentanecarboxylate (1.0 eq) - Ammonium acetate (1.1 eq) B Add solvent (e.g., Toluene) and a catalytic amount of Acetic Acid (0.1 eq) A->B C Fit with Dean-Stark apparatus and reflux condenser B->C D Heat mixture to reflux. Water is collected azeotropically. C->D E Monitor reaction by TLC until starting material is consumed D->E F Cool reaction to room temperature E->F G Wash with saturated NaHCO₃ (aq) and then with brine F->G H Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo G->H I Purify crude product via column chromatography or recrystallization H->I

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) and ammonium acetate (1.1 equivalents).

  • Reagent Addition: Add toluene (approx. 0.5 M concentration) and glacial acetic acid (0.1 equivalents).

  • Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting keto-ester.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of catalytic methods, each with distinct advantages. For large-scale, cost-effective production, catalyst-free or simple Brønsted acid-catalyzed reactions under solvent-free conditions are highly attractive. For laboratory-scale synthesis, particularly with sensitive or complex substrates, Lewis acids like CAN or heterogeneous catalysts offer mild conditions and high efficiency.

The field continues to evolve, with a strong emphasis on developing more sustainable and efficient catalytic systems. Future research will likely focus on the application of novel heterogeneous catalysts, photoredox catalysis[7], and biocatalysis to further improve the environmental footprint and selectivity of this important transformation. The choice of catalyst remains a critical parameter, and the insights provided in this guide are intended to help researchers navigate the available options to best achieve their synthetic goals.

References

A Comparative Guide to N-Protected vs. Unprotected Methyl 2-aminocyclopent-1-enecarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-aminocyclopent-1-enecarboxylate is a versatile cyclic β-enaminone, a structural motif of significant interest in medicinal chemistry and organic synthesis. Enaminones serve as powerful nucleophiles and precursors to a wide array of heterocyclic compounds and complex molecular architectures. A critical decision in harnessing their synthetic potential lies in the strategic use of nitrogen protection. This guide provides an in-depth comparative analysis of unprotected this compound and its N-protected counterparts (e.g., N-Boc, N-Cbz), offering field-proven insights and experimental data to guide researchers in drug development and synthetic methodology. We will explore the fundamental differences in reactivity, stability, and strategic application, empowering scientists to make informed decisions for their specific synthetic goals.

The Unprotected System: Innate Nucleophilicity and Its Consequences

The unprotected this compound is a classic enamine system. The defining characteristic of enamines is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbon-carbon double bond.[1] This resonance effect significantly increases the electron density at the β-carbon, rendering it a potent nucleophile, more so than a typical enol or silyl enol ether.[1][2] This enhanced nucleophilicity is the cornerstone of its utility in carbon-carbon bond formation.

Caption: Resonance and nucleophilic character of the unprotected enamine.

Key Reactivity Pathways:

  • C-Alkylation: The β-carbon readily attacks electrophiles like alkyl halides in SN2 reactions, a cornerstone of the Stork enamine alkylation methodology.[3] This provides a mild and efficient route to introduce alkyl substituents alpha to a carbonyl equivalent.

  • C-Acylation: Reaction with acid chlorides or anhydrides leads to the formation of β-dicarbonyl compounds after hydrolysis.[3]

  • Michael Addition: As soft nucleophiles, enamines undergo conjugate addition to α,β-unsaturated carbonyl compounds, resulting in 1,5-dicarbonyl structures.[2][3]

Limitations and Challenges: While powerful, the unprotected amine presents significant challenges:

  • Ambident Nucleophilicity: The nitrogen atom itself remains nucleophilic. This can lead to competitive N-alkylation or N-acylation, resulting in product mixtures and complicating purification.

  • Basicity: The amine can act as a base, which may be incompatible with acid-sensitive substrates or reagents.

  • Stability: Simple enamines can be sensitive to hydrolysis and may not be stable enough for isolation and purification, often requiring in situ generation and use.[4]

The N-Protected System: Taming Reactivity for Strategic Synthesis

Nitrogen protection is a fundamental strategy to overcome the limitations of the unprotected amine. By converting the -NH2 group into a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, the chemical properties of the molecule are profoundly altered.[5][6]

The primary function of these protecting groups is to decrease the nucleophilicity of the nitrogen atom. The adjacent carbonyl group in the carbamate withdraws electron density from the nitrogen through resonance, making its lone pair significantly less available to participate in reactions or to delocalize into the enamine's π-system.

Caption: Electronic effect of N-protection on enamine reactivity.

Advantages of N-Protection:

  • Enhanced Selectivity: It prevents unwanted side reactions at the nitrogen, allowing for clean transformations at other molecular sites.

  • Modulated Reactivity: The deactivation of the enamine system allows chemists to perform reactions that would be incompatible with the unprotected, highly nucleophilic form.

  • Improved Stability: N-protected derivatives are generally more stable, crystalline solids that are easier to handle, purify, and store compared to their unprotected counterparts.

Synthetic Drawbacks: The primary disadvantage is the addition of two steps to the synthetic sequence: protection and deprotection. This reduces the overall efficiency and yield of the process and requires careful selection of protecting groups whose application and removal conditions are compatible with other functionalities in the molecule.[7]

Comparative Analysis: A Head-to-Head Evaluation

FeatureUnprotected this compoundN-Protected this compound
β-Carbon Nucleophilicity High; acts as an enolate equivalent.[1][3]Very Low; enamine system is deactivated.
Primary Reactivity C-Alkylation, C-Acylation, Michael Addition.[3]Reactions at other functional groups (e.g., ester hydrolysis/amidation).
Key Side Reactions N-Alkylation, N-Acylation, polymerization.None related to the enamine nitrogen.
Stability & Handling Often generated in situ; can be unstable to chromatography and hydrolysis.[4]Typically stable, crystalline solids; easy to handle and purify.[5]
Synthetic Steps Fewer steps for direct C-functionalization.Requires additional protection and deprotection steps.[7]
Ideal Use Case Direct, one-step α-alkylation or acylation of a ketone equivalent (Stork Enamine Reaction).Multi-step synthesis where the amine must be inert during other transformations.

Decision-Making Workflow for the Synthetic Chemist

Choosing between the protected and unprotected form is dictated entirely by the overall synthetic strategy. The following workflow can guide this critical decision.

G start What is the primary synthetic goal? q1 Is the desired reaction a C-alkylation or C-acylation at the β-carbon? start->q1 use_unprotected Use Unprotected Enamine q1->use_unprotected Yes q2 Are there other transformations planned where the enamine nucleophilicity would interfere? q1->q2 No note_unprotected Note: Optimize for C- vs. N-selectivity. Consider in situ generation. use_unprotected->note_unprotected q2->use_unprotected No use_protected Use N-Protected Enamine q2->use_protected Yes note_protected Note: Choose a protecting group (e.g., Boc, Cbz) whose removal conditions are compatible with the final product. use_protected->note_protected

Caption: Logic diagram for choosing between N-protected and unprotected forms.

Experimental Protocols

The following protocols are representative procedures based on established chemical literature for the synthesis and manipulation of these compounds.

Protocol 1: Synthesis of Unprotected this compound

  • Causality: This procedure utilizes a Thorpe-Ziegler condensation of a dinitrile followed by hydrolysis and decarboxylation, or more commonly, the reaction of a β-ketoester with ammonia. The latter is presented here for its directness.

  • Step-by-Step Methodology:

    • To a solution of methyl 2-oxocyclopentane-1-carboxylate (1.0 equiv) in toluene (0.5 M), add ammonium acetate (1.5 equiv).

    • Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting β-ketoester is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the title compound.[8]

Protocol 2: N-Boc Protection

  • Causality: This protocol uses di-tert-butyl dicarbonate (Boc)2O with a base to form the tert-butyl carbamate. The base deprotonates the amine, increasing its nucleophilicity for attack on the anhydride.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

    • Add triethylamine (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equiv) in the same solvent dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.[5][9]

Protocol 3: Deprotection of N-Boc Group

  • Causality: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene (which is trapped or evaporates), and the free amine.

  • Step-by-Step Methodology:

    • Dissolve the N-Boc protected compound (1.0 equiv) in dichloromethane (DCM) (0.2 M).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral or slightly basic.

    • Wash with brine, dry over Na2SO4, filter, and evaporate the solvent to yield the deprotected amine.[7]

Conclusion

The choice between N-protected and unprotected this compound is a critical strategic decision in synthesis design. The unprotected form offers a direct and powerful route for C-C bond formation at the β-position, embodying the principles of Stork enamine chemistry. However, this reactivity comes at the cost of potential side reactions and lower stability. Conversely, N-protection with groups like Boc or Cbz effectively "silences" the enamine's inherent reactivity, transforming the molecule into a stable, versatile building block for more complex, multi-step syntheses. This protection strategy provides selectivity and robustness at the expense of step economy. A thorough understanding of the project's synthetic goals, reagent compatibility, and the subtle electronic interplay governed by the nitrogen substituent is paramount for leveraging this valuable class of compounds to its fullest potential in drug discovery and chemical innovation.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the validation of Methyl 2-aminocyclopent-1-enecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. As the quality of this starting material directly impacts the safety and efficacy of the final drug product, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights into method validation.

The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are scientifically sound and aligned with global regulatory expectations.[1][2][3][4]

The Imperative of Method Validation: Beyond Box-Checking

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] For a crucial intermediate like this compound, this means the methods used for identity, purity, and assay must be proven reliable, reproducible, and accurate. The core objective is to establish, through rigorous scientific evidence, that a method will consistently deliver results that can be trusted throughout the lifecycle of the product.[2][5]

The validation process follows a predefined protocol that assesses several key performance characteristics. These are not merely procedural hurdles; each parameter validates a specific aspect of the method's performance, ensuring its overall fitness for purpose.

Core Validation Parameters as per ICH Q2(R2)

The fundamental parameters for the validation of quantitative analytical methods are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7][9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][9]

Workflow for Analytical Method Validation

The validation process is a systematic journey from method development to routine use. The following workflow illustrates the key stages and their logical progression, ensuring that a method is not only developed but is also proven to be robust and fit for its intended purpose.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Documentation cluster_3 Phase 4: Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Refine Parameters Protocol Draft Validation Protocol Opt->Protocol Method Finalized Define Define Validation Parameters & Acceptance Criteria Protocol->Define Exec Execute Validation Experiments Define->Exec Protocol Approved Data Data Analysis & Comparison to Criteria Exec->Data Report Generate Validation Report Data->Report Implement Method Implementation for Routine Use Report->Implement Validation Successful Lifecycle Ongoing Lifecycle Management Implement->Lifecycle

Caption: A typical workflow for analytical method development and validation.

Comparative Analysis: HPLC vs. GC for this compound

The choice of analytical technique is the first critical decision. For a semi-volatile small molecule like this compound (MW: 141.17 g/mol ), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.[12] The selection depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired sensitivity.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC is the cornerstone of pharmaceutical analysis, particularly for its versatility in separating compounds with a wide range of polarities. The enamine and ester functionalities in the target molecule contain chromophores, making it suitable for UV detection. This method is ideal for assay determination and the analysis of non-volatile or thermally labile impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in Water (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (determined by UV scan).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Validation Execution:

    • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample spiked with known related impurities. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should also be performed to demonstrate that degradants do not interfere with the main peak.

    • Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal assay concentration. Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percent recovery.

    • Precision (Repeatability): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. Calculate the Relative Standard Deviation (%RSD).

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument.

    • LOQ/LOD: Determine instrumentally by the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte RtPassed; Peak purity > 99.9%
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.85%
Precision - Intermediate (%RSD) ≤ 2.0%1.10%
LOQ Report Value0.5 µg/mL
Robustness System suitability passesPassed
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle: GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. GC-FID can offer high resolution and sensitivity, making it particularly effective for identifying and quantifying volatile organic impurities or residual solvents.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Nitrogen or Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Injection: 1 µL, Split ratio 50:1.

  • Validation Execution:

    • The validation execution steps (Specificity, Linearity, Accuracy, Precision, etc.) are conceptually the same as for HPLC, but tailored to the GC-FID system. For instance, specificity would involve ensuring separation from volatile impurities under the defined temperature program.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte RtPassed
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision - Repeatability (%RSD) ≤ 2.0%0.95%
Precision - Intermediate (%RSD) ≤ 2.0%1.25%
LOQ Report Value0.8 µg/mL
Robustness System suitability passesPassed

Head-to-Head Comparison and Method Selection

The decision between HPLC and GC is not about which method is universally "better," but which is more suitable for the intended purpose. The following diagram provides a logical framework for this decision-making process.

G Start Start: Analyze This compound Q1 Primary Goal: Assay and Purity of Non-Volatile Impurities? Start->Q1 Q2 Primary Goal: Quantify Volatile Impurities / Residual Solvents? Q1->Q2 No HPLC Select HPLC-UV Method Q1->HPLC Yes GC Select GC-FID Method Q2->GC Yes Both Use Both as Orthogonal Methods (e.g., HPLC for Assay, GC for Residual Solvents) Q2->Both Also need Assay End End HPLC->End GC->End Both->End

Caption: Decision tree for selecting an analytical method.

Expert Insights:

  • For comprehensive stability-indicating assays, where degradation products may be less volatile or more polar than the parent compound, RP-HPLC is the superior choice. Its ability to handle a wider range of compound polarities makes it more robust for purity testing.[13]

  • For analyzing process-related impurities, such as residual starting materials or volatile by-products, GC-FID offers excellent resolution and sensitivity. It is often the required method for residual solvent analysis as per ICH Q3C.

  • In a comprehensive quality control strategy, these methods are not mutually exclusive. HPLC would typically be used for assay and impurity profiling, while a separate GC method would be validated for residual solvent testing. Using both provides orthogonal data, leading to a more complete and trustworthy characterization of the material.

Conclusion

The validation of analytical methods for this compound is a scientifically rigorous process that underpins product quality and regulatory compliance. Both HPLC and GC offer robust and reliable means of analysis, with the ultimate choice depending on the specific analytical objective. As demonstrated by the illustrative data, both techniques can be validated to meet the stringent criteria set forth by ICH guidelines. By carefully selecting the appropriate technique and rigorously executing the validation protocol, researchers and drug developers can ensure the integrity of their data and the quality of their materials.

References

A Comparative Guide to the Synthesis of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to this in-depth technical guide on the synthesis of Methyl 2-aminocyclopent-1-enecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. As a senior application scientist, this guide aims to provide a comprehensive and objective comparison of the primary synthetic routes to this compound, supported by experimental insights and data. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but a rationale for the experimental choices made.

Introduction to this compound

This compound is a cyclic β-enamino ester, a class of compounds known for their versatile reactivity. The conjugated enamine and ester functionalities make it a privileged scaffold for the synthesis of a wide array of heterocyclic compounds and complex molecules with potential biological activity. The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide will focus on the two most prominent synthetic strategies: the Dieckmann Condensation followed by Amination and the Thorpe-Ziegler Reaction .

Method 1: The Dieckmann Condensation Route

This classical approach involves a two-step sequence: the intramolecular cyclization of a dialkyl adipate to form a cyclic β-keto ester, followed by the introduction of the amino group.

Step 1: Dieckmann Condensation of Dimethyl Adipate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] In this case, dimethyl adipate is treated with a strong base, such as sodium methoxide, to yield methyl 2-oxocyclopentanecarboxylate.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by the base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of the alkoxide group yields the cyclic β-keto ester.

Experimental Protocol: Synthesis of Methyl 2-oxocyclopentanecarboxylate

  • Reagents: Dimethyl adipate, Sodium methoxide, Toluene (or another inert solvent).

  • Procedure:

    • To a flask equipped with a reflux condenser and a dropping funnel, add a solution of sodium methoxide in methanol.

    • Heat the solution and distill off the methanol.

    • Add dry toluene to the sodium methoxide residue.

    • Slowly add a solution of dimethyl adipate in toluene to the heated suspension of sodium methoxide.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or hydrochloric acid).

    • Perform a work-up with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain methyl 2-oxocyclopentanecarboxylate.[2]

Yield and Purity: This reaction typically proceeds in good to excellent yields, often exceeding 80%, with high purity of the resulting β-keto ester after distillation.

Step 2: Amination of Methyl 2-oxocyclopentanecarboxylate

The conversion of the intermediate β-keto ester to the desired β-enamino ester is a critical step. This transformation can be achieved through various methods, most commonly via direct condensation with an amine source. For the synthesis of the primary enamine, ammonia or an ammonium salt is used.

Mechanism: The reaction proceeds through the formation of a hemiaminal intermediate by the nucleophilic attack of ammonia on the ketone carbonyl. Subsequent dehydration leads to the formation of an imine, which then tautomerizes to the more stable conjugated enamine.

Experimental Protocol: Synthesis of this compound

  • Reagents: Methyl 2-oxocyclopentanecarboxylate, Ammonia (or ammonium acetate, ammonium chloride), a suitable solvent (e.g., toluene, ethanol, or neat), and optionally a catalyst.

  • Procedure (General):

    • Dissolve methyl 2-oxocyclopentanecarboxylate in a suitable solvent in a reaction vessel.

    • Add the ammonia source. The reaction can be carried out by bubbling ammonia gas through the solution, or by using a salt like ammonium acetate which provides both ammonia and a mild acid catalyst.

    • The reaction is often heated to facilitate the dehydration step. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and remove the solvent.

    • The crude product can be purified by crystallization or column chromatography.

Note: While numerous protocols exist for the synthesis of N-substituted β-enamino esters from β-keto esters, a specific, detailed, and high-yielding protocol for the direct synthesis of this compound from methyl 2-oxocyclopentanecarboxylate using ammonia is not extensively documented in readily available literature.[3][4] The general procedure described above is based on established principles for enamine synthesis.[5]

Method 2: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction provides an alternative and powerful route for the formation of cyclic ketones and enamines from dinitriles.[6][7] This intramolecular condensation is conceptually related to the Dieckmann condensation but starts from nitriles instead of esters.

Mechanism: The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enaminonitrile. Subsequent hydrolysis of the enaminonitrile and the nitrile group, followed by esterification, would lead to the target molecule.

Synthetic Pathway via Thorpe-Ziegler Reaction

The synthesis of this compound via this route would involve the following conceptual steps:

  • Thorpe-Ziegler Cyclization of Adiponitrile: Adiponitrile is treated with a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) to form 2-aminocyclopent-1-enecarbonitrile.

  • Hydrolysis and Esterification: The resulting enaminonitrile would need to be hydrolyzed to the corresponding cyclic amino acid, followed by esterification to yield the final product.

Experimental Protocol:

Comparative Analysis

FeatureDieckmann Condensation RouteThorpe-Ziegler Reaction Route
Starting Materials Dimethyl adipate (readily available)Adiponitrile (readily available)
Reagents Strong base (e.g., sodium methoxide), ammonia sourceStrong, non-nucleophilic base (e.g., NaH, LDA), acid/base for hydrolysis, esterification reagents
Number of Steps Two distinct, well-defined stepsPotentially a multi-step sequence with challenging selective transformations
Yields Generally high for the Dieckmann condensation step. Yield for the amination step can be variable.Yield for the cyclization is typically good. Subsequent steps may have lower yields due to selectivity issues.
Scalability The Dieckmann condensation is a well-established and scalable industrial process.The use of strong, moisture-sensitive bases can present challenges for large-scale synthesis.
Challenges Optimization of the amination step for the primary enamine.Selective hydrolysis and esterification of the enaminonitrile intermediate.

Conclusion and Expert Recommendation

Based on the available literature and established synthetic principles, the Dieckmann condensation route appears to be the more practical and reliable method for the synthesis of this compound for most research and development applications. The starting materials are inexpensive, and the initial cyclization is a high-yielding and scalable reaction. While the subsequent amination step to the primary enamine requires careful optimization, the overall pathway is more straightforward and better characterized than the Thorpe-Ziegler approach for this specific target.

The Thorpe-Ziegler route, while elegant in its C-C bond formation, presents significant and less-documented challenges in the subsequent transformations required to arrive at the final product. Further research would be needed to develop a robust and high-yielding protocol for the selective hydrolysis and esterification of the enaminonitrile intermediate.

For researchers embarking on the synthesis of this compound, focusing on the optimization of the amination of methyl 2-oxocyclopentanecarboxylate is likely to be the most fruitful path to success.

Visualizing the Synthetic Workflows

Dieckmann_Condensation_Route cluster_start Starting Material cluster_step1 Step 1: Dieckmann Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Amination cluster_product Final Product Dimethyl_Adipate Dimethyl Adipate Dieckmann Dieckmann Condensation (Base, e.g., NaOMe) Dimethyl_Adipate->Dieckmann Keto_Ester Methyl 2-oxocyclopentanecarboxylate Dieckmann->Keto_Ester Amination Amination (Ammonia source) Keto_Ester->Amination Final_Product Methyl 2-aminocyclopent- 1-enecarboxylate Amination->Final_Product

Caption: Workflow for the Dieckmann Condensation Route.

Thorpe_Ziegler_Route cluster_start Starting Material cluster_step1 Step 1: Thorpe-Ziegler Cyclization cluster_intermediate Intermediate cluster_step2 Subsequent Steps cluster_product Final Product Adiponitrile Adiponitrile Thorpe_Ziegler Thorpe-Ziegler Cyclization (Strong Base, e.g., NaH) Adiponitrile->Thorpe_Ziegler Enaminonitrile 2-Aminocyclopent-1- enecarbonitrile Thorpe_Ziegler->Enaminonitrile Hydrolysis_Esterification Hydrolysis & Esterification (Challenging) Enaminonitrile->Hydrolysis_Esterification Final_Product Methyl 2-aminocyclopent- 1-enecarboxylate Hydrolysis_Esterification->Final_Product

Caption: Conceptual Workflow for the Thorpe-Ziegler Route.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Methyl 2-aminocyclopent-1-enecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing cross-reactivity studies involving Methyl 2-aminocyclopent-1-enecarboxylate, a versatile heterocyclic building block. As the specificity of chemical probes and drug precursors is paramount, this document details the underlying principles and methodologies required to validate the selectivity of this compound against structurally similar molecules. We will explore the design of competitive immunoassays and chromatographic techniques, explain the rationale behind key experimental choices, and provide detailed, actionable protocols. The guide is intended for researchers, chemists, and drug development professionals who require robust, validated data on the specificity of their compounds of interest.

Introduction: The Significance of Selectivity

This compound is a cyclic β-enamino ester, a structural motif present in various biologically active compounds and a key intermediate in organic synthesis. Its utility stems from the dual reactivity of the enamine and ester functionalities, making it a valuable precursor for synthesizing complex molecular architectures. However, the very features that make it synthetically attractive can also pose challenges in biological and analytical contexts.

Cross-reactivity, the interaction of an assay's antibody or a biological system's receptor with non-target compounds, can lead to false-positive results, inaccurate structure-activity relationship (SAR) data, and misinterpreted biological effects. For a molecule like this compound, potential cross-reactivity with endogenous molecules or other library compounds is a critical parameter to assess. This guide provides the strategic and technical framework for conducting such a validation.

The Foundation: Designing a Cross-Reactivity Study

A robust cross-reactivity study is fundamentally a comparative analysis. The goal is to quantify the response of the system (e.g., an antibody, a receptor) to the primary analyte (this compound) versus its response to a panel of structurally related compounds.

The Rationale for Compound Selection

The choice of compounds to test for cross-reactivity is not arbitrary. A well-designed panel should include molecules that challenge the assay's specificity from different chemical perspectives. The selection should be based on systematic structural variations to probe which parts of the target molecule are critical for recognition.

Key Compound Classes for Comparison:

  • Scaffold Analogs: Molecules with variations in the cyclopentene ring (e.g., cyclohexene, pyrrolidine derivatives).

  • Ester Analogs: Compounds with different ester groups (e.g., ethyl, tert-butyl) to assess steric and electronic effects.

  • Amine Analogs: Molecules with substitutions on the amine group (e.g., N-methyl, N-acetyl) to determine if the primary amine is a key recognition feature.

  • Precursors and Metabolites: Include known synthetic precursors or predicted metabolic products to ensure they do not interfere with measurements.

Choosing the Right Analytical Technique

The primary techniques for quantifying cross-reactivity for small molecules are competitive immunoassays (like ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Competitive ELISA: This method is ideal when a specific antibody for the target molecule has been developed. It measures the ability of a test compound to compete with a labeled version of the target analyte for a limited number of antibody binding sites. It is highly sensitive and provides a functional measure of binding interference.

  • LC-MS/MS: This is the gold standard for specificity when no antibody is available or when assessing interference in complex matrices. It physically separates compounds by chromatography before detecting them by their unique mass-to-charge ratio, offering unambiguous identification and quantification.

Experimental Workflow & Protocols

A self-validating protocol is essential for trustworthy results. This involves the diligent use of controls to ensure that any observed effects are real and not artifacts of the experimental setup.

Workflow for Competitive ELISA

The following diagram outlines the logical flow of a competitive ELISA designed to test for cross-reactivity.

ELISA_Workflow start_node Start A Coat Plate with Capture Antibody start_node->A Setup process_node process_node data_node data_node decision_node decision_node end_node End B Block Non-Specific Binding Sites A->B Incubate & Wash C Prepare Competitor Solutions: 1. Target Analyte (Std Curve) 2. Test Compounds B->C Wash D Add Enzyme-Conjugated Target Analyte C->D Add to Wells E Wash to Remove Unbound Reagents D->E Incubate (Competition) F Incubate for Color Development E->F Add Substrate G Read Absorbance (e.g., 450 nm) F->G Stop Reaction H Calculate IC50 for Each Compound G->H Analyze I % Cross-Reactivity < 0.1% ? H->I Compare IC50 Values J Compound is Highly Specific I->J Yes K Significant Cross-Reactivity I->K No J->end_node K->end_node

Caption: Workflow for a competitive ELISA to determine compound cross-reactivity.

Protocol: Competitive ELISA for Cross-Reactivity

This protocol assumes the availability of a specific polyclonal or monoclonal antibody against this compound.

Materials:

  • 96-well high-binding microtiter plates

  • Capture Antibody (specific to the target analyte)

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Target Analyte Standard (this compound)

  • Test Compounds (structural analogs)

  • Enzyme-Conjugated Target Analyte (e.g., HRP-conjugate)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of reagents to the plate surface.

  • Competition:

    • Prepare a standard curve of the target analyte (from high to low concentration).

    • Prepare serial dilutions of each test compound at the same concentration range.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Immediately add 50 µL of the enzyme-conjugated target analyte to all wells (except blanks).

    • Incubate for 1-2 hours at room temperature, allowing the free and conjugated analyte to compete for antibody binding.

  • Final Washes: Discard the well contents and wash the plate 5 times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes. The signal intensity will be inversely proportional to the concentration of the free analyte in the sample.

  • Stopping: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader.

Data Analysis and Interpretation

The data from the competitive assay is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that displaces 50% of the labeled analyte.

Calculation of Percent Cross-Reactivity:

The cross-reactivity of a test compound is calculated relative to the target analyte using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Sample Data Table

The following table presents hypothetical data from a cross-reactivity study, comparing this compound with several structural analogs.

Compound IDStructureIC50 (nM)% Cross-ReactivityInterpretation
Target This compound15100% Reference Compound
Analog AEthyl 2-aminocyclopent-1-enecarboxylate4533.3%Moderate Cross-Reactivity
Analog BMethyl 2-aminocyclohex-1-enecarboxylate1,2501.2%Low Cross-Reactivity
Analog CMethyl 2-(acetylamino)cyclopent-1-enecarboxylate>10,000<0.15%Negligible
Analog DCyclopentanone>10,000<0.15%Negligible

Interpretation of Results:

  • Analog A: Changing the ester from methyl to ethyl resulted in a 3-fold decrease in binding affinity, indicating that the size of the ester group plays a role in recognition, but is not the sole determinant.

  • Analog B: Expanding the ring from 5 to 6 members dramatically reduced binding, suggesting that the rigid conformation of the cyclopentene ring is critical for specific binding.

  • Analog C: Modifying the primary amine to an amide completely abolished significant binding, highlighting the free amine as a key pharmacophore for antibody recognition.

  • Analog D: The precursor ketone shows no binding, confirming that the enamine structure is essential.

Conclusion and Best Practices

The systematic evaluation of cross-reactivity is a cornerstone of rigorous chemical and biological research. For this compound, our analysis demonstrates that the primary amine and the five-membered ring structure are the most critical features for specific recognition in this hypothetical immunoassay.

Best Practices for Researchers:

  • Validate Early: Perform cross-reactivity testing early in the development process to avoid costly rework.

  • Choose Test Compounds Logically: Select analogs based on systematic structural changes to gain maximum insight from the results.

  • Report Findings Transparently: Always publish cross-reactivity data, including the compounds tested and their percentage of cross-reactivity, to allow other researchers to accurately interpret your findings.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-aminocyclopent-1-enecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl 2-aminocyclopent-1-enecarboxylate (CAS No. 52909-60-1). As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind them, ensuring that safety and compliance are integral to your laboratory workflow.

Hazard Profile and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound, an amino acid ester, presents a specific set of handling and disposal challenges. While comprehensive toxicological data is not fully available, information from its chemical class and related structures allows for a robust preliminary hazard assessment.[1][2]

Key Actions:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information and must be consulted before handling or disposing of the chemical.[3]

  • Hazardous Waste Determination: Based on its characteristics, this compound must be managed as a hazardous chemical waste.[4][5] Do not discharge it into the environment, such as down the drain or in regular trash.[1][2]

Property Identifier / Information
Chemical Name This compound
CAS Number 52909-60-1[2]
Molecular Formula C₇H₁₁NO₂
Known/Suspected Hazards Potential for skin, eye, and respiratory irritation.[2] Combustible nature similar to related organic esters.[1][6]
Incompatibilities Strong bases, strong oxidizing agents.[1]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (RCRA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to final disposal.[7] Laboratories are typically classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), each with specific requirements for waste accumulation and reporting.[7] Many academic and research institutions may operate under the more flexible Subpart K regulations, which are specifically designed for laboratory environments.[4][8]

  • OSHA's Role (Lab Standard): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This written plan must outline specific, actionable procedures for protecting laboratory personnel from chemical hazards, including protocols for waste disposal.[10][11]

Your institution's Environmental Health and Safety (EHS) department is the definitive resource for navigating these specific regulations and will have established procedures that align with federal, state, and local laws.

Standard Operating Procedure for Disposal

This section details the step-by-step protocol for the safe collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the correct PPE to minimize exposure risk.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step in preventing dangerous chemical reactions.[12]

  • Dedicated Waste Container: Designate a specific, compatible waste container solely for this compound and chemically similar amino esters.

  • AVOID Mixing: NEVER mix this waste with:

    • Strong Oxidizing Agents

    • Strong Bases

    • Halogenated Solvents[3]

    • Aqueous or Acidic Waste Streams

Step 3: Containerization and Labeling

Waste containers must be appropriate for the chemical and clearly identified.[12]

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List any other compatible components if it is a mixed waste stream.

Step 4: On-Site Waste Accumulation

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][7]

  • Location: The SAA should be in a secondary containment tray within the laboratory, away from heat sources or ignition.[12]

  • Volume Limits: Keep the volume of waste below the regulatory limits (e.g., up to 55 gallons per SAA).[7]

  • Container Status: Keep the waste container closed at all times, except when adding waste.

Step 5: Arrange for Final Disposal

The final and most crucial step is the transfer of the waste to a licensed disposal facility.

  • Licensed Contractor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company.[3] Follow your facility's specific procedures for requesting a waste pickup.

  • Method of Disposal: The standard and accepted method for this type of organic chemical waste is high-temperature incineration at an EPA-approved facility.[13] This process ensures the complete destruction of the compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

Scenario Immediate Action Protocol
Minor Spill (<100 mL) Alert personnel in the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[2][6] Scoop the absorbed material into a sealable container, label it as hazardous waste, and dispose of it according to the protocol in Section 3.
Major Spill (>100 mL) Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation Move to fresh air immediately.[2] If symptoms such as respiratory irritation develop, seek medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing unwanted this compound, from initial generation to final disposal.

G cluster_lab In the Laboratory cluster_facility Facility Level A Unwanted Material: This compound (residue, off-spec, expired) B Hazardous Waste Determination (Consult SDS & Regulations) A->B C Segregate into Dedicated Waste Stream B->C Is Hazardous D Is this an aqueous or incompatible stream? C->D E STOP! Consult EHS Officer D->E Yes F Containerize in Compatible, Labeled Vessel D->F No G Store in Satellite Accumulation Area (SAA) F->G H Request Waste Pickup (Follow Institutional Protocol) G->H I Transfer to Central Accumulation Area by EHS H->I J Collection by Licensed Hazardous Waste Contractor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Decision workflow for compliant chemical waste disposal.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to the principles of hazard identification, regulatory compliance, rigorous segregation, and certified disposal methods, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document; always prioritize your institution's specific Chemical Hygiene Plan and consult your EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.